6-Fluoro-2-phenyl-4-quinolinol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZPWHOKZPODTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429516 | |
| Record name | KUC100229 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103914-44-9 | |
| Record name | KUC100229 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103914-44-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis of 6-Fluoro-2-phenyl-4-quinolinol
Abstract
This technical guide provides a comprehensive exploration of the synthetic pathways leading to this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure found in numerous pharmacologically active agents, and the specific substitutions of a fluorine atom at the C-6 position and a phenyl group at the C-2 position can profoundly influence biological activity.[1][2][3][4] This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of the synthetic choices involved. Our primary focus will be on the Conrad-Limpach synthesis, the most direct and industrially relevant method for accessing 4-hydroxyquinoline derivatives.
Introduction: The Significance of the this compound Scaffold
The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in natural products and its versatile pharmacological profile, which includes antimalarial, anticancer, and antibacterial properties.[4][5] The introduction of a fluorine atom, particularly at the C-6 position, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic properties.[4][6] The presence of a phenyl group at the C-2 position further extends the molecule's structural diversity and potential for interaction with biological targets.[3] Consequently, this compound serves as a valuable intermediate and a target molecule in the discovery of novel therapeutics.
This guide deconstructs the most efficient synthesis of this target, emphasizing the chemical logic that underpins the selection of precursors, reaction conditions, and purification strategies.
Primary Synthesis Pathway: The Conrad-Limpach Reaction
The Conrad-Limpach synthesis, first reported in 1887, remains the most authoritative and widely employed method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones).[7][8][9] The reaction proceeds in two distinct, temperature-dependent stages:
-
Low-Temperature Condensation: An aniline reacts with a β-ketoester to form a β-aminoacrylate (an enamine intermediate). This is the kinetically favored reaction.[10][11]
-
High-Temperature Cyclization: The enamine intermediate undergoes an intramolecular cyclization via electrophilic aromatic substitution, followed by the elimination of an alcohol, to yield the 4-hydroxyquinoline.[7][8]
For the synthesis of this compound, the specific precursors are 4-fluoroaniline and ethyl benzoylacetate.
Mechanistic Deep Dive
The reaction begins with the nucleophilic attack of the amino group of 4-fluoroaniline on the highly electrophilic ketone carbonyl of ethyl benzoylacetate.[7] The ester carbonyl is significantly less reactive and does not participate at this stage. This initial condensation, often catalyzed by a trace amount of acid, forms a tetrahedral intermediate which subsequently eliminates water to yield the key enamine intermediate, ethyl 3-((4-fluorophenyl)amino)-3-phenylacrylate.
The second stage is the rate-determining step and requires substantial thermal energy (~250 °C).[8][12] The high temperature facilitates an electrocyclic ring closure where the enamine attacks the ortho position of the aniline ring, temporarily disrupting its aromaticity.[7] This is followed by proton transfers and the elimination of ethanol, which re-establishes aromaticity and forms the stable quinolin-4-one product. The use of a high-boiling, inert solvent is critical to achieving and maintaining the required temperature for efficient cyclization.[12][13]
The overall pathway is visualized below.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Procedure
Safety Precaution: This synthesis involves very high temperatures and should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including heat-resistant gloves, must be worn.
Part A: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine equimolar amounts of 4-fluoroaniline and ethyl benzoylacetate (e.g., 0.1 mol each).
-
Add a catalytic amount (2-3 drops) of concentrated hydrochloric acid to the mixture.
-
Heat the mixture with stirring in an oil bath at 120-140°C for 2-4 hours. The progress of the reaction, consuming the starting materials to form the higher Rf enamine, can be monitored by Thin-Layer Chromatography (TLC). [14] Part B: Thermal Cyclization and Isolation
-
In a separate, larger three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat a volume of an inert, high-boiling solvent (e.g., Dowtherm A or mineral oil) to approximately 250°C. [13][14]2. Carefully and slowly add the hot reaction mixture from Part A to the vigorously stirred, pre-heated solvent.
-
Maintain the temperature at ~250°C and continue stirring for an additional 15-30 minutes. During this period, ethanol formed during the condensation is driven off. [13]4. Remove the heat source and allow the reaction mixture to cool to room temperature. The product will typically begin to precipitate as a solid.
-
Once cooled, dilute the mixture with a non-polar solvent like xylene or petroleum ether to ensure complete precipitation of the product.
-
Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with petroleum ether to remove the high-boiling solvent. [13] Part C: Purification
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent like hot ethanol.
-
Acid-Base Purification (Alternative): For a more rigorous purification, the crude solid can be dissolved in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH). The phenolic hydroxyl group of the quinolinol is acidic and will form a water-soluble sodium salt. Any insoluble organic impurities can be removed by filtration. The clear filtrate is then acidified with an acid like acetic or hydrochloric acid to a pH of ~6, causing the purified this compound to precipitate. The pure solid is then collected by filtration, washed with water, and dried under vacuum. [14]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic signals for the aromatic protons and carbons of the quinoline and phenyl rings. ¹⁹F NMR will show a signal confirming the presence of the fluorine atom.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for O-H stretching (hydroxyl group), C=O stretching (keto tautomer), and C=C/C=N bonds within the aromatic system. [15]* Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₅H₁₀FNO, MW: 239.25 g/mol ).
Conclusion
The Conrad-Limpach synthesis provides a robust, reliable, and regioselective pathway to this compound. By understanding the underlying mechanism and the critical role of temperature in controlling the reaction stages, researchers can effectively produce this valuable heterocyclic compound. The two-step heating process, beginning with a moderate-temperature condensation to form the key enamine intermediate, followed by a high-temperature thermal cyclization, is fundamental to achieving high yields of the desired 4-hydroxyquinoline isomer. The detailed protocol and workflow provided herein serve as a practical guide for laboratory synthesis, enabling further research into the applications of this and related quinoline derivatives in drug discovery and materials science.
References
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of 4-hydroxyquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved from [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
-
NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
- Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Scirp.org. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Comprehensive Organic Name Reactions and Reagents. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. Retrieved from [Link]
-
YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]
-
MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Antifungal Activity of Novel 6-Fluoro-4-alkyl(aryl)thioquinazoline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
PubMed. (2003). Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Retrieved from [Link]
- Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
-
ResearchGate. (2025). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL β-ANILINOCROTONATE. Retrieved from [Link]
-
NIH. (n.d.). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. Retrieved from [Link]
-
NIH. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Spiranes by Thiol-Mediated Acyl Radical Cyclization. Retrieved from [Link]
-
ResearchGate. (2025). Cyclization Reactions of Hydrazones. Part 28. Synthesis of SomeT[7][8][16]riazino[5,6-b]quinoline Derivatives. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 11. m.youtube.com [m.youtube.com]
- 12. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]
Introduction: Situating 6-Fluoro-2-phenyl-4-quinolinol in Modern Drug Discovery
An In-Depth Technical Guide to 6-Fluoro-2-phenyl-4-quinolinol: Core Properties and Scientific Context
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, and anti-inflammatory applications.[1] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of its physicochemical and pharmacokinetic properties. This guide focuses on this compound, a derivative that combines three key structural motifs: the quinolin-4-ol core, a phenyl group at the 2-position, and a fluorine atom at the 6-position.
The 4-hydroxyquinoline moiety is critical, not only for its chemical reactivity but also for its ability to engage in hydrogen bonding with biological targets. The 2-phenyl group significantly increases the molecule's lipophilicity and introduces potential for π-π stacking interactions, often enhancing binding affinity. Perhaps most importantly, the 6-fluoro substituent is a classic medicinal chemistry strategy used to improve metabolic stability, modulate basicity (pKa), and enhance membrane permeability—collectively augmenting the drug-like properties of the molecule.[2]
This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive analysis of the core physicochemical properties of this compound, detailing experimental protocols for its characterization, and discussing its broader scientific context.
Molecular Identity and Structural Characteristics
A precise understanding of the molecule's structure is the foundation for interpreting all other physicochemical data.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 103914-44-9 | [3][4] |
| Molecular Formula | C₁₅H₁₀FNO | [3] |
| Molecular Weight | 239.25 g/mol | [3] |
Structural Tautomerism: The Quinolinol-Quinolone Equilibrium
A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (6-Fluoro-2-phenyl-4-quinolinol ) and the keto form (6-Fluoro-2-phenyl-4-quinolinone ). This equilibrium is highly sensitive to the solvent environment. In polar solvents, the more polar keto (lactam) form is predominantly favored, which has profound implications for its spectroscopic signature and biological interactions.[5]
Caption: Keto-Enol tautomerism of the title compound.
Core Physicochemical Properties
These properties govern the molecule's behavior in both experimental and biological systems.
Physical State and Appearance
The related compound, 6-Fluoro-4-hydroxy-2-methylquinoline, is described as a white amorphous powder, suggesting a similar appearance for the 2-phenyl derivative.[6]
Solubility Profile
The solubility of quinoline derivatives is heavily influenced by pH.[7] As a weak base with a pKa around 4.9 for the parent quinoline, solubility increases in acidic conditions due to the protonation of the quinoline nitrogen.[8] However, the presence of the large, nonpolar phenyl group and the overall aromatic system suggests that this compound has limited aqueous solubility, particularly at neutral pH. It is expected to be more soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME). A higher LogP value indicates greater lipid solubility, which can enhance membrane permeability but may also lead to lower aqueous solubility and increased metabolic clearance. For the related compound 6-Chloro-2-phenylquinolin-4-ol, the computed XLogP3 is 3.8, indicating significant lipophilicity.[9] A similar value would be expected for the 6-fluoro analog.
Acidity and Basicity (pKa)
Two ionizable centers are present in the molecule:
-
The Quinoline Nitrogen: The nitrogen atom in the quinoline ring is weakly basic. The parent quinoline has a pKa of approximately 4.9.[8] The electron-withdrawing effect of the 6-fluoro substituent would be expected to slightly decrease this basicity (lower the pKa).
-
The 4-Hydroxyl Group: The hydroxyl group is weakly acidic. In related hydroxyquinolines, this pKa is typically in the range of 8-10.
Understanding these pKa values is crucial, as the ionization state of the molecule at physiological pH (≈7.4) will dictate its solubility, receptor binding, and cell penetration capabilities.
Spectroscopic & Analytical Characterization Workflow
Confirmation of molecular structure and purity relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Standard workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms.[10]
-
¹H NMR: Protons on the aromatic rings will appear in the downfield region (typically δ 7.0-8.5 ppm). The specific splitting patterns (coupling) between adjacent protons and with the ¹⁹F nucleus will be key to assigning specific positions. The proton of the hydroxyl group (enol form) or the N-H (keto form) will likely be a broad singlet at a higher chemical shift.
-
¹³C NMR: Aromatic carbons will resonate in the δ 110-160 ppm range. The carbon bearing the fluorine atom (C6) will show a large one-bond coupling constant (¹JCF), which is a definitive diagnostic signal.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing further structural confirmation.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[12]
-
O-H Stretch (Enol): A broad band around 3200-3600 cm⁻¹.
-
N-H and C=O Stretches (Keto): The N-H stretch appears around 3300-3500 cm⁻¹, while the carbonyl (C=O) stretch will be a strong, sharp peak around 1650-1690 cm⁻¹. The dominance of the C=O peak in a solid-state or solution spectrum is strong evidence for the keto tautomer.
-
C=C/C=N Aromatic Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region.
-
C-F Stretch: A strong absorption typically found in the 1000-1350 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended conjugated system of the quinoline and phenyl rings gives rise to strong UV absorption, typically due to π-π* electronic transitions.[13] One would expect multiple absorption maxima (λmax) in the 250-400 nm range. The exact positions of these peaks can be sensitive to solvent polarity (solvatochromism), providing insights into the electronic nature of the molecule.[14]
Synthetic Strategy
The synthesis of 4-hydroxyquinoline derivatives is well-established in organic chemistry. A common and effective method is the Conrad-Limpach reaction or a related thermal cyclization approach.[15]
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 103914-44-9|6-Fluoro-2-phenylquinolin-4-ol|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mVOC 4.0 [bioinformatics.charite.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]
- 12. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 14. researchgate.net [researchgate.net]
- 15. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanistic Pathways of 6-Fluoro-2-phenyl-4-quinolinol
Abstract
The quinolinol scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide provides a comprehensive exploration of the potential mechanisms of action for the specific compound, 6-Fluoro-2-phenyl-4-quinolinol. Drawing upon evidence from structurally related compounds and established biochemical principles, we delineate three primary putative mechanisms: anticancer, neuroprotective, and antimicrobial. For each proposed pathway, we provide a detailed scientific rationale, supported by in-text citations to peer-reviewed literature. Furthermore, this guide offers detailed, step-by-step experimental protocols for key assays to enable researchers to investigate and validate these potential mechanisms of action. Visualized signaling pathways and experimental workflows are presented to enhance understanding. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction: The Therapeutic Potential of the Quinolinol Core
Quinoline and its derivatives are heterocyclic aromatic compounds that form the backbone of numerous natural and synthetic molecules with significant biological activity. The introduction of a hydroxyl group at the 4-position and a phenyl group at the 2-position of the quinoline ring system, as seen in 2-phenyl-4-quinolinols, has given rise to a class of compounds with diverse pharmacological properties. These properties include, but are not limited to, anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. The addition of a fluorine atom at the 6-position, as in this compound, can further modulate the compound's physicochemical properties, such as metabolic stability and binding affinity to biological targets, often enhancing its therapeutic potential.
This guide will synthesize the current understanding of related quinolinol derivatives to propose and detail the most probable mechanisms of action for this compound. The subsequent sections will delve into the molecular intricacies of its potential as an anticancer, neuroprotective, and antimicrobial agent, providing the theoretical framework and practical methodologies for its comprehensive evaluation.
Putative Anticancer Mechanism of Action
The anticancer potential of 2-phenyl-4-quinolone derivatives has been a significant area of research. Two prominent mechanisms have emerged for structurally similar compounds: the disruption of microtubule dynamics and the inhibition of critical cell signaling pathways.
Inhibition of Tubulin Polymerization
Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and the maintenance of cell shape. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for the formation of the mitotic spindle during cell division. Disruption of this dynamic process is a clinically validated strategy in cancer chemotherapy. Several 2-phenyl-4-quinolone derivatives have been identified as antimitotic agents that function by inhibiting tubulin polymerization. It is hypothesized that this compound may also exert its anticancer effects through this mechanism.
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in the presence of the test compound.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) as a positive control
-
Known tubulin polymerization enhancer (e.g., Paclitaxel) as a control
-
96-well, black, clear-bottom microplate
-
Temperature-controlled microplate reader capable of fluorescence measurement (Excitation/Emission appropriate for the chosen reporter)
Procedure:
-
Preparation of Reagents:
-
Prepare the tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter. Keep the mix on ice.
-
Prepare 10x stock solutions of this compound at various concentrations in General Tubulin Buffer.
-
Prepare 10x stocks of positive and vehicle controls.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of a 96-well plate.
-
-
Initiation of Polymerization:
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well (final volume 50 µL).
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity every minute for 60-90 minutes at 37°C.
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization (slope of the linear phase) and the maximum fluorescence intensity.
-
Determine the IC₅₀ value by plotting the inhibition of polymerization rate or maximum fluorescence against the logarithm of the compound concentration.
Inhibition of the PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility. Aberrant activation of this pathway is a common feature in many human cancers, making it an attractive target for anticancer drug development. Some quinolinone derivatives have been shown to inhibit PI3Kα, a key isoform in this pathway.[1] It is plausible that this compound could also function as a PI3K/AKT pathway inhibitor.
This assay measures the activity of PI3Kα by quantifying the amount of ADP produced from the phosphorylation of its lipid substrate.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
Known PI3Kα inhibitor (e.g., Wortmannin) as a positive control
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
-
96-well, white, opaque microplate
-
Luminometer
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and the positive control in the appropriate solvent.
-
Prepare the PI3Kα enzyme and lipid substrate in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the test compound or control.
-
Add the PI3Kα enzyme to each well and incubate briefly.
-
Initiate the reaction by adding the lipid substrate and ATP mixture.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the PI3Kα activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Putative Neuroprotective Mechanism of Action
The quinoline scaffold is also present in compounds with neuroprotective properties. For this compound, a plausible mechanism of neuroprotection is the inhibition of acetylcholinesterase (AChE).
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an increase in the concentration and duration of action of ACh in the synaptic cleft. This is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
This colorimetric assay measures AChE activity by detecting the product of acetylthiocholine hydrolysis.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Known AChE inhibitor (e.g., Donepezil) as a positive control
-
96-well, clear microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound and the positive control.
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer, the test compound or control, and the DTNB solution.
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically over a period of 10-15 minutes, or as an endpoint reading after a fixed incubation time.
-
Data Analysis:
-
The rate of increase in absorbance at 412 nm is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Putative Antimicrobial Mechanism of Action
The quinolone core is famously associated with a class of broad-spectrum antibiotics. The introduction of a fluorine atom at the 6-position is a hallmark of the fluoroquinolone antibiotics. Therefore, it is highly probable that this compound possesses antimicrobial activity through the inhibition of bacterial DNA gyrase and/or topoisomerase IV.[2]
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
DNA gyrase and topoisomerase IV are essential bacterial enzymes that belong to the type II topoisomerase family. They play crucial roles in DNA replication, transcription, and repair by managing the topological state of the DNA. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating daughter chromosomes after replication. Fluoroquinolones bind to the enzyme-DNA complex, stabilizing the cleavage complex and leading to double-strand DNA breaks, which are ultimately lethal to the bacteria.[2]
This assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing ATP)
-
Known DNA gyrase inhibitor (e.g., Ciprofloxacin) as a positive control
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures containing gyrase assay buffer, relaxed plasmid DNA, and serial dilutions of this compound or the positive control.
-
Add the DNA gyrase enzyme to each reaction mixture.
-
-
Incubation:
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).
-
Add DNA loading dye to each sample.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Run the gel at a constant voltage until the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.
-
Determine the IC₅₀ value as the concentration of the compound that inhibits 50% of the supercoiling activity.
-
Summary and Future Directions
This compound is a compound with significant therapeutic potential, likely acting through multiple mechanisms of action. This guide has outlined three plausible pathways: anticancer activity via inhibition of tubulin polymerization and the PI3K/AKT pathway, neuroprotective effects through acetylcholinesterase inhibition, and antimicrobial action by targeting bacterial DNA gyrase and topoisomerase IV. The provided experimental protocols offer a robust framework for researchers to systematically investigate and validate these hypotheses.
Future research should focus on conducting these and other relevant assays to definitively elucidate the primary mechanism(s) of action of this compound. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, will be crucial for optimizing its potency and selectivity for specific targets. Furthermore, in vivo studies in relevant animal models will be necessary to translate these in vitro findings into potential therapeutic applications. The multifaceted nature of this quinolinol derivative makes it a compelling candidate for further drug discovery and development efforts.
References
- Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. (n.d.). Vertex AI Search.
- Antitumor Agents. 181. Synthesis and Biological Evaluation of 6,7,2',3',4'-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a New Class of Antimitotic Antitumor Agents. (n.d.).
- Gach-Janczak, K., et al. (n.d.).
- Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (n.d.). PMC.
- An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. (n.d.). MDPI.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PMC.
- Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. (n.d.). Semantic Scholar.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). PMC.
- Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. (n.d.).
- Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. (n.d.).
- An Integrated Theoretical/Experimental Study of Quinolinic-Isoquinolinic Derivatives Acting as Reversible Electrochromes. (2017). PubMed.
- 6-Fluoro-2-(2-hydroxy-phenyl)-3-phenethyl-3H-quinazolin-4-one. (n.d.). PubChem.
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PMC - PubMed Central.
- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. (n.d.). PMC - NIH.
- Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position. (n.d.).
- N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. (2020). PubMed.
- N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investig
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
- Design, synthesis, and multi-target evaluation of 4-phenyl quinoline-8-sulfonate thiosemicarbazones as potential anti-Alzheimer agents. (n.d.). PubMed.
- Design, synthesis, and multi-target evaluation of 4-phenyl quinoline-8-sulfonate thiosemicarbazones as potential anti-Alzheimer agents. (n.d.). NIH.
- An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. (n.d.). PMC.
- Potential bioactivation pathways for the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (1985). PubMed.
- Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay. (n.d.). Benchchem.
- Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". (n.d.). Benchchem.
- Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. (n.d.). Benchchem.
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central.
- Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol.
- Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2. (n.d.). SciSpace.
- Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (n.d.). Merck Millipore.
- Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- DNA Supercoiling Catalyzed by Bacterial Gyrase. (n.d.). PMC - NIH.
- PI3K(p110δ/p85α) Kinase Assay. (n.d.).
- Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (n.d.).
- Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis.
- PI3Kα (p110α/p85) Assay Kit. (n.d.). BPS Bioscience.
- PI3-Kinase Activity AlphaScreen Assay. (n.d.). Echelon Biosciences.
- Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit. (n.d.).
- Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals.
- Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. (n.d.). PMC - NIH.
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de
- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). NIH.
- Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. (2015). PubMed.
- Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (n.d.).
- Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021). PubMed.
- Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. (n.d.). PMC - NIH.
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
- (+)-Borneol Protects Dopaminergic Neuronal Loss in Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson's Disease Mice: A Study of Dopamine Level using In Vivo Brain Microdialysis. (2024). PubMed.
- Neuroprotective effects of a novel poly(ADP-ribose) polymerase-1 inhibitor, 2-[3-[4-(4-chlorophenyl)-1-piperazinyl] propyl]-4(3H)-quinazolinone (FR255595), in an in vitro model of cell death and in mouse 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine model of Parkinson's disease. (n.d.). PubMed.
- New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. (n.d.). PubMed Central.
- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (2024). PubMed.
Sources
The Emergence of a Privileged Scaffold: A Technical History of 6-Fluoro-2-phenyl-4-quinolinol
For distribution to researchers, scientists, and drug development professionals.
This in-depth technical guide delves into the discovery and history of 6-Fluoro-2-phenyl-4-quinolinol, a heterocyclic compound that sits at the intersection of classical organic synthesis and modern medicinal chemistry. While the specific, inaugural synthesis of this exact molecule is not prominently documented as a singular breakthrough, its existence is a logical and significant step in the evolution of quinoline chemistry. This guide will therefore explore its historical context, the foundational synthetic strategies that almost certainly led to its first creation, modern and optimized synthetic routes, and the burgeoning interest in its biological activities that underscore its importance as a "privileged scaffold" in drug discovery.
Part 1: The Historical Genesis - The Conrad-Limpach Reaction
The story of this compound begins not with its own discovery, but with the pioneering work of Max Conrad and Leonhard Limpach in 1887. Their development of the Conrad-Limpach synthesis provided the first reliable and general method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). This reaction involves the condensation of an aniline with a β-ketoester.
Given the structure of this compound, its first synthesis would have logically employed this classical method. The causality behind this experimental choice is its straightforward approach to constructing the core quinoline ring system from readily available starting materials.
Foundational Synthetic Protocol (Conrad-Limpach):
The synthesis proceeds in two key stages:
-
Formation of the anilinocrotonate: 4-Fluoroaniline is reacted with ethyl benzoylacetate. This initial reaction, typically carried out at or slightly above room temperature, forms the corresponding enamine intermediate.
-
Thermal Cyclization: The resulting anilinocrotonate is then heated to high temperatures (often exceeding 250°C) in a high-boiling point solvent, such as diphenyl ether, to effect a cyclization with the elimination of ethanol, yielding the this compound product.
Diagram 1: The Conrad-Limpach Synthesis of this compound
Workflow illustrating the Camps cyclization for the synthesis of this compound.
Part 3: Biological Significance and Therapeutic Potential
The interest in this compound and its derivatives stems from the well-established biological activities of the broader quinoline class of compounds. The introduction of a fluorine atom at the C-6 position and a phenyl group at the C-2 position significantly influences the molecule's electronic properties and steric profile, often leading to enhanced biological activity.
Table 1: Overview of Investigated Biological Activities of this compound Derivatives
| Biological Activity | Therapeutic Area | Key Findings |
| Anticancer | Oncology | Derivatives have shown potent antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways. |
| Antifungal | Infectious Diseases | Certain analogs exhibit significant activity against pathogenic fungi, suggesting potential for the development of new antifungal agents. |
| P-glycoprotein (P-gp) Inhibition | Oncology (Drug Resistance) | Some derivatives have been found to inhibit the P-gp efflux pump, a key mechanism of multidrug resistance in cancer, potentially resensitizing cancer cells to chemotherapy. |
| Antimicrobial | Infectious Diseases | The quinoline scaffold is a well-known pharmacophore in antibacterial agents. Fluorinated derivatives are of particular interest for their enhanced activity. |
Derivatives of this compound have demonstrated promising results in preclinical studies across these therapeutic areas. The versatility of the quinoline scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of biological activity and pharmacokinetic properties.
Part 4: Future Directions and Conclusion
The journey of this compound from a likely product of a classical 19th-century reaction to a valuable scaffold in modern drug discovery highlights the enduring relevance of fundamental organic chemistry. While its initial synthesis was a testament to the power of early synthetic methods, its continued exploration is driven by the urgent need for new therapeutic agents.
Future research will undoubtedly focus on:
-
The development of even more efficient and sustainable synthetic methodologies.
-
The expansion of the chemical space around the this compound core to generate novel derivatives with improved potency and selectivity.
-
In-depth mechanistic studies to fully elucidate the mode of action of biologically active derivatives.
References
- A comparative guide to 6-Chloro-2-phenylquinolin-4-ol and its deriv
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules, 28(8), 3429.
- Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. (2014). Molecules, 19(12), 20498-20516.
- Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. (2014). International Letters of Chemistry, Physics and Astronomy, 8, 30-37.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8694-8716.
- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(2), 1149.
- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- Biological activities of quinoline derivatives. (2009). Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654.
- N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. (2020). Molecules, 26(1), 73.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry, 10, 928390.
- US Patent US20090054643A1, Novel method of synthesis of fluoroquinolones.
- US Patent US10407393B2, High-purity quinoline deriv
- WO Patent WO2001068615A1, Quinazoline synthesis.
- CN Patent CN107602463B, Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
- [(18)F]6-fluoro-3,4-dihydroxy-L-phenylalanine--recent modern syntheses for an elusive radiotracer. (2015). Journal of Labelled Compounds and Radiopharmaceuticals, 58(5), 183-187.
comprehensive literature review of 6-Fluoro-2-phenyl-4-quinolinol
An In-Depth Technical Guide to 6-Fluoro-2-phenyl-4-quinolinol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive review of this compound, a heterocyclic compound belonging to the quinolinol class. While direct research on this specific molecule is limited, this document synthesizes a wealth of information from structurally related analogs to present a holistic view of its potential. We delve into its physicochemical properties, plausible synthetic routes, and extensively explore its anticipated biological activities, drawing parallels from the well-documented anticancer, antimicrobial, and antiviral properties of the fluoroquinolone scaffold.[1][2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not only a review of the current landscape but also detailed experimental protocols and workflow diagrams to facilitate future investigation into this promising compound.
Introduction: The Quinolinol Scaffold as a Privileged Structure
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1][4] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][5] The 4-quinolinol (or quinolin-4-one) tautomer, in particular, is the core of numerous therapeutic agents.
The introduction of a fluorine atom at the C-6 position is a common and highly effective strategy in drug design.[6] The unique properties of fluorine—high electronegativity, small atomic radius, and its ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[6][7] The combination of the proven 2-phenyl-4-quinolinol core with a C-6 fluoro substituent makes this compound a compound of significant interest for therapeutic development.
Physicochemical Properties and Characterization
While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from analogous compounds.[8]
| Property | Value / Expected Value | Source / Rationale |
| CAS Number | 103914-44-9 | [9][10] |
| Molecular Formula | C₁₅H₁₀FNO | [9] |
| Molecular Weight | 239.25 g/mol | Calculated |
| Appearance | Expected to be a white to yellow solid | Based on similar 2-phenylquinolin-4-ones.[8] |
| Melting Point | >250 °C (Predicted) | High melting points are characteristic of the planar, hydrogen-bonded quinolinol scaffold. |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and DMF. | Typical for this class of compounds. |
| ¹H NMR (DMSO-d₆) | δ ~11.8 (s, 1H, OH/NH), 8.1-7.4 (m, 8H, Ar-H), 6.4 (s, 1H, C3-H) | Predicted based on 2-phenylquinolin-4(1H)-one data.[8] The N-H/O-H proton is expected to be a broad singlet. Aromatic protons will show complex splitting, with the C3 proton appearing as a distinct singlet. |
| ¹³C NMR (DMSO-d₆) | δ ~177 (C4), 158 (C6-F, d, J≈250 Hz), 150-105 (Ar-C), 110 (C3) | The C4 carbonyl/enol carbon is expected downfield. The C-F coupling will be prominent for C6.[8] |
| IR (KBr, cm⁻¹) | ~3400 (O-H/N-H), ~1640 (C=O), ~1600 (C=C), ~1250 (C-F) | Expected characteristic peaks for the quinolinone structure.[11] |
| HRMS (ESI) | m/z 240.0819 [M+H]⁺ | Calculated for C₁₅H₁₁FNO⁺.[8] |
Synthesis of this compound
The synthesis of 2,4-disubstituted quinolinols is well-established. The Camps cyclization is a particularly effective method, involving the intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base. A plausible and efficient route to synthesize this compound is outlined below.
Proposed Synthetic Pathway
The synthesis begins with the acylation of 4-fluoroaniline with ethyl benzoylacetate. This intermediate is then subjected to intramolecular cyclization under basic conditions to yield the target compound.
Caption: Proposed synthesis of this compound via Camps Cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-((4-fluorophenyl)amino)-3-phenylacrylate
-
To a round-bottom flask, add 4-fluoroaniline (1.0 eq) and ethyl benzoylacetate (1.05 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Heat the mixture to 100-120°C with stirring for 4-6 hours, removing the water formed using a Dean-Stark apparatus.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The crude product can often be used directly in the next step or purified by recrystallization from ethanol.
Causality Explanation: This is a condensation reaction. The acid catalyst protonates the carbonyl oxygen of the ethyl benzoylacetate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of 4-fluoroaniline. Heating is required to drive the dehydration and push the equilibrium towards the enamine product.
Step 2: Synthesis of this compound (Camps Cyclization)
-
Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Heat the solution to reflux (approx. 250°C) for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature, which should cause the product to precipitate.
-
Dilute the mixture with hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with hexane and then ethanol to remove the solvent and any impurities.
-
The product can be further purified by recrystallization from a suitable solvent like DMF or ethanol.
Causality Explanation: This is an intramolecular cyclization. The high temperature provides the necessary activation energy for the enamine to attack the aromatic ring at the position ortho to the nitrogen, displacing a hydrogen atom. This is an electrophilic aromatic substitution-type mechanism, followed by tautomerization to form the stable 4-quinolinol ring system.
Biological Activities and Therapeutic Potential
Direct biological data on this compound is scarce. However, the extensive literature on structurally similar compounds provides a strong basis for predicting its potential activities.[12][13]
Anticancer Activity
The quinoline scaffold is present in numerous anticancer agents.[2][4] A closely related compound, NSC 368390 (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid), has demonstrated potent antitumor activity against a spectrum of human solid tumors, including colon, breast, and lung carcinomas.[14]
Proposed Mechanism of Action: The established mechanism for NSC 368390 is the potent inhibition of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[15] This inhibition leads to the depletion of uridine and cytidine pools, which are critical precursors for RNA and DNA synthesis, ultimately causing cell death in rapidly proliferating cancer cells.[15] It is highly plausible that this compound shares this mechanism of action.
Caption: Proposed inhibition of the de novo pyrimidine pathway by this compound.
Antimicrobial Activity
Fluoroquinolones are a major class of broad-spectrum antibiotics.[7] Their primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[16] The presence of the 6-fluoro substituent is critical for this potent antibacterial activity.[17] While this compound is not a classic fluoroquinolone antibiotic (lacking the typical C-3 carboxylic acid and C-7 piperazine ring), the core scaffold suggests that it and its derivatives may possess notable antibacterial or antifungal properties.[6][18][19] Studies on various quinoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[18][20][21][22]
Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of this compound, a series of standardized in vitro assays are required.
Caption: A logical workflow for the biological evaluation of this compound.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116 colon cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute further in cell culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Grow a bacterial or fungal strain overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Dilute the culture to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: Perform a two-fold serial dilution of this compound in a 96-well plate using the appropriate broth.
-
Inoculation: Add 50 µL of the prepared inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Conclusion and Future Directions
This compound stands as a molecule of considerable therapeutic potential, strategically positioned at the intersection of the privileged quinolinol scaffold and the advantageous properties of fluorine substitution. Based on robust evidence from closely related analogs, it is a promising candidate for investigation as an anticancer agent, likely acting through the inhibition of pyrimidine biosynthesis. Furthermore, its structural features warrant exploration for antimicrobial activities.
Future research should focus on the definitive synthesis and characterization of this compound, followed by the systematic biological evaluation outlined in this guide. Subsequent structure-activity relationship (SAR) studies, involving modifications at the phenyl ring and the quinolinol core, could lead to the optimization of potency and selectivity, paving the way for the development of novel therapeutic agents.
References
- Oriental Journal of Chemistry. (n.d.).
- Benchchem. (n.d.). Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery.
- PubMed Central. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- ResearchGate. (2023).
- PubMed. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors.
- Chemistry Research Journal. (2021). A Review on Quinoline: Diverse Pharmacological Agent.
- SciSpace. (n.d.). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-l,l'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt.
- Guidechem. (n.d.). This compound 103914-44-9.
- Supporting Information. (n.d.). Analytical data for 2-phenylquinolin-4(1H)
- PubMed Central. (2022).
- PMC. (n.d.). An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening.
- ResearchGate. (2010). Synthesis and Antifungal Activity of Novel 6-Fluoro-4-alkyl(aryl)
- PubMed Central. (n.d.). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance.
- BLD Pharm. (n.d.). 103914-44-9|6-Fluoro-2-phenylquinolin-4-ol.
- MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- PMC - NIH. (2023).
- Benchchem. (n.d.).
- NIH. (2022).
- PubMed. (n.d.).
- MDPI. (n.d.). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors.
- ResearchGate. (n.d.).
- PubMed. (2003).
- PMC - NIH. (n.d.). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity.
- Journal of Pharmaceutical Research International. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
- MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
- Organic Chemistry D
- PMC - NIH. (n.d.). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines.
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrj.org [chemrj.org]
- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Page loading... [wap.guidechem.com]
- 10. 103914-44-9|6-Fluoro-2-phenylquinolin-4-ol|BLD Pharm [bldpharm.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mediresonline.org [mediresonline.org]
An In-depth Technical Guide to 6-Fluoro-2-phenyl-4-quinolinol (CAS: 103914-44-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 6-Fluoro-2-phenyl-4-quinolinol, a heterocyclic compound belonging to the quinolone class. The 4-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This document delves into the chemical identity, synthesis methodologies, potential biological significance, and analytical characterization of this specific derivative. By synthesizing information from established synthetic protocols and the known structure-activity relationships of related compounds, this guide serves as a foundational resource for researchers exploring the utility of this compound as a building block or lead compound in drug discovery programs.
Introduction: The Significance of the 4-Quinolone Scaffold
The quinoline ring system, and particularly the 4-quinolone core, is of paramount importance in the field of medicinal chemistry. This bicyclic aromatic scaffold is central to a wide array of compounds with diverse and potent biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties[1][2]. The introduction of a fluorine atom, typically at the C-6 position, led to the development of the highly successful fluoroquinolone class of antibiotics[3][4]. These agents exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV[3][5][6][7].
This compound (CAS: 103914-44-9) is a specific derivative that combines three key structural motifs:
-
The core 4-quinolone structure, which exists in tautomeric equilibrium with its 4-hydroxyquinoline form.
-
A fluorine atom at the C-6 position , a substitution known to dramatically enhance the biological potency of many quinolone-based drugs[4].
-
A phenyl group at the C-2 position , which differentiates it from classic antibacterial fluoroquinolones and suggests potential for other therapeutic applications, such as antiviral or anticancer activities[8][9].
This guide will explore the synthesis and potential utility of this compound from the perspective of a senior application scientist, focusing on the causality behind synthetic choices and its potential as a research tool.
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below. It is important to note the keto-enol tautomerism between the 4-quinolone and 4-hydroxyquinoline forms, with the quinolone form generally predominating[10].
| Property | Value | Source |
| CAS Number | 103914-44-9 | [11][12] |
| Molecular Formula | C₁₅H₁₀FNO | [11][12] |
| Molecular Weight | 239.24 g/mol | [12] |
| Synonyms | 6-Fluoro-4-hydroxy-2-phenylquinoline, 6-Fluoro-2-phenyl-1H-quinolin-4-one | [12] |
| Density | ~1.269 g/cm³ | [11] |
| Physical State | Not available, likely a solid at room temperature. | [12] |
Synthesis Methodologies for the 2-Aryl-4-Quinolone Core
The synthesis of 2-aryl-4-quinolones is a well-established area of organic chemistry, with several classical and modern methods available. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Foundational Synthetic Strategies
Several named reactions provide access to the 4-quinolone core:
-
Conrad-Limpach Synthesis : This reaction involves the condensation of anilines with β-ketoesters. The reaction conditions, particularly temperature, dictate the final product. At lower temperatures, attack at the keto group leads to a β-amino acrylate intermediate, which cyclizes to form a 4-quinolone[10][13][14]. High temperatures can favor reaction at the ester group, leading to 2-quinolones (the Knorr variation)[10].
-
Gould-Jacobs Reaction : This versatile method uses the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[15][16][17] The process involves an initial condensation, followed by a high-temperature thermal cyclization to form the quinoline ring. Subsequent hydrolysis and decarboxylation yield the 4-quinolinone product[18]. Modern variations utilize microwave irradiation or reagents like Eaton's reagent to improve yields and shorten reaction times under milder conditions[16][19].
-
Camps Cyclization : This is a highly effective method for synthesizing 2- and 3-substituted quinolones. It involves the base-promoted intramolecular cyclization of N-(2-acylaryl)amides or related precursors[18]. This approach is particularly relevant for 2-aryl-4-quinolones as it directly incorporates the aryl substituent from the starting materials[20][21].
The following diagram illustrates the general workflow for these classical approaches.
Caption: General synthetic pathways to the 4-quinolone core.
Protocol: Two-Step Synthesis of this compound via Camps Cyclization
This protocol is based on modern adaptations of the Camps cyclization, which offers a direct and efficient route to the target molecule[20][21]. The strategy involves a copper-catalyzed amidation followed by a base-promoted cyclization.
Step 1: Synthesis of N-(2-Benzoyl-4-fluorophenyl)benzamide (Intermediate)
-
Reaction Setup : To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add 2-amino-5-fluorobenzophenone (1.0 eq), benzoyl chloride (1.1 eq), and a suitable aprotic solvent such as Dioxane or Toluene.
-
Catalyst System : Add a copper(I) catalyst, such as CuI (5-10 mol%), and a diamine ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%).
-
Base : Add a suitable base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Reaction Conditions : Heat the mixture to 80-110 °C and stir for 12-24 hours. The causality for using a copper catalyst is its proven efficacy in forming C-N bonds (amidation) between aryl halides or related precursors and amides, often under milder conditions than traditional methods[20].
-
Work-up and Isolation : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-(2-benzoyl-4-fluorophenyl)benzamide intermediate can be purified by column chromatography on silica gel.
Step 2: Base-Promoted Camps Cyclization to this compound
-
Reaction Setup : Dissolve the purified intermediate from Step 1 in a high-boiling point solvent such as dioxane.
-
Base : Add a strong base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3.0-4.0 eq). The use of a strong base is critical to deprotonate the α-carbon to the ketone, initiating the intramolecular nucleophilic attack on the amide carbonyl, which drives the cyclization[20].
-
Reaction Conditions : Heat the mixture to reflux (approximately 100-110 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation : Cool the reaction mixture to room temperature and carefully acidify with a concentrated acid (e.g., HCl) to a pH of ~5-6. The acidic workup neutralizes the excess base and protonates the resulting quinolinolate anion, causing the final product to precipitate.
-
Purification : Filter the resulting solid precipitate, wash with cold water, and then with a non-polar solvent like hexane or ether to remove impurities. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Potential Biological Activity and Mechanism of Action
While specific biological data for CAS 103914-44-9 is not widely published, its structure allows for informed hypotheses based on the extensive research into fluoroquinolones and 2-aryl-quinolones.
The Fluoroquinolone Paradigm: Targeting Bacterial Topoisomerases
The primary mechanism of action for antibacterial fluoroquinolones is the inhibition of DNA gyrase (a type II topoisomerase) and topoisomerase IV[3][5][7].
-
Target Enzymes : These enzymes are crucial for managing DNA topology during replication, transcription, and repair. DNA gyrase is the primary target in most Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria[3].
-
Mechanism : Fluoroquinolones stabilize the covalent complex formed between the topoisomerase and the cleaved DNA strands. This "poisoned" intermediate blocks the progression of the replication fork, leading to the accumulation of double-strand DNA breaks and ultimately, bacterial cell death[7][22][23].
The C-6 fluorine atom is a hallmark of this class, significantly increasing the drug's potency by enhancing its binding to the enzyme-DNA complex[4].
Caption: Mechanism of action of fluoroquinolones on bacterial topoisomerases.
Beyond Antibacterial: The Role of the C-2 Phenyl Group
The presence of a bulky phenyl group at the C-2 position distinguishes this compound from typical fluoroquinolone antibiotics, which require a C-3 carboxylic acid for potent antibacterial activity[23]. However, 2-aryl-4-quinolones have been investigated for a range of other pharmacological activities:
-
Anticancer Activity : Many quinoline-based compounds show potent antiproliferative effects. Potential mechanisms include inhibition of tubulin polymerization, suppression of matrix metalloproteinases, or inhibition of signaling pathways like PI3K[2][18].
-
Antiviral Activity : Quinolines, including 2-phenylquinolines, have been identified as promising scaffolds for broad-spectrum antiviral agents, including activity against coronaviruses. Some derivatives have been shown to inhibit viral enzymes like helicase[8].
-
Antifungal and Antimalarial Activity : The quinoline scaffold is the basis for antimalarial drugs like chloroquine, and various derivatives have been explored for antifungal properties[1][9].
Therefore, this compound is a compelling candidate for screening in anticancer and antiviral assays, serving as a valuable scaffold for medicinal chemistry optimization.
Analytical Characterization Workflow
Following synthesis and purification, the identity and purity of this compound must be confirmed using standard analytical techniques.
Caption: Standard workflow for analytical characterization.
-
NMR Spectroscopy : ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, while ¹⁹F NMR is crucial for verifying the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement that matches the molecular formula C₁₅H₁₀FNO.
-
Purity Analysis : Techniques like High-Performance Liquid Chromatography (HPLC) can determine the purity of the sample, while a sharp melting point range is indicative of a pure crystalline solid.
Conclusion
This compound is a synthetically accessible heterocyclic compound that stands at the intersection of several important classes of bioactive molecules. Its structure combines the potent C-6 fluoro substitution of modern antibiotics with the C-2 aryl motif found in numerous anticancer and antiviral agents. While its primary utility may not be as a direct antibacterial agent due to the lack of a C-3 carboxyl group, it represents a highly valuable scaffold for drug discovery. The robust synthetic methodologies available, such as the Camps cyclization, allow for its efficient production and subsequent derivatization, making it an ideal starting point for developing novel therapeutic agents targeting a wide range of diseases. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this compound in their research and development programs.
References
-
Gould–Jacobs reaction - Wikipedia . Wikipedia. Available at: [Link]
-
Conrad-Limpach Synthesis - SynArchive . SynArchive. Available at: [Link]
-
Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Direct Synthesis of 2-Aryl-4-quinolones via Transition-Metal-Free Intramolecular Oxidative C(sp3) - ACS Publications . ACS Publications. Available at: [Link]
-
Synthetic approaches for 2‐Aryl‐4‐quinolones. - ResearchGate . ResearchGate. Available at: [Link]
-
Direct Synthesis of 2-Aryl-4-quinolones via Transition-Metal-Free Intramolecular Oxidative C(sp3) - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series . IIP Series. Available at: [Link]
-
Fluoroquinolones: structure and target sites - PubMed . PubMed. Available at: [Link]
-
Conrad–Limpach synthesis - Wikipedia . Wikipedia. Available at: [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI . MDPI. Available at: [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd . Scribd. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline . Pharmaguideline. Available at: [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing . RSC Publishing. Available at: [Link]
-
Conrad-Limpach Reaction . Cambridge University Press. Available at: [Link]
-
Gould-Jacobs Reaction . Wiley Online Library. Available at: [Link]
-
DNA Topoisomerase Targets of the Fluoroquinolones: A Strategy for Avoiding Bacterial Resistance - ResearchGate . ResearchGate. Available at: [Link]
-
Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC - PubMed Central . PubMed Central. Available at: [Link]
-
Global Health: Antimicrobial Resistance: Fluoroquinolones - PDB-101 . PDB-101. Available at: [Link]
-
Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition . MSD Manuals. Available at: [Link]
-
2-(2-CHLORO-PHENYL)-1H-QUINOLIN-4-ONE | CAS#:29337-99-3 - Molbase . Molbase. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central . PubMed Central. Available at: [Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC . Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI . MDPI. Available at: [Link]
-
Synthesis and Antifungal Activity of Novel 6-Fluoro-4-alkyl(aryl)thioquinazoline Derivatives . Taylor & Francis Online. Available at: [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications . ACS Publications. Available at: [Link]
-
Biological activities of quinoline derivatives - PubMed . PubMed. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position - ResearchGate . ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino . International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed . PubMed. Available at: [Link]
-
Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone . MDPI. Available at: [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI . MDPI. Available at: [Link]
-
An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening - PMC . Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroquinolones: structure and target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 11. Page loading... [wap.guidechem.com]
- 12. aksci.com [aksci.com]
- 13. synarchive.com [synarchive.com]
- 14. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 15. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Gould-Jacobs Reaction [drugfuture.com]
- 18. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones [pdb101.rcsb.org]
Spectroscopic Blueprint of 6-Fluoro-2-phenyl-4-quinolinol: A Technical Guide for Researchers
Introduction: The Significance of 6-Fluoro-2-phenyl-4-quinolinol
This compound is a heterocyclic compound belonging to the quinoline class, a scaffold of significant interest in medicinal chemistry and materials science. Quinolines are known for a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of a fluorine atom at the 6-position and a phenyl group at the 2-position of the quinolinol core can significantly modulate the compound's physicochemical and biological properties, such as metabolic stability, lipophilicity, and target-binding affinity. This guide provides an in-depth analysis of the key spectroscopic data—NMR, IR, and MS—that are crucial for the unambiguous identification and characterization of this molecule.
Molecular Structure and Numbering
For clarity in the subsequent spectroscopic analysis, the standard IUPAC numbering for the quinoline ring system is used.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of protons in a molecule. For this compound, the spectrum is predicted to be complex in the aromatic region, with characteristic shifts influenced by the electron-withdrawing fluorine atom and the anisotropic effects of the aromatic rings. The spectrum is predicted in DMSO-d₆, a common solvent for quinolinol derivatives.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~11.8 | s (br) | - | OH |
| ~8.2-8.1 | m | - | H-2', H-6' |
| ~7.9 | dd | J = 9.2, 2.8 | H-5 |
| ~7.7 | ddd | J = 9.2, 8.5, 2.8 | H-7 |
| ~7.6-7.5 | m | - | H-3', H-4', H-5' |
| ~7.4 | d | J = 8.5 | H-8 |
| ~6.4 | s | - | H-3 |
Interpretation and Rationale:
-
Hydroxyl Proton (OH): The hydroxyl proton at C4 is expected to appear as a broad singlet at a significantly downfield chemical shift (~11.8 ppm) due to hydrogen bonding and its acidic nature. In the tautomeric quinolone form, this would be an N-H proton, also found in a similar downfield region[1].
-
Phenyl Protons (H-2' to H-6'): The protons on the C2-phenyl group will appear as a multiplet in the range of 8.2-7.5 ppm. The ortho protons (H-2', H-6') are expected to be the most deshielded due to their proximity to the quinoline ring.
-
Quinoline Protons (H-5, H-7, H-8): The protons on the quinoline core will exhibit characteristic splitting patterns. H-5 is expected to be a doublet of doublets due to coupling with H-7 and the fluorine at C6. H-7 will likely be a doublet of doublet of doublets, coupling with H-8, H-5, and the fluorine. H-8 is anticipated to be a doublet, coupling with H-7. The fluorine at C6 will cause further splitting of the signals for H-5 and H-7.
-
Quinoline Proton (H-3): The proton at the C3 position is expected to be a singlet at a relatively upfield position (~6.4 ppm) for an aromatic proton, a characteristic feature of 4-quinolinols[1].
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a map of the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms. The presence of the fluorine atom will not only affect the chemical shift of the carbon it is attached to (C-6) but will also introduce C-F coupling.
Predicted ¹³C NMR Data (126 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Coupling (JCF, Hz) | Assignment |
| ~177 | - | C-4 |
| ~158 (d) | J ≈ 245 | C-6 |
| ~150 | - | C-2 |
| ~145 | - | C-8a |
| ~138 | - | C-1' |
| ~131 | - | C-4' |
| ~129 | - | C-2', C-6' |
| ~128 | - | C-3', C-5' |
| ~125 (d) | J ≈ 25 | C-5 |
| ~122 (d) | J ≈ 8 | C-4a |
| ~120 (d) | J ≈ 22 | C-7 |
| ~110 | - | C-8 |
| ~108 | - | C-3 |
Interpretation and Rationale:
-
C-4 (Carbonyl/Enol Carbon): This carbon is expected at a very downfield shift (~177 ppm) due to the influence of the adjacent oxygen atom.
-
C-6 (Fluorine-bearing Carbon): The C-6 carbon will show a large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz and will be significantly deshielded.
-
Other Quinoline Carbons: The chemical shifts of the other quinoline carbons are predicted based on substituent effects. The fluorine atom will have a noticeable effect on the chemical shifts of the neighboring carbons (C-5 and C-7) and will also exhibit two- and three-bond C-F couplings.
-
Phenyl Carbons: The carbons of the phenyl ring are predicted to have chemical shifts typical for a monosubstituted benzene ring.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (hydrogen-bonded) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~1640 | Strong | C=O stretch (from quinolone tautomer) |
| ~1600, 1550, 1480 | Medium-Strong | C=C and C=N aromatic ring stretching |
| ~1250 | Strong | C-F stretch |
| ~1200 | Strong | C-O stretch (enol form) |
Interpretation and Rationale:
-
O-H/N-H Region: A broad absorption band is expected in the 3400-3200 cm⁻¹ region, characteristic of a hydrogen-bonded O-H group in the quinolinol tautomer or an N-H group in the quinolone tautomer.
-
Carbonyl Stretch: Due to keto-enol tautomerism, a strong C=O stretching band is anticipated around 1640 cm⁻¹.
-
Aromatic Region: Multiple bands between 1600 and 1480 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of the quinoline and phenyl rings.
-
C-F Stretch: A strong absorption band around 1250 cm⁻¹ is characteristic of the C-F stretching vibration.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrometry Data (EI)
| m/z | Possible Fragment |
| 239 | [M]⁺˙ (Molecular Ion) |
| 211 | [M - CO]⁺˙ |
| 183 | [M - CO - HCN]⁺˙ |
| 102 | [C₆H₅CN]⁺˙ |
| 77 | [C₆H₅]⁺ |
Interpretation and Rationale:
The molecular ion peak [M]⁺˙ is expected at m/z 239, corresponding to the molecular formula C₁₅H₁₀FNO. The fragmentation pattern will likely involve the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN), which are common fragmentation pathways for quinolinols. The phenyl substituent can also be cleaved, leading to a fragment at m/z 77.
Caption: Predicted fragmentation pathway for this compound in Mass Spectrometry.
Experimental Protocols
The following protocols provide a general framework for the synthesis and spectroscopic characterization of this compound.
Synthesis: Conrad-Limpach Reaction
This is a classical and reliable method for the synthesis of 4-quinolinols.
Materials:
-
4-Fluoroaniline
-
Ethyl benzoylacetate
-
Dowtherm A (or diphenyl ether)
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Condensation: In a round-bottom flask, mix equimolar amounts of 4-fluoroaniline and ethyl benzoylacetate. Heat the mixture at 140-150 °C for 2-3 hours. The reaction can be monitored by TLC.
-
Cyclization: Allow the reaction mixture to cool slightly, then add it dropwise to a preheated solution of Dowtherm A (or diphenyl ether) at 250-260 °C with vigorous stirring. Maintain this temperature for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add petroleum ether to precipitate the crude product. Filter the solid, wash with petroleum ether, and then with hot ethanol to remove impurities.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of DMF and water to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquire the mass spectrum over an appropriate m/z range.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Supporting Information for "A general and efficient method for the synthesis of 2-phenylquinolin-4(1H)-one derivatives".
-
PubChem. (n.d.). 6-fluoro-4-hydroxy-N-phenylquinoline-3-carboxamide. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 2-Phenyl-3-methyl-4-hydroxy-quinoline. Retrieved from [Link]
Sources
A Theoretical and Computational Scrutiny of 6-Fluoro-2-phenyl-4-quinolinol: A Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold in Modern Drug Discovery
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline ring system, amenable to substitution at various positions, allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a fluorine atom, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This guide focuses on the theoretical and computational characterization of a specific derivative, 6-Fluoro-2-phenyl-4-quinolinol, a molecule of significant interest for its potential as a bioactive compound. By integrating quantum chemical calculations, molecular docking simulations, and in silico pharmacokinetic predictions, we aim to provide a comprehensive understanding of its molecular properties and therapeutic potential.
Synthesis and Structural Elucidation: A Foundational Perspective
While numerous synthetic routes to quinoline derivatives have been established, the Conrad-Limpach and Knorr quinoline syntheses, followed by appropriate modifications, are commonly employed for the preparation of 4-hydroxyquinolines.[4] The synthesis of this compound would likely involve the cyclization of a β-ketoester with a fluorine-substituted aniline.[5]
A generalized synthetic workflow can be conceptualized as follows:
Sources
Methodological & Application
experimental protocol for using 6-Fluoro-2-phenyl-4-quinolinol
An In-depth Technical Guide to the Experimental Use of 6-Fluoro-2-phenyl-4-quinolinol
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental application of this compound. As a member of the quinoline family, this compound holds significant potential in various therapeutic areas due to the well-documented biological activities of its structural analogs.[1] This guide emphasizes the rationale behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Introduction and Scientific Context
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific compound, this compound, incorporates three key features that inform its potential applications:
-
The 4-Quinolinol Core: This structure is tautomeric with the 4-quinolone form and is a common feature in compounds targeting DNA replication and cellular proliferation.
-
A Fluorine at the 6-Position: The introduction of a fluorine atom at this position is a hallmark of the fluoroquinolone class of antibiotics and is known to enhance antimicrobial activity. It can also significantly modulate the compound's electronic properties and binding interactions with biological targets.
-
A Phenyl Group at the 2-Position: 2-phenylquinolines have been identified as potent inhibitors of tubulin polymerization and have shown broad-spectrum anti-coronavirus and anticancer activities.[3][4][5]
This unique combination suggests that this compound is a promising candidate for investigation in oncology, microbiology, and virology.
Physicochemical Properties and Handling
Proper characterization and handling are foundational to reproducible experimental outcomes. The properties of this compound are summarized below.
| Property | Value | Source / Note |
| IUPAC Name | 6-fluoro-2-phenylquinolin-4-ol | --- |
| CAS Number | 103914-44-9 | [6] |
| Molecular Formula | C₁₅H₁₀FNO | [6] |
| Molecular Weight | 239.25 g/mol | Calculated |
| Predicted XLogP3 | 3.5 | A measure of lipophilicity. |
| Predicted Melting Point | >250°C | Based on similar quinolinol structures.[7] |
| Solubility | Limited aqueous solubility. | Soluble in organic solvents like DMSO and DMF.[7] |
Handling and Storage Protocol:
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, desiccated conditions at -20°C are recommended.
-
Solubilization: For biological assays, prepare a concentrated stock solution (e.g., 10-50 mM) in sterile, anhydrous DMSO. Sonicate briefly if necessary to ensure complete dissolution. The final DMSO concentration in cell-based assays should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[8]
Synthesis and Characterization Workflow
Ensuring the purity and identity of the compound is a critical first step. A generalized workflow for the synthesis and characterization of quinolin-4-ol derivatives is presented below.
Caption: Potential mechanisms of action for this compound.
-
Inhibition of DNA Gyrase and Topoisomerase IV: The fluoroquinolone scaffold is a classic inhibitor of these bacterial type II topoisomerase enzymes, which are essential for DNA replication, repair, and recombination. [9]This mechanism makes the compound a candidate for antibacterial research.
-
Antiproliferative Activity via Tubulin Polymerization Inhibition: 2-phenyl-4-quinolone derivatives have been shown to act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. [3][5]This suggests strong potential as an anticancer agent.
-
Tyrosine Kinase Inhibition: The quinoline core is present in numerous approved tyrosine kinase inhibitors (TKIs). These enzymes are often dysregulated in cancer, and their inhibition can block signaling pathways that drive tumor growth and proliferation. [7]
Experimental Application Protocols
The following protocols provide detailed, step-by-step methodologies for evaluating the biological activity of this compound.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic or antiproliferative effects of a compound on cancer cell lines. [8][10]It measures the metabolic activity of viable cells.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Selected cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment. [8]2. Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete medium. A typical concentration range might be 0.01 µM to 100 µM.
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control (medium with the highest concentration of DMSO used) and untreated control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [8]6. Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
References
- BenchChem. (2025). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context.
-
Gach-Janczak, K., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]
-
Gach-Janczak, K., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Available at: [Link]
-
Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC - PubMed Central. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives in Medicinal Chemistry.
-
Farkas, J., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. Available at: [Link]
-
Ye, D., et al. (2013). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. NIH. Available at: [Link]
-
Glushkov, V. A., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]
-
Quiroga, J., et al. (2022). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. PMC - NIH. Available at: [Link]
-
Vaghasiya, R. G., et al. (2013). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Vaghasiya, R. G., et al. (2013). Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position. ResearchGate. Available at: [Link]
-
Faldu, V. J., et al. (2013). (PDF) Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. ResearchGate. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds.
-
Kumar, S., et al. (2011). Biological activities of quinoline derivatives. PubMed. Available at: [Link]
-
Navale, R. B., et al. (2015). Synthesis and Antifungal Activity of Novel 6-Fluoro-4-alkyl(aryl)thioquinazoline Derivatives. Hindawi. Available at: [Link]
-
Ohshita, H., et al. (2003). Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. PubMed. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to 6-Chloro-2-phenylquinolin-4-ol and Its Derivatives in Drug Discovery.
-
Iaconis, D., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. PMC - NIH. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC - NIH. Available at: [Link]
-
Wang, Z., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]
-
Hsieh, M.-C., et al. (2021). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. PMC - NIH. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. NIH. Available at: [Link]
-
Prasad, P., et al. (2015). An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. PMC. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central. Available at: [Link]
- BenchChem. (2025). biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds.
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Cellular Investigation of 6-Fluoro-2-phenyl-4-quinolinol
Introduction: Unveiling the Potential of a Novel Quinolone Derivative
The quinoline and quinolone scaffolds are cornerstone structures in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] 6-Fluoro-2-phenyl-4-quinolinol belongs to this versatile class of heterocyclic compounds. The introduction of a fluorine atom at the C-6 position is a common strategy in the development of quinolone-based drugs, often enhancing metabolic stability and biological efficacy.[4][5] While specific literature on the cellular applications of this compound is emerging, its structural similarity to other biologically active quinolines suggests its potential as a modulator of key cellular processes.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the cellular effects of this compound. We will detail the essential protocols for its preparation and application in cell culture, along with methodologies for validating its biological activity. The information herein is intended to serve as a robust starting point for investigating the mechanism of action and therapeutic potential of this compound.
Physicochemical Properties and Safe Handling
A thorough understanding of the physicochemical properties of this compound is critical for its effective use and for ensuring laboratory safety. While empirical data for this specific molecule is not widely published, we can infer key characteristics from structurally related compounds.
| Property | Inferred Value/Information | Notes and Recommendations |
| Molecular Formula | C₁₅H₁₀FNO | Source: Guidechem[6] |
| CAS Number | 103914-44-9 | Source: BLD Pharm[7] |
| Molecular Weight | ~239.25 g/mol | Calculated based on the molecular formula. |
| Appearance | Likely a solid (white to off-white powder) | Based on similar quinolinol compounds.[8] |
| Solubility | Expected to have limited aqueous solubility. | Likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).[9] |
| Storage | Store at 2-8°C, protected from light and moisture. | Standard procedure for bioactive small molecules to ensure stability. |
Safety Precautions:
As with any research chemical with incompletely characterized toxicological properties, appropriate safety measures are imperative.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling the compound.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[11]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Core Protocol: Preparation and Application in Cell Culture
This section details the fundamental steps for preparing this compound for use in cellular assays.
Protocol 1: Preparation of a Concentrated Stock Solution
The poor aqueous solubility of many quinoline derivatives necessitates the preparation of a concentrated stock solution in an organic solvent.[9] DMSO is the recommended solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations (<0.5%).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Weighing the Compound: In a chemical fume hood, carefully weigh out a precise amount of this compound powder (e.g., 5 mg) into a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock with 5 mg of a compound with a MW of 239.25 g/mol , add approximately 2.09 mL of DMSO).
-
Solubilization: Tightly cap the tube and vortex thoroughly for 2-5 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid in solubilization if necessary.
-
Sterilization (Optional but Recommended): If the stock solution will be used for long-term experiments, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dosing Cells with this compound
This protocol outlines the process of diluting the stock solution into cell culture medium and treating the cells.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Complete cell culture medium appropriate for the cell line being used
-
Cultured cells in multi-well plates
-
Sterile pipettors and pipette tips
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency). Allow the cells to adhere overnight.
-
Preparation of Working Concentrations: Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Important: Ensure the final concentration of DMSO in the medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤0.5%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a "vehicle control" group that receives medium with the same final concentration of DMSO as the treated groups.
-
Incubation: Return the plate to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
Caption: General experimental workflow for cell-based assays.
Validation and Mechanistic Studies
Once the core protocols are established, it is essential to validate the biological effects of this compound and to begin elucidating its mechanism of action.
Protocol 3: Assessing Cytotoxicity using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Procedure:
-
Cell Treatment: Following Protocol 2, treat cells (e.g., in a 96-well plate) with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well on a microplate reader at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Exploring Potential Mechanisms of Action
Based on the activities of other quinoline derivatives, this compound may exert its effects through various cellular pathways.[2][12][13] Potential mechanisms to investigate include:
-
Induction of Apoptosis: Many anticancer quinolines induce programmed cell death.[14] This can be assessed by:
-
Flow Cytometry: Using Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.
-
Western Blotting: Probing for cleavage of caspase-3 and PARP, key markers of apoptosis.
-
-
Cell Cycle Arrest: The compound may inhibit cell proliferation by causing arrest at specific phases of the cell cycle.[2] This can be analyzed by flow cytometry of cells stained with a DNA-intercalating dye like propidium iodide.
-
Inhibition of Kinases or Other Enzymes: The quinoline scaffold is present in numerous enzyme inhibitors.[9] If a specific target is suspected (e.g., a tyrosine kinase), its activity can be measured using in vitro kinase assays or by assessing the phosphorylation status of its downstream substrates in treated cells via Western blotting.
Caption: Hypothetical kinase inhibition pathway.
Conclusion and Future Directions
This compound is a compound with significant potential for investigation in various cellular contexts. The protocols outlined in this guide provide a solid foundation for its initial characterization. By determining its cytotoxic profile and exploring its effects on fundamental cellular processes like apoptosis and cell cycle progression, researchers can begin to map the biological activity of this novel quinolone. Subsequent studies could involve broader screening against panels of cancer cell lines, investigation of its effects on non-cancerous cells to assess selectivity, and more in-depth biochemical assays to pinpoint its direct molecular target(s).
References
-
Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth. PubMed. Available at: [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health (NIH). Available at: [Link]
-
Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. MDPI. Available at: [Link]
-
The activity of quinoline derivatives on cell viability. ResearchGate. Available at: [Link]
-
Cytotoxic effects of synthesized quinoline derivatives on the viability... ResearchGate. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Available at: [Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PubMed Central. Available at: [Link]
-
6-Fluoro-2-phenylquinoline-4-carboxylic acid. Glyco MindSynth. Available at: [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]
-
A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI. Available at: [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PubMed Central. Available at: [Link]
-
Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). PubMed Central. Available at: [Link]
-
Tumor Targeting with Novel Pyridyl 6-Substituted Pyrrolo[2,3-d]Pyrimidine Antifolates via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of De novo Purine Nucleotide Biosynthesis. National Institutes of Health (NIH). Available at: [Link]
-
Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. PubMed Central. Available at: [Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PubMed Central. Available at: [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed Central. Available at: [Link]
-
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. PubChem. Available at: [Link]
-
Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. PubMed Central. Available at: [Link]
-
8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PubMed Central. Available at: [Link]
Sources
- 1. Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 103914-44-9|6-Fluoro-2-phenylquinolin-4-ol|BLD Pharm [bldpharm.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.at [fishersci.at]
- 11. fishersci.com [fishersci.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 6-Fluoro-2-phenyl-4-quinolinol
Prepared by: Senior Application Scientist For: Researchers, scientists, and drug development professionals
Introduction: Contextualizing 6-Fluoro-2-phenyl-4-quinolinol
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. This compound is an investigational compound belonging to this class. The introduction of a fluorine atom at the C-6 position is a common strategy to enhance metabolic stability and binding affinity, a feature of many successful fluoroquinolone drugs[4][5].
While the precise mechanism of this compound is under investigation, preliminary data and structural homology to known inhibitors suggest a potential role as an inhibitor of Cytochrome P450 1A1 (CYP1A1). CYP1A1 is a critical enzyme in xenobiotic metabolism, responsible for the metabolic activation of numerous pro-carcinogens, such as polycyclic aromatic hydrocarbons[6]. Therefore, selective inhibition of CYP1A1 is a promising strategy for cancer chemoprevention[6].
This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound in rodent models. It outlines the scientific rationale, detailed protocols for formulation and administration, and robust methodologies for assessing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, grounded in established best practices for animal research.
Section 1: Preclinical Rationale and Hypothesized Mechanism
The primary goal of initial in vivo studies is to establish a foundational understanding of how the compound behaves in a complex biological system. This involves characterizing its absorption, distribution, metabolism, and excretion (ADME) profile and confirming its biological activity at the intended target.
Hypothesized Mechanism of Action: CYP1A1 Inhibition
We hypothesize that this compound acts as a competitive inhibitor of the CYP1A1 enzyme. This enzyme is a key player in Phase I metabolism, particularly in converting environmental pro-carcinogens into their active, DNA-damaging forms. By blocking the active site of CYP1A1, the compound can prevent this metabolic activation, thereby exerting a chemopreventive effect.
Caption: Hypothesized mechanism of this compound as a CYP1A1 inhibitor.
Section 2: Ethical Conduct in Animal Research
All animal experiments must be conducted with the highest degree of ethical consideration. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all study designs[7][8].
-
Replacement: Use non-animal methods whenever possible for initial screening. In vivo studies should only be undertaken when essential questions about systemic effects, bioavailability, or toxicity cannot be answered in vitro.
-
Reduction: Use the minimum number of animals necessary to obtain scientifically valid and reproducible data. This is achieved through careful statistical planning (e.g., power analysis).
-
Refinement: All procedures must be optimized to minimize any potential pain, suffering, or distress to the animals[9]. This includes using appropriate anesthesia for invasive procedures, defining humane endpoints, and providing proper housing and care[7][10].
Crucially, all protocols must be reviewed and approved by an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee before the commencement of any work [7].
Section 3: Formulation Development for a Poorly Soluble Compound
A significant challenge for many quinoline derivatives is their low aqueous solubility, which can lead to poor absorption and low bioavailability[11][12]. Developing an appropriate and safe formulation is a critical first step for successful in vivo studies. The goal is to create a vehicle that can safely deliver the desired dose in a small, well-tolerated volume.
Causality Behind Formulation Choice: The choice of vehicle is dictated by the compound's physicochemical properties, the intended route of administration (e.g., oral vs. intravenous), and the animal species. For early-stage preclinical studies, simple solutions or uniform suspensions are often preferred. For intravenous (IV) administration, the compound must be fully solubilized to prevent embolism, often requiring co-solvents[13]. For oral (PO) administration, a suspension using a viscosity-enhancing agent can be effective[14].
Table 1: Common Vehicle Formulations for Preclinical Rodent Studies
| Vehicle Composition | Route | Suitability | Key Considerations |
|---|---|---|---|
| 0.5% (w/v) Carboxymethylcellulose (CMC) in water | PO | Good | Forms a stable suspension for many insoluble compounds. |
| 20% PEG 400 in saline | IV, PO | Moderate | Co-solvent system. Check for precipitation upon dilution. |
| 10% DMSO / 40% PEG 400 / 50% Saline | IV | Good | Common co-solvent system for highly insoluble compounds. Administer slowly. |
| 5% Solutol® HS 15 in saline | IV, PO | Excellent | Non-ionic solubilizer, forms micellar solutions. Can enhance exposure. |
| Corn oil or Sesame oil | PO, SC | Good | Suitable for highly lipophilic compounds. |
Protocol 3.1: Preparation of a 10 mg/mL Suspension for Oral Gavage
-
Weighing: Accurately weigh the required amount of this compound.
-
Wetting Agent: Add a small volume (e.g., 1-2% of the final volume) of Tween 80 or glycerin to the powder and triturate to form a smooth paste. This step is critical to prevent clumping and ensure particles are properly wetted.
-
Vehicle Addition: Gradually add the vehicle (e.g., 0.5% CMC in purified water) to the paste while continuously stirring or vortexing.
-
Homogenization: Use a sonicator or homogenizer to reduce particle size and ensure a uniform, fine suspension. Visual inspection for large particles is essential.
-
Final Volume: Adjust to the final volume with the vehicle and mix thoroughly.
-
Stability: Store the formulation at 4°C and protect from light. Always re-homogenize by vortexing vigorously before each use. A stability check (e.g., visual inspection, particle size) should be performed before starting a multi-day study.
Section 4: Pharmacokinetic (PK) Study Protocol
A pharmacokinetic study is essential to understand the ADME properties of the compound. It measures the concentration of the drug in the blood over time after administration, which is crucial for determining dose and schedule for efficacy studies.
Causality Behind Study Design: An IV dose is administered to determine parameters like clearance and volume of distribution, assuming 100% bioavailability. Oral doses are given to assess oral absorption and calculate absolute bioavailability (F%) by comparing the Area Under the Curve (AUC) of the oral dose to the IV dose[12]. Multiple oral dose levels are used to check for dose proportionality[15]. Sprague-Dawley rats are a commonly used model for initial PK studies due to their size and well-characterized physiology[16][17].
Caption: General experimental workflow for a rodent pharmacokinetic study.
Protocol 4.1: Single-Dose Pharmacokinetic Study in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group), 250-300g. Animals should be cannulated (e.g., jugular vein) for ease of IV dosing and serial blood sampling if possible.
-
Housing: House animals under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water[18]. Fast animals overnight before dosing (water ad libitum).
-
Dose Groups:
-
Group 1: 2 mg/kg, IV bolus via tail vein or cannula.
-
Group 2: 10 mg/kg, PO via oral gavage.
-
Group 3: 50 mg/kg, PO via oral gavage.
-
-
Blood Sampling: Collect ~100-150 µL of blood into EDTA-coated tubes at the following time points:
-
IV Group: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Groups: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Immediately after collection, centrifuge blood at 4°C (e.g., 2000 x g for 10 min) to separate plasma. Transfer plasma to clearly labeled cryovials and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method[17][19].
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.
Table 2: Key Pharmacokinetic Parameters for Evaluation
| Parameter | Description | Importance |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Indicates rate of absorption and potential for acute toxicity. |
| Tmax | Time to reach Cmax | Indicates rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure over time. |
| T½ | Elimination half-life | Determines dosing interval and time to reach steady state. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues versus plasma. |
| F% | Absolute oral bioavailability | The fraction of the oral dose that reaches systemic circulation. |
Section 5: Pharmacodynamic (PD) / Efficacy Study Protocol
To validate the hypothesized mechanism of action, a pharmacodynamic study is designed to measure the direct effect of the compound on its target, CYP1A1, in the relevant tissue (liver).
Causality Behind Study Design: To measure inhibition, CYP1A1 activity must first be induced to a measurable level. β-Naphthoflavone (BNF) is a well-established inducer of CYP1A enzymes in rodents[20]. After induction, animals are treated with the test compound. The functional activity of CYP1A1 is then assessed ex vivo by measuring the metabolism of a probe substrate (e.g., 7-ethoxyresorufin) in liver microsomes. A reduction in the metabolic activity in the treated group compared to the vehicle control indicates target engagement and inhibition[21]. Mouse models, including humanized or knockout lines, are often used in such mechanistic studies[21][22][23].
Protocol 5.1: CYP1A1 Inhibition Study in C57BL/6 Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old (n=5-6 per group).
-
CYP1A1 Induction: Administer β-Naphthoflavone (BNF) to all animals (e.g., 50 mg/kg, IP) once daily for 3 days to induce hepatic CYP1A1 expression.
-
Treatment Groups: On day 4, 24 hours after the final BNF dose, administer treatment:
-
Group 1: Vehicle control (e.g., 0.5% CMC), PO.
-
Group 2: this compound (e.g., 25 mg/kg), PO.
-
Group 3: this compound (e.g., 100 mg/kg), PO.
-
-
Tissue Collection: At a predetermined time point after treatment (e.g., 2 hours, based on Tmax from PK data), humanely euthanize the mice. Perfuse the liver with ice-cold saline and immediately harvest the tissue.
-
Microsome Preparation: Prepare liver microsomes from a portion of the liver tissue via differential centrifugation. This process isolates the endoplasmic reticulum fraction, where CYP enzymes are concentrated. Store microsomes at -80°C.
-
EROD Assay (CYP1A1 Activity):
-
Incubate a known amount of microsomal protein with a reaction buffer containing NADPH (as a cofactor) and 7-ethoxyresorufin (the substrate).
-
The CYP1A1-mediated O-deethylation of 7-ethoxyresorufin produces resorufin, a highly fluorescent product.
-
Measure the rate of resorufin formation using a fluorescence plate reader.
-
-
Data Analysis: Compare the EROD activity (rate of resorufin formation per mg of microsomal protein) between the vehicle-treated and compound-treated groups. Calculate the percent inhibition of CYP1A1 activity for each dose level.
Section 6: Preliminary Safety and Toxicology
Throughout all in vivo studies, it is imperative to monitor animals for any signs of toxicity. This provides critical information for dose selection in future, longer-term efficacy and toxicology studies.
-
Clinical Observations: Monitor animals daily for changes in behavior, appearance (e.g., ruffled fur), activity level, and any signs of distress.
-
Body Weight: Record body weight at least twice weekly and on the day of dosing. A significant loss of body weight (>15-20%) is often a humane endpoint.
-
Terminal Observations: At the end of the study, a gross necropsy can be performed to observe any visible abnormalities in major organs. For dedicated toxicology studies, organ weights would be recorded and tissues collected for histopathological analysis.
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its formulation, pharmacokinetics, and pharmacodynamics, researchers can generate the critical data needed to validate its mechanism of action and make informed decisions about its potential for further development. Adherence to rigorous scientific methods and ethical principles is paramount to ensuring the quality and integrity of the data generated.
References
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Benchchem. (n.d.). Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds.
- Medical and Pharmaceutical Journal. (n.d.). Ethical Statement on Experimental Animal Research.
- The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research.
- American Psychological Association. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research.
- PubMed. (n.d.). Determining the best animal model for human cytochrome P450 activities: a comparison of mouse, rat, rabbit, dog, micropig, monkey and man.
- British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science.
- WuXi AppTec. (2024). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
- PMC - NIH. (n.d.). Ethical considerations regarding animal experimentation.
- ResearchGate. (n.d.). Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters.
- Antimicrobial Agents and Chemotherapy. (n.d.). Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys.
- PubMed. (2024). In vivo deposition of poorly soluble drugs.
- PMC - PubMed Central. (2019). Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice.
- PubMed. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors.
- PubMed. (2009). [Pharmacokinetics of fangchinoline and tetrandrine in rats].
- ResearchGate. (n.d.). Theophylline pharmacokinetics: Comparison of Cyp1a1(-/-) and Cyp1a2(-/-) knockout mice, humanized hCYP1A1_1A2 knock-in mice lacking either the mouse Cyp1a1 or Cyp1a2 gene, and Cyp1(+/+) wild-type mice.
- PubMed. (2023). CYP1A inhibitors: Recent progress, current challenges, and future perspectives.
- PMC - PubMed Central. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- PMC. (n.d.). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance.
- American Journal of Physiology-Endocrinology and Metabolism. (n.d.). CYP1A1/1A2 enzymes mediate glucose homeostasis and insulin secretion in mice in a sex-specific manner.
- MDPI. (n.d.). Identifying Promising Novel Compounds Against Free-Living Amoebae: A Systematic Review of In Vitro and In Vivo Studies.
- MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
- ResearchGate. (n.d.). Synthesis and Antifungal Activity of Novel 6-Fluoro-4-alkyl(aryl)thioquinazoline Derivatives.
- PMC - NIH. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents.
- DTIC. (n.d.). DERIVATIVES OF 8-QUINOLINOL.
- PubMed. (n.d.). Pharmacokinetics of magnolin in rats.
- PubMed. (n.d.). Biological activities of quinoline derivatives.
- NIH. (n.d.). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines.
- PubMed. (2003). Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation.
- PubMed. (n.d.). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
- PMC - NIH. (n.d.). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity.
- ResearchGate. (n.d.). Pharmacokinetics of Luteolin and Metabolites in Rats.
- ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
- PMC. (n.d.). An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening.
- MDPI. (2021). Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods.
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CYP1A inhibitors: Recent progress, current challenges, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal [pharmacoj.com]
- 8. forskningsetikk.no [forskningsetikk.no]
- 9. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Pharmacokinetics of magnolin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Pharmacokinetics of fangchinoline and tetrandrine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. animal-journal.eu [animal-journal.eu]
- 19. mdpi.com [mdpi.com]
- 20. Determining the best animal model for human cytochrome P450 activities: a comparison of mouse, rat, rabbit, dog, micropig, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for 6-Fluoro-2-phenyl-4-quinolinol as a Fluorescent Probe
Introduction: The Promise of a Novel Fluorophore
In the dynamic fields of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes with high sensitivity and spatiotemporal resolution.[1][2] The quinoline scaffold has emerged as a privileged structure in the design of novel fluorophores due to its rigid, planar aromatic system which often imparts favorable photophysical properties.[2][3] Modifications to the quinoline core can tune its spectral properties and introduce sensitivity to the local microenvironment.[4] This guide provides a comprehensive overview of 6-Fluoro-2-phenyl-4-quinolinol, a promising candidate for a new class of fluorescent probes. While specific data for this compound is emerging, its structural motifs—a fluorine atom at the 6-position, a phenyl group at the 2-position, and a hydroxyl group at the 4-position—suggest significant potential for applications in bioimaging and sensing. The fluorine substitution is known to enhance biological activity and stability in related compounds.[5][6] This document outlines its synthesis, predicted photophysical properties based on structurally related compounds, and detailed protocols for its characterization and application.
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for quinoline ring formation, such as the Conrad-Limpach or Gould-Jacobs reactions. A plausible synthetic route, adapted from similar preparations of substituted 4-hydroxyquinolines, is the thermal cyclization of an appropriate aniline and a β-ketoester.[7][8]
Proposed Synthetic Pathway
A likely two-step synthesis involves the initial reaction of 4-fluoroaniline with ethyl benzoylacetate to form an enaminone intermediate, followed by a high-temperature cyclization to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol for Synthesis
Materials:
-
4-Fluoroaniline
-
Ethyl benzoylacetate
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Diphenyl ether
-
Ethanol
-
Hexane
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Step 1: Synthesis of the Enaminone Intermediate
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-fluoroaniline (1 equivalent) and ethyl benzoylacetate (1 equivalent) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 4-6 hours, collecting the water that is formed.
-
Once the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.
-
-
Step 2: Thermal Cyclization to this compound
-
In a high-temperature reaction setup, add the crude enaminone intermediate to a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to approximately 250 °C for 1-2 hours. The cyclization reaction is usually accompanied by the evolution of ethanol.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Dilute the mixture with hexane to further precipitate the product and filter the solid.
-
Wash the collected solid with hexane and then recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Properties: An Estimation Based on Analogs
While detailed experimental data for this compound is not yet widely published, we can infer its likely photophysical properties from structurally related quinoline derivatives.[9][10] Quinolinols often exhibit fluorescence that is sensitive to their environment, a property known as solvatochromism.[4]
| Property | Estimated Value/Characteristic | Rationale based on Analogs |
| Excitation Max (λex) | ~340 - 380 nm | 4-Hydroxyquinoline derivatives typically absorb in the UV-A to near-visible range.[11] |
| Emission Max (λem) | ~400 - 500 nm | A significant Stokes shift is common for quinolinols, with emission in the blue to green region. The exact wavelength is expected to be solvent-dependent.[4] |
| Quantum Yield (Φf) | 0.1 - 0.5 in non-polar solvents | Quinoline-based fluorophores can have moderate to high quantum yields. The fluorescence is often quenched in polar, protic solvents.[12][13] |
| Photostability | Moderate to High | The rigid aromatic core of the quinoline scaffold generally imparts good photostability.[1] |
| Environmental Sensitivity | Likely solvatochromic | The presence of the hydroxyl group and the nitrogen heteroatom suggests potential for intramolecular charge transfer (ICT), leading to sensitivity to solvent polarity.[4][14] |
Protocols for Characterization and Application
The following protocols provide a framework for the characterization and application of this compound as a fluorescent probe.
Protocol 1: Photophysical Characterization
This protocol outlines the steps to determine the fundamental photophysical properties of the probe.
Caption: Workflow for photophysical characterization of the fluorescent probe.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solution Preparation: Dilute the stock solution to a working concentration of 1-10 µM in a range of solvents with varying polarity (e.g., hexane, toluene, chloroform, acetonitrile, ethanol, and phosphate-buffered saline (PBS)).
-
Absorption and Emission Spectra:
-
Record the UV-Vis absorption spectrum for each solution to determine the maximum absorption wavelength (λmax).
-
Using a fluorometer, excite the sample at λmax and record the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
To obtain the excitation spectrum, set the emission monochromator to λem and scan the excitation wavelengths.
-
-
Quantum Yield Determination:
-
The fluorescence quantum yield (Φf) should be determined using a comparative method with a well-characterized standard.[15] Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for this spectral range.
-
Prepare solutions of the standard and the test compound with identical absorbance at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both solutions under identical experimental conditions.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.
-
-
Photostability Assessment:
-
Expose a solution of the probe to continuous high-intensity light from the fluorometer's excitation source.
-
Record the fluorescence intensity at regular intervals over an extended period (e.g., 30-60 minutes).
-
Plot the fluorescence intensity as a function of time to determine the rate of photobleaching. Compare this to a known stable fluorophore.
-
Protocol 2: Application in Live-Cell Imaging
This protocol describes a general method for using this compound for cellular staining and fluorescence microscopy.[2][16]
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Methodology:
-
Cell Preparation: Culture cells to an appropriate confluency (e.g., 60-80%) on a suitable imaging substrate.
-
Probe Loading:
-
Prepare a loading solution by diluting the 1 mM stock solution of the probe into pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the loading solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the loading solution and wash the cells two to three times with warm PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set that is appropriate for the determined excitation and emission maxima of the probe (e.g., a DAPI or a custom filter set).
-
Caption: Experimental workflow for live-cell imaging with the fluorescent probe.
Potential Applications and Future Directions
The unique structure of this compound suggests several exciting applications:
-
Organelle Staining: Depending on its lipophilicity and charge, the probe may selectively accumulate in specific cellular compartments such as the endoplasmic reticulum, mitochondria, or lipid droplets.[4]
-
Environmental Sensing: The potential solvatochromic properties could be exploited to map polarity gradients within cells or to report on binding events that alter the local environment of the probe.[4][14]
-
Biosensor Development: The 4-hydroxyl group and the quinoline nitrogen can act as a chelating site for metal ions.[17][18] This could be leveraged to develop "turn-on" or ratiometric fluorescent sensors for biologically important metal ions like Zn²⁺ or Fe³⁺.
Further research should focus on a detailed characterization of the photophysical properties of this compound, exploring its specificity for cellular structures, and investigating its potential as a chemosensor. The derivatization of the quinoline core could also lead to a palette of new probes with a range of colors and functionalities.
References
- Bandeira, T., et al. (2024).
- Boruah, M., et al. (2021). Photostability studies. (a-c) The changes in absorbance at the...
- Chenoweth, D. M., & Petersson, E. J. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326.
- Fukazawa, A., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17688.
- Vaghasiya, R. G., et al. (n.d.). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. [No source found].
-
Wikipedia. (2024). Quantum yield. Retrieved from [Link]
- Gorbunova, M. G., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- Fukazawa, A., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
- Keppler, A., et al. (2006). Fluorophores for live cell imaging of AGT fusion proteins across the visible spectrum. Biotechniques, 41(2), 167-175.
- Vaghasiya, R. G., et al. (2012). Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position.
- Al-Harthy, S. A., et al. (2016). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 21(10), 1361.
- da Silva, A. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2978-2990.
- Gomes, A. S., et al. (2020). Maximum fluorescence quantum yield (F FL ) achieved for each base with different acids. [No source found].
- Grimm, J. B., et al. (2017). A general method to fine-tune fluorophores for live-cell and in vivo imaging.
- Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
- Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6296.
- Zhang, L., et al. (2025). Live-Cell RNA Imaging with a DNA-Functionalized Metal-Organic Framework-Based Fluorescent Probe. Methods in Molecular Biology, 2878, 55-65.
- Melhuish, W. H. (1976). Fluorescence quantum yield measurements.
-
BfArM. (2023). Guideline on Photostability Testing. Retrieved from [Link]
- Kumar, A., et al. (2025). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. RSC Advances, 15(1), 1-15.
- Pal, A., et al. (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn 2+ ions at the ppb level.
-
PubChem. (n.d.). Quinoline, 6-fluoro-. Retrieved from [Link]
-
PubChem. (n.d.). 6-fluoro-4-hydroxy-N-phenylquinoline-3-carboxamide. Retrieved from [Link]
- Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3418.
-
SpectraBase. (n.d.). 4-Hydroxy-6-methyl-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline, 6-fluoro- | C9H6FN | CID 196975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantum yield - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. static.horiba.com [static.horiba.com]
- 16. Fluorophores for live cell imaging of AGT fusion proteins across the visible spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn 2+ ions at the ppb level - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00025J [pubs.rsc.org]
Application Notes and Protocols for 6-Fluoro-2-phenyl-4-quinolinol in Drug Discovery Research
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolin-4-ol Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a foundational scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Within this class, the 2-phenyl-4-quinolinol core, and specifically its 6-fluoro substituted analog, has emerged as a "privileged structure." This designation reflects its ability to bind to multiple, diverse biological targets, leading to a wide spectrum of pharmacological activities, most notably in the realm of oncology.[2][3]
Derivatives of 6-fluoro-2-phenyl-4-quinolinol have demonstrated potent efficacy as anticancer agents through various mechanisms of action. These include the disruption of critical cellular processes such as cell division and DNA repair.[4] The inclusion of a fluorine atom at the 6-position is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide provides a detailed overview of the synthesis, mechanisms of action, and key experimental protocols for the investigation of this compound and its analogs in a drug discovery setting.
Mechanisms of Action: Targeting Key Pathways in Cancer Progression
The anticancer properties of this compound derivatives are attributed to their interaction with several key cellular targets. The primary mechanisms identified to date include the inhibition of tubulin polymerization, Aurora kinases, and Poly(ADP-ribose) polymerase (PARP).
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several 2-phenyl-4-quinolinone derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site. This mechanism is a clinically validated strategy for cancer chemotherapy.
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is a common feature in many human cancers, making them attractive therapeutic targets. Inhibition of Aurora kinases, particularly Aurora A and B, disrupts various stages of cell division, including centrosome maturation, chromosome alignment, and cytokinesis, ultimately leading to apoptosis. Quinazoline and quinoline-based compounds have been successfully developed as Aurora kinase inhibitors.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and synthetic lethality. PARP inhibitors have emerged as a significant class of targeted therapies. The quinazolinone scaffold, closely related to quinolinol, is a known pharmacophore for potent PARP inhibitors.
Synthesis of this compound Derivatives
A common and effective method for the synthesis of the 2-phenyl-4-quinolinol core is the Conrad-Limpach reaction or a variation thereof. The following is a general protocol for the synthesis of a this compound precursor.
Protocol: Synthesis of 6-Fluoro-2-phenylquinoline-4-carboxylic acid
This protocol is adapted from established synthetic routes for similar quinoline derivatives.[2]
Materials:
-
4-Fluoroaniline
-
Pyruvic acid
-
Benzaldehyde
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in absolute ethanol.
-
Add freshly distilled pyruvic acid (1 equivalent) and benzaldehyde (1 equivalent) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product, 6-fluoro-2-phenylquinoline-4-carboxylic acid, is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
The final product, this compound, can be obtained by thermal decarboxylation of the carboxylic acid intermediate, often by heating in a high-boiling point solvent like diphenyl ether.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Notes: In Vitro Assay Protocols
The following are detailed protocols for key in vitro assays to evaluate the anticancer potential of this compound and its derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound (typically from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Tubulin Polymerization Inhibition Assay
This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
Test compound
-
Positive control (e.g., colchicine)
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Prepare reaction mixtures containing tubulin, GTP, and various concentrations of the test compound or control in a 96-well plate.
-
Incubate the plate at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time (typically 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Calculate the percentage of inhibition of tubulin polymerization at each compound concentration relative to the vehicle control.
-
Determine the IC50 value for the inhibition of tubulin polymerization.
Aurora Kinase Inhibition Assay
This assay measures the ability of the compound to inhibit the enzymatic activity of Aurora kinases.
Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compound
Procedure:
-
Set up kinase reactions in a 96-well plate containing the kinase, substrate, ATP, and serial dilutions of the test compound.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
PARP Inhibition Assay
This assay quantifies the inhibition of PARP enzyme activity.
Materials:
-
PARP enzyme
-
Histone proteins (substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
96-well plate
Procedure:
-
Coat a 96-well plate with histone proteins.
-
Add the PARP enzyme, biotinylated NAD+, and various concentrations of the test compound.
-
Incubate to allow the PARP-mediated ribosylation to occur.
-
Wash the plate and add Streptavidin-HRP to detect the biotinylated poly(ADP-ribose) chains.
-
Add the chemiluminescent substrate and measure the signal using a luminometer.
-
Calculate the percentage of PARP inhibition and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase A staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer, acquiring at least 10,000 events per sample.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 2-phenyl-4-quinolinol derivatives against various human cancer cell lines. While specific data for this compound is not publicly available, the data for these structurally similar compounds provide a strong indication of its potential anticancer activity.
| Compound/Drug | HCT-116 (Colon) IC50 (µM) | Caco-2 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | 5.3 | 17.0 | - | - | |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | 4.9 | 18.9 | - | - | |
| Doxorubicin | - | - | > 20 | 2.50 | |
| Cisplatin | - | - | 7.49 (48h) | - |
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for validating a quinolinol-based anticancer compound and a simplified representation of the Aurora kinase signaling pathway.
Caption: General experimental workflow for anticancer drug discovery with quinolinol derivatives.
Caption: Simplified Aurora kinase signaling pathway and its inhibition.
References
- Afzal, O., Kumar, S., et al. (2015). A review on anticancer potential of bioactive heterocycle quinoline. European Journal of Medicinal Chemistry.
-
Gach-Janczak, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Available at: [Link]
- Jain, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
- Karnik, A. V., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
- Kouznetsov, V. V., et al. (2012). A series of 2,4-disubstituted quinoline compounds, for their cytotoxic activity.
- Li, K., et al. (2020).
- Lu, Y., et al. (2008). Quinoline ring having 2,4-disubstitution plays an important role in the search of new anti-cancer agents.
- Mathada, B. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
-
MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]
-
MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available at: [Link]
-
MDPI. (2020). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. Available at: [Link]
-
MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]
-
MDPI. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Available at: [Link]
-
NIH. (2021). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Available at: [Link]
-
NIH. (2012). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Available at: [Link]
-
ResearchGate. (2021). The IC50 values of compounds C1 to C10 against four cancer cell lines. Available at: [Link]
- Ryckebusch, A., et al. (2008).
-
Science.gov. (2017). cell lines ic50: Topics by Science.gov. Available at: [Link]
- Vaghasiya, R. G., et al. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. International Letters of Chemistry, Physics and Astronomy.
- Vaidya, A. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
- Verma, R. P., & Hansch, C. (2009). A QSAR study of the cytotoxicity of quinoline derivatives. Bioorganic & Medicinal Chemistry.
Sources
Application Note: Quantitative Analysis of 6-Fluoro-2-phenyl-4-quinolinol
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Fluoro-2-phenyl-4-quinolinol is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities.[1] Accurate and reliable quantification of this molecule is critical for various stages of the pharmaceutical pipeline, including quality control of active pharmaceutical ingredients (APIs), formulation development, stability testing, and pharmacokinetic studies.
This guide provides detailed application notes and validated protocols for the quantitative analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method depends on the specific application, the sample matrix, and the required sensitivity. HPLC-UV is presented as a robust method for routine analysis in simpler matrices, while LC-MS/MS is detailed for applications requiring high sensitivity and selectivity, such as analysis in biological fluids.
Part 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating components of a mixture. For the quantification of this compound, a reversed-phase HPLC method is ideal. In this mode, the compound is separated on a nonpolar stationary phase (typically C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Following separation, the analyte is quantified using an ultraviolet (UV) detector. The quinoline structure contains a chromophore that absorbs UV radiation.[2] According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the detector flow cell, allowing for precise quantification. This method is widely adopted for its robustness, reliability, and accessibility, making it highly suitable for quality control of pharmaceutical formulations.[3]
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[4]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
This compound reference standard.
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Formic acid (FA), analytical grade.
-
-
Glassware & Consumables: Volumetric flasks, autosampler vials, 0.45 µm syringe filters.
2. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and Water (containing 0.1% Formic Acid) in a 70:30 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use. The addition of formic acid helps to ensure consistent peak shape by controlling the ionization state of the quinolinol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1.0 µg/mL to 50 µg/mL (e.g., 1, 5, 10, 25, 50 µg/mL).
3. Sample Preparation (e.g., for a Tablet Formulation)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. This sample is expected to have a nominal concentration of 100 µg/mL.
-
Perform a further 1:10 dilution with the mobile phase to bring the concentration within the calibration range (nominal 10 µg/mL).
4. Chromatographic Conditions
| Parameter | Setting |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 320 nm (monitor multiple wavelengths for specificity) |
| Run Time | 10 minutes |
5. Data Analysis and Quantification
-
Inject the calibration standards to establish the linear range of the assay.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation Framework
All analytical methods must be validated to ensure they are fit for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference from excipients or degradation products at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2%; Intermediate Precision (Inter-day): ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1; must be determined with acceptable precision and accuracy. |
| Robustness | Method remains unaffected by small, deliberate variations in parameters (e.g., flow rate, temperature). |
HPLC-UV Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Part 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
For applications requiring higher sensitivity and selectivity, such as quantifying low concentrations of this compound in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[3][8] This technique couples the powerful separation capabilities of LC with the highly sensitive and specific detection of a tandem mass spectrometer.
The analyte is first ionized, typically using electrospray ionization (ESI). The first quadrupole (Q1) isolates the precursor ion (the protonated molecule, [M+H]⁺). This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that an interfering compound will have both the same precursor mass and produce the same product ion. This allows for accurate quantification even at picogram (pg) to nanogram (ng) levels.[9]
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials
-
LC-MS/MS System: A UPLC system (e.g., Waters ACQUITY) coupled to a triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+ or Waters Xevo TQ-S).
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Reagents:
-
This compound reference standard.
-
Stable Isotope Labeled Internal Standard (SIL-IS), if available. Otherwise, a structurally similar compound can be used.
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
-
Consumables: Protein precipitation plates or microcentrifuge tubes, SPE cartridges.
2. Preparation of Solutions
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Standard Stock Solution (1 mg/mL): Prepare in DMSO or methanol.
-
Working Solutions: Prepare intermediate and working standard solutions by diluting the stock with 50:50 Acetonitrile:Water. Calibration standards are typically prepared by spiking these solutions into the appropriate biological matrix (e.g., blank plasma) to create a calibration curve from approximately 0.1 ng/mL to 100 ng/mL.
3. Sample Preparation (Human Plasma)
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard. The cold acetonitrile serves to precipitate plasma proteins while simultaneously extracting the analyte.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >12,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for injection.
4. LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Setting |
|---|---|
| Column | UPLC C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA |
| Gradient | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-4.5 min (5% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Tandem Mass Spectrometry (Values to be optimized)
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by infusion of standard (e.g., m/z 240.1 → 184.1) |
| Collision Energy (CE) | To be optimized |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
5. Data Analysis and Quantification
-
Data is acquired using the instrument's software.
-
Peak areas for the analyte and the internal standard (IS) are integrated.
-
A calibration curve is constructed by plotting the Peak Area Ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration of the calibration standards.
-
A weighted (1/x²) linear regression is typically applied.
-
The concentration of the analyte in unknown samples is calculated from their Peak Area Ratios using the regression equation.
Method Validation Framework (Bioanalytical)
Validation for bioanalytical methods follows guidelines from regulatory bodies like the FDA and EMA, which are aligned with ICH principles but have specific requirements for complex matrices.
| Validation Parameter | Typical Acceptance Criteria |
| Selectivity | No significant interference at the retention time of the analyte and IS in blank matrix. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ). |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ). |
| Lower Limit of Quant. | The lowest standard on the curve that meets accuracy and precision criteria. |
| Matrix Effect | Assessed to ensure matrix components do not suppress or enhance ionization. |
| Recovery | The extraction efficiency of the analyte from the matrix. |
| Stability | Analyte stability demonstrated under various conditions (freeze-thaw, bench-top, long-term). |
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS workflow for bioanalysis.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talk. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- BenchChem. (2025). Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.
- Guidechem. (n.d.). This compound 103914-44-9.
- ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
- MDPI. (n.d.). New Benzo[h]quinolin-10-ol Derivatives as Co-sensitizers for DSSCs.
- Recipe. (2016). Development and validation of UV spectrophotometric method of detection of quinolin-8-ol sulfate and 2-mercaptobenzothiazole.
- MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives.
- Der Pharmacia Lettre. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
- Sigma-Aldrich. (n.d.). 6-Fluoro-4-hydroxy-2-methylquinoline 97%.
- PubChem. (n.d.). 6-fluoro-4-hydroxy-N-phenylquinoline-3-carboxamide.
- BLD Pharm. (n.d.). 103914-44-9|6-Fluoro-2-phenylquinolin-4-ol.
- Agilent Technologies. (n.d.). Sensitive Screening of Pharmaceuticals and Personal Care Products (PPCPs) in Water Using an Agilent 6545 Q-TOF LC/MS System.
- MDPI. (n.d.). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites.
- ChemicalBook. (2025). 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE.
- ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
- University of Malta. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- Wiley. (2005). HPLC methods for recently approved pharmaceuticals.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
- MDPI. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential.
- MDPI. (n.d.). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.).
- PubMed. (n.d.). Accurate Quantitation and Analysis of Nitrofuran Metabolites, Chloramphenicol, and Florfenicol in Seafood by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry: Method Validation and Regulatory Samples.
- PubMed. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine.
- PubMed. (2018). Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods.
- ResearchGate. (2020). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent....
- International Letters of Chemistry, Physics and Astronomy. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino.
- ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. agilent.com [agilent.com]
- 9. Accurate Quantitation and Analysis of Nitrofuran Metabolites, Chloramphenicol, and Florfenicol in Seafood by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry: Method Validation and Regulatory Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Safe Handling and Storage of 6-Fluoro-2-phenyl-4-quinolinol
Abstract
This document provides a comprehensive guide for the safe handling and storage of 6-Fluoro-2-phenyl-4-quinolinol (CAS No. 103914-44-9), a heterocyclic building block utilized in medicinal chemistry and drug discovery.[1][2] Given the biological potential of quinolinol derivatives, adherence to strict safety protocols is paramount to mitigate risks to laboratory personnel and ensure experimental integrity. This guide synthesizes hazard data, outlines necessary engineering controls and personal protective equipment (PPE), and provides detailed protocols for routine laboratory operations.
Compound Profile and Hazard Identification
This compound is a solid, organofluorine compound belonging to the quinolone family.[3] While specific toxicological data for this exact compound is limited, the known hazards of structurally similar quinoline and quinolinol derivatives necessitate a cautious approach.[4][5] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
Causality of Hazards: Quinolone scaffolds are known to be biologically active, a property leveraged in drug development.[2] This inherent reactivity means the compound can interact with biological tissues. As a fine powder, it presents an inhalation hazard, and its chemical nature suggests it can cause irritation upon direct contact with the skin or eyes.[6]
GHS Hazard Classification (Inferred): Based on data for analogous compounds like 6-Fluoro-4-hydroxy-2-methylquinoline, a similar hazard profile is anticipated.[6]
| Hazard Class | GHS Code | Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | H315 | Warning | Causes skin irritation.[6] | |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[6] | |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation.[6] |
This classification is based on surrogate data and should be treated as a minimum precaution. A comprehensive risk assessment must be performed before use.
Exposure Controls and Personal Protection
A multi-layered approach combining engineering controls and personal protective equipment (PPE) is essential to minimize exposure.
Engineering Controls
The primary engineering control is to handle the compound within a certified chemical fume hood.[7] This is non-negotiable.
-
Causality: A fume hood provides constant airflow that draws airborne particles away from the user's breathing zone, directly mitigating the respiratory irritation hazard (H335).[7] It also provides a contained space to manage spills.
Personal Protective Equipment (PPE)
The minimum required PPE is detailed below. All PPE must comply with relevant standards such as those from OSHA, NIOSH, or EN.[8]
-
Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[8][9]
-
Rationale: Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation (H319).
-
-
Hand Protection: Use chemical-resistant nitrile gloves (minimum thickness of 0.11 mm) that have been inspected for integrity before use.[8][10]
-
Rationale: Provides a direct barrier to prevent skin contact and subsequent irritation (H315). Always wash hands thoroughly after removing gloves.[10]
-
-
Body Protection: A standard laboratory coat is required.[8] For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.
-
Rationale: Protects skin and personal clothing from contamination.
-
-
Respiratory Protection: Typically not required if handled exclusively within a functioning fume hood.[8] If engineering controls are insufficient or when handling large quantities, a NIOSH-approved N95 dust mask or equivalent respirator is necessary.
-
Rationale: Provides a final barrier against the inhalation of fine powders that may cause respiratory irritation (H335).
-
Experimental Protocols: Handling and Storage
Adherence to methodical procedures is the foundation of safety. The following protocols outline the lifecycle of the compound within the laboratory.
Workflow for Safe Chemical Handling
The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
Protocol for Weighing and Solution Preparation
This protocol details the most common handling procedure for a solid compound.
-
Pre-Operation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, vortexer) inside the fume hood to minimize movement in and out of the containment area.
-
Don all required PPE as specified in Section 2.2.
-
-
Weighing:
-
Place an analytical balance inside the fume hood if possible. If not, use a tared, sealed container to transport the powder to a balance outside the hood, keeping the container closed at all times when in the open lab.
-
Carefully transfer the desired amount of this compound from the stock bottle to the weigh paper or vessel using a clean spatula.
-
Causality: Performing this step slowly and deliberately minimizes the generation of airborne dust, reducing the risk of inhalation and contamination of the work surface.[5]
-
Securely close the primary stock bottle immediately after dispensing.
-
-
Solubilization:
-
Place the vessel containing the weighed powder into a secondary container (e.g., a beaker).
-
Add the desired solvent to the vessel slowly to avoid splashing.
-
Cap the vessel and mix via vortexing or sonication until fully dissolved.
-
-
Post-Operation:
Protocol for Long-Term Storage
Proper storage is crucial for maintaining chemical stability and preventing accidental exposure.[4]
-
Container: Always store the compound in its original, tightly sealed container.[4]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical solids.[6] The storage location should be locked or otherwise secured to restrict access.[7]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.[7]
-
Causality: Quinolone structures can be susceptible to oxidation or reaction with strong acids. Storing them separately prevents potentially hazardous reactions.
-
-
Environment: Protect from direct sunlight and moisture.[7]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.
-
Spill:
-
For small spills, gently cover with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the material carefully to avoid creating dust and place it into a suitable, sealed container for disposal.[6]
-
Ventilate the area and decontaminate the spill site.
-
References
- BenchChem. (n.d.). Essential Safety and Operational Guide for 7-(Prop-1-EN-1-YL)quinolin-8-OL.
- Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.
- Carl ROTH. (n.d.). Safety Data Sheet: 8-Quinolinol.
- Fisher Scientific. (2025). Quinoline - SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 6-Fluoro-4-hydroxy-2-methylquinoline 97.
- Guidechem. (n.d.). This compound 103914-44-9.
- Fisher Scientific. (2024). SAFETY DATA SHEET: 6-Fluoro-4-hydroxy-2-methylquinoline.
- BLD Pharm. (n.d.). 6-Fluoro-2-phenylquinolin-4-ol.
- PubChem. (n.d.). GHS Classification Summary (Rev.11, 2025). National Center for Biotechnology Information.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
-
United Nations Economic Commission for Europe (UNECE). (2021). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ninth revised edition. Retrieved from [Link]
-
Tsolaki, E., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(15), 4433. Retrieved from [Link]
- ECHEMI. (n.d.). 8-FLUORO-4-HYDROXYQUINOLINE SDS.
Sources
- 1. 103914-44-9|6-Fluoro-2-phenylquinolin-4-ol|BLD Pharm [bldpharm.com]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.at [fishersci.at]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. chemos.de [chemos.de]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 6-Fluoro-2-phenyl-4-quinolinol
Welcome to the dedicated technical support center for 6-Fluoro-2-phenyl-4-quinolinol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound during their experiments. Quinoline derivatives, such as this compound, often exhibit poor aqueous solubility due to their rigid, aromatic structure, which can pose significant hurdles in various experimental and developmental stages.[1][2] This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.
Part 1: Understanding the Solubility Challenge
FAQ 1: Why is this compound expected to have low aqueous solubility?
The molecular structure of this compound contributes to its limited solubility in water. Key factors include:
-
Aromaticity and Lipophilicity: The presence of the quinoline and phenyl rings creates a large, non-polar surface area, making the molecule inherently lipophilic (fat-soluble) and less compatible with polar solvents like water.
-
Crystal Lattice Energy: The planar nature of the molecule can lead to strong intermolecular π-π stacking interactions in the solid state. This results in a high crystal lattice energy, which is the energy required to break apart the crystal structure and allow it to dissolve.[1]
-
Fluorine Substitution: While the fluorine atom can participate in hydrogen bonding, its primary effect in this context is often an increase in lipophilicity.
Part 2: Troubleshooting Experimental Failures Due to Poor Solubility
This section is structured to help you diagnose and resolve common experimental problems arising from the poor solubility of this compound.
Scenario 1: Compound crashes out of solution when preparing an aqueous stock.
Question: I dissolved this compound in an organic solvent like DMSO to make a concentrated stock. However, when I dilute this stock into my aqueous buffer for a biological assay, a precipitate forms immediately. What should I do?
Answer: This is a common issue known as "crashing out." It occurs because the compound is soluble in the organic stock solvent but not in the final aqueous medium. Here’s a systematic approach to troubleshoot this:
1. Characterize the pH-Dependent Solubility: The 4-quinolinol moiety suggests that the compound's solubility will be highly dependent on pH. The hydroxyl group can be deprotonated at higher pH, and the quinoline nitrogen can be protonated at lower pH.
-
Recommendation: Perform a simple pH-solubility profile. Prepare a series of buffers at different pH values (e.g., from pH 2 to 10) and determine the solubility of your compound in each. This will reveal the optimal pH range for your experiments. For weakly basic compounds, solubility is generally higher at lower pH.[3]
2. Employ Co-solvents: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Experimental Protocol:
-
Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol).
-
Determine the solubility of this compound in each co-solvent mixture.
-
Caution: Be mindful that high concentrations of organic solvents can affect the biological activity in your assay. Always include a vehicle control.
-
3. Utilize Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[4][5]
-
Common Surfactants: Tween 80, Polysorbate 20, Sodium Lauryl Sulfate (SLS).
-
Experimental Protocol:
-
Prepare aqueous solutions of different surfactants at concentrations above their CMC.
-
Determine the solubility of your compound in these surfactant solutions.
-
Note: The choice of surfactant (ionic vs. non-ionic) can impact your experimental system, so it's crucial to test for any interference.[4]
-
Part 3: Advanced Strategies for Solubility Enhancement
For more persistent solubility challenges, the following advanced techniques can be employed.
FAQ 2: Can I improve the solubility of this compound for in vivo studies?
Answer: Yes, for in vivo applications where higher concentrations and stability are often required, more advanced formulation strategies are necessary.
1. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the lipophilic part of the guest molecule and presenting a more hydrophilic complex to the aqueous environment.[6][7][8]
-
Types of Cyclodextrins: Alpha-, beta-, and gamma-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin).[9][10][11]
-
Experimental Protocol (Kneading Method):
-
Create a paste of the cyclodextrin with a small amount of water or a water-alcohol mixture.
-
Add the this compound to this paste and knead for a specified time (e.g., 45-60 minutes).
-
Dry the resulting complex.
-
Determine the dissolution rate of the complex compared to the free compound.
-
2. Particle Size Reduction: Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[12]
-
Micronization: This process reduces the particle size to the micron range using techniques like milling.
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and/or polymers. Nanosuspensions can significantly improve the dissolution rate and bioavailability of poorly soluble drugs.[13][14][15]
-
Preparation Method (High-Pressure Homogenization):
-
Disperse the compound in a solution containing stabilizers.
-
Pass this suspension through a high-pressure homogenizer repeatedly until the desired particle size is achieved.
-
-
Part 4: Visualizing Experimental Workflows
Diagram 1: Troubleshooting Workflow for Immediate Precipitation
Caption: A step-by-step guide to resolving precipitation issues.
Diagram 2: Advanced Solubility Enhancement Strategies
Caption: Overview of advanced methods for challenging compounds.
Part 5: Quantitative Data Summary
While specific experimental data for this compound is not widely available, the following table provides a template for researchers to populate with their own experimentally determined values.
| Solubility Enhancement Technique | Solvent/Vehicle | Concentration of Additive | Resulting Solubility (µg/mL) | Fold Increase |
| pH Adjustment | pH 4.0 Buffer | - | Experimental Value | Calculate |
| pH 7.4 Buffer | - | Experimental Value | Calculate | |
| Co-solvency | 20% Ethanol in Water | 20% v/v | Experimental Value | Calculate |
| 10% PEG 400 in Water | 10% v/v | Experimental Value | Calculate | |
| Surfactant | 1% Tween 80 in Water | 1% w/v | Experimental Value | Calculate |
| Complexation | 5% HP-β-CD in Water | 5% w/v | Experimental Value | Calculate |
References
- BenchChem. (2025).
- Royal Society of Chemistry. (2025). Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade. RSC Advances.
- ResearchGate. (2025). Surfactant solutions for enhancing solubility of new arylquinolin-2-ones. Request PDF.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Semantic Scholar. (2017). Surfactant solutions for enhancing solubility of new arylquinolin-2-ones. Semantic Scholar.
- JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
- International Journal of Life Science and Pharma Research. (2022). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- PubMed. (2011). Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth.
- OAText. (2016).
- ResearchGate. (2017).
- Guidechem. (n.d.). This compound 103914-44-9. Guidechem.
- Novelty Journals. (2022).
- Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
- MDPI. (2023).
- ScienceAsia. (2020).
- PMC - NIH. (n.d.). Nanosuspension: An approach to enhance solubility of drugs.
- OAText. (2016).
- (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
- (n.d.).
- National Journal of Pharmaceutical Sciences. (n.d.). A review article on solubility enhancement.
- MDPI. (n.d.).
- BLD Pharm. (n.d.). 103914-44-9|6-Fluoro-2-phenylquinolin-4-ol.
- ResearchGate. (2025).
- Benchchem. (n.d.). Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents.
- PubMed. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
- PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
- MDPI. (n.d.).
- PubMed. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
- International Journal of Pharmaceutical Sciences. (n.d.).
- ResearchGate. (2025).
- MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- PMC - NIH. (2023).
- PMC - NIH. (2011).
- PMC - NIH. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.
- ResearchGate. (2025). 6-Phenyl-3(2H)
- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents.
- Benchchem. (n.d.). 4-Hydroxy-6-methyl-2-(trifluoromethyl)
Sources
- 1. benchchem.com [benchchem.com]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. ijlpr.com [ijlpr.com]
- 6. oatext.com [oatext.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. oatext.com [oatext.com]
- 9. Cyclodextrins and Their Derivatives as Drug Stability Modifiers [mdpi.com]
- 10. scienceasia.org [scienceasia.org]
- 11. mdpi.com [mdpi.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanosuspension Technology: Recent Patents on Drug Delivery and their Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 6-Fluoro-2-phenyl-4-quinolinol in solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Fluoro-2-phenyl-4-quinolinol. It addresses common stability challenges encountered in solution, offering troubleshooting advice and validated protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound solutions.
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
Discoloration is a primary visual indicator of chemical degradation.[1] For quinoline-based compounds, this is frequently caused by photodegradation (exposure to ambient or UV light) or oxidation.[1] The formation of these colored byproducts signifies a compromise in the structural integrity of the parent compound, which can significantly impact experimental outcomes. It is critical to protect all solutions, particularly stock and working solutions, from light.[1][2]
Q2: I am observing a loss of biological activity or inconsistent results in my assays. Could this be a stability issue?
Yes, a decline in potency and poor reproducibility are classic signs of compound degradation.[1] Quinolinol scaffolds can be labile in aqueous solutions, with stability being influenced by a range of factors including pH, temperature, and light exposure.[1] For sensitive and quantitative assays, it is imperative to use freshly prepared solutions or to pre-validate the stability of your stock solutions under your specific experimental and storage conditions.
Q3: What are the primary factors that influence the stability of this compound in solution?
The stability of quinolinol derivatives in solution is a multifactorial issue. The most critical parameters to control are:
-
pH: The solubility and stability of quinoline compounds are highly dependent on the pH of the medium.[1][3] Accelerated degradation can occur in both strongly acidic and basic conditions.[4] The specific optimal pH for maximum stability must be determined empirically, but maintaining a consistent, buffered pH is crucial.
-
Light: Many quinoline compounds are photosensitive and degrade upon exposure to light, leading to the formation of various photoproducts, including potential dimers or hydroxyquinolines.[1][2] This is a well-documented phenomenon for the broader class of fluoroquinolones.[5][6][7]
-
Temperature: As with most chemical reactions, elevated temperatures accelerate the rate of degradation.[1][8] Proper storage at reduced temperatures is essential for preserving solution integrity.
-
Oxidation: The quinoline ring can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions that can catalyze oxidative processes.[1]
Q4: How should I prepare and store my stock solutions to maximize their shelf-life?
To ensure the long-term viability of your this compound stock solutions, adhere to the following best practices:
-
Solvent Choice: Due to limited aqueous solubility, primary stock solutions are often prepared in organic solvents like DMSO or DMF.[9] For subsequent aqueous dilutions, it is best to prepare them fresh from the organic stock immediately before use.[1]
-
pH Control: If preparing an aqueous stock, use a suitable buffer system to maintain a stable pH.[1][8]
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1][10]
-
Temperature Control: For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For long-term archival storage, freezing at -20°C or -80°C is necessary.[1]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes after initial preparation to avoid this.
-
Inert Atmosphere: For maximum stability of highly sensitive or long-term archival samples, consider degassing the solvent before preparation and storing the final aliquots under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1][10]
Q5: I see new, unexpected peaks in my HPLC analysis of an aged solution. Could these be degradation products?
The appearance of new peaks in a stability-indicating High-Performance Liquid Chromatography (HPLC) analysis is a definitive sign of compound degradation.[3] To properly assess stability, it is crucial to use an analytical method that can separate the intact parent compound from all potential degradation products. This is a primary objective of performing a forced degradation study.[11][12]
Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Actions & Solutions |
| Solution Discoloration (Yellowing/Browning) | Photodegradation, Oxidation | Immediately transfer the solution to an amber, airtight container.[10]For all future preparations, use amber glassware and minimize exposure to ambient light.Consider preparing solutions with solvents that have been de-gassed by sparging with nitrogen or argon. |
| Precipitation or Cloudiness in Aqueous Solution | Poor Solubility, pH Shift | Verify the pH of your solution. The solubility of quinolinols is highly pH-dependent.[3]Consider preparing a concentrated stock in DMSO and diluting it into your aqueous buffer immediately before use.If heating is used to aid dissolution, do so gently and be aware of potential thermal degradation.[3] |
| Inconsistent Assay Results / Loss of Potency | Chemical Degradation (Hydrolysis, Oxidation, etc.) | Prepare fresh working solutions for every experiment. Do not use aged dilutions.Perform a simple stability check: compare the activity of a freshly prepared solution to an aged one.Implement rigorous storage protocols (see FAQ Q4).If the problem persists, perform a forced degradation study (see Protocol 1) to understand the compound's liabilities under your specific conditions. |
| Appearance of New Peaks in HPLC/LC-MS | Formation of Degradation Products | This confirms that degradation is occurring.Your analytical method is "stability-indicating." Use this method to quantify the rate of degradation under different conditions.Perform a forced degradation study to intentionally generate and identify these impurities, which is a key step in drug development and stability assessment.[11][12] |
Key Experimental Protocols & Methodologies
As a self-validating system, these protocols are designed to help you understand and control the stability of this compound.
Protocol 1: Forced Degradation (Stress Testing) Study
This study is essential for identifying potential degradation pathways and developing a robust, stability-indicating analytical method.[10][11][12]
Objective: To intentionally degrade the compound under various stress conditions to understand its chemical liabilities.
Methodology:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Aliquot the stock solution and subject it to the following parallel conditions.[1][4][10][11]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot in a photostability chamber according to ICH Q1B guidelines. A dark control (wrapped in foil) must be stored under the same temperature and humidity conditions.
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing may need to be adjusted based on the compound's lability.
-
Sample Quenching:
-
For acid-stressed samples, neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
For base-stressed samples, neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the resulting impurities.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from all potential degradation products generated during stress testing.
Example Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A linear gradient, for example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Ramp to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detector with a Photo Diode Array (PDA) detector. The PDA is crucial for assessing peak purity, which confirms that the main compound peak is not co-eluting with any degradation products.[1]
-
Injection Volume: 10 µL.
Method Validation: The HPLC method must be validated to prove it is fit for purpose. Specificity is demonstrated by showing that the degradation product peaks are well-resolved from the parent compound peak.[1]
Visualized Workflows and Degradation Pathways
Diagram 1: Key Factors Influencing Stability
Caption: Key environmental and solution factors that can induce degradation of the compound.
Diagram 2: General Degradation Pathways for Quinolines
Caption: Generalized potential degradation pathways for quinoline-based compounds.
Diagram 3: Experimental Workflow for a Forced Degradation Study
Caption: A typical experimental workflow for conducting a forced degradation study.
References
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
-
Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed. [Link]
-
New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - NIH. [Link]
-
Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC - NIH. [Link]
-
Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed. [Link]
-
Understanding the Role of Complexation of Fluoroquinolone and β-Lactam Antibiotics with Iron (III) on the Photodegradation under Solar Light and UVC Light - MDPI. [Link]
-
Forced Degradation Studies - MedCrave online. [Link]
- Stability issues of 2-Hydroxyquinoline in aqueous solutions - Benchchem.
-
(PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC - ResearchGate. [Link]
-
(PDF) Microbial degradation of quinoline and methylquinolines - ResearchGate. [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]
-
Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. [Link]
- An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context - Benchchem.
- Preventing degradation of 6-Chloro-2-phenylquinolin-4-ol during storage - Benchchem.
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
optimizing the reaction conditions for 6-Fluoro-2-phenyl-4-quinolinol synthesis
Technical Support Center: Synthesis of 6-Fluoro-2-phenyl-4-quinolinol
Introduction:
Welcome to the technical support guide for the synthesis of this compound. This molecule is a key intermediate in pharmaceutical development, and its efficient synthesis is critical. The primary route discussed herein is the Conrad-Limpach synthesis, a robust and widely-used method for constructing the 4-hydroxyquinoline (or 4-quinolone) core.[1][2][3] This reaction involves the condensation of an aniline (4-fluoroaniline) with a β-ketoester (ethyl benzoylacetate), followed by a high-temperature thermal cyclization to yield the final product.[1][2]
This guide is structured to provide both foundational knowledge and practical, actionable solutions to common challenges encountered during this synthesis. It is designed for professionals in research and drug development, offering insights into reaction optimization, troubleshooting, and purification.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis proceeds via the Conrad-Limpach reaction, which can be broken down into two key stages:[1][2]
-
Condensation: 4-Fluoroaniline reacts with ethyl benzoylacetate. The aniline's nitrogen atom attacks the ketone carbonyl of the ester, which is more electrophilic than the ester carbonyl. This forms a β-anilinoacrylate intermediate (a type of enamine). This step is often catalyzed by a small amount of acid and may involve removing the formed water to drive the equilibrium.
-
Thermal Cyclization: The β-anilinoacrylate intermediate is heated to high temperatures (typically >240 °C).[2] This high thermal energy allows for an intramolecular electrocyclic reaction, where the aniline ring attacks the ester carbonyl, closing the quinoline ring.[2] Subsequent elimination of ethanol and tautomerization yields the stable 4-hydroxyquinoline product.[2] It's important to note that 4-hydroxyquinolines exist in equilibrium with their 4-quinolone tautomer, with the quinolone form often predominating.[2]
Q2: Why are high-boiling point solvents like Dowtherm A or diphenyl ether necessary for the cyclization step?
The cyclization step is the rate-determining step and requires significant thermal energy to overcome the activation barrier associated with breaking the aromaticity of the aniline ring during the ring-closing process.[4] Solvents with boiling points above 250 °C, such as Dowtherm A, diphenyl ether, or even mineral oil, are required to reach the necessary reaction temperature.[5][6] Using these inert, high-boiling solvents has been shown to dramatically increase reaction yields, often from below 30% in solvent-free conditions to over 90% in many cases.[2][5]
Q3: What are the critical starting materials for this synthesis?
The primary starting materials are:
-
4-Fluoroaniline: Provides the substituted benzene ring portion of the quinoline core.
-
Ethyl Benzoylacetate: A β-ketoester that provides the atoms for the new pyridine ring, including the C2-phenyl substituent and the C4-hydroxyl group.[7]
-
High-Boiling Point Solvent: Such as Dowtherm A, diphenyl ether, or mineral oil for the cyclization step.[5][6]
-
Acid Catalyst (Optional for Condensation): A catalytic amount of a strong acid like H₂SO₄ or HCl can be used to facilitate the initial condensation.[2][4]
Experimental Workflow & Protocols
This section provides a generalized, step-by-step protocol for the synthesis. Researchers should adapt this based on their specific lab conditions and scale.
Overall Synthesis Workflow
Sources
- 1. synarchive.com [synarchive.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
common experimental artifacts with 6-Fluoro-2-phenyl-4-quinolinol
Welcome to the technical support center for 6-Fluoro-2-phenyl-4-quinolinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you navigate the potential challenges and ensure the integrity of your experimental results.
Troubleshooting Guide
This section addresses specific experimental issues you might encounter with this compound, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Poor or Inconsistent Solubility
Question: I'm having trouble dissolving this compound for my biological assays. My stock solutions in DMSO appear cloudy or show precipitate over time. What's causing this and how can I fix it?
Answer:
Poor solubility is a common hurdle for many organic molecules, including quinolinol derivatives. The issue often stems from the compound's planar, aromatic structure which can favor crystal lattice formation over solvation. Inconsistency can also be a sign of purity issues or degradation.
Underlying Causes and Solutions:
-
Compound Purity: Impurities from synthesis can significantly lower solubility. Always ensure you are using a highly purified batch of this compound.
-
Solvent Choice: While DMSO is a common solvent, its hygroscopicity can lead to the absorption of water, which can decrease the solubility of hydrophobic compounds.[1]
-
Keto-Enol Tautomerism: 4-hydroxyquinolines can exist in equilibrium with their keto tautomer (a quinolone).[2][3] These forms may have different solubilities, and shifts in the equilibrium can lead to precipitation.
Troubleshooting Protocol:
-
Verify Purity: Before preparing solutions, confirm the purity of your compound using HPLC or LC-MS. Compare the results with the certificate of analysis.
-
Use Anhydrous Solvents: Use fresh, anhydrous DMSO to prepare your stock solutions.[1] Minimize the exposure of the solvent and your stock solutions to air.
-
Gentle Warming and Sonication: To aid dissolution, gently warm the solution (e.g., to 37°C) and use a sonicator. Avoid excessive heat, which could cause degradation.
-
Consider Co-solvents: If solubility in pure DMSO is still an issue, consider the use of a co-solvent. A small percentage of a more polar solvent like N,N-dimethylformamide (DMF) or a less polar solvent like dichloromethane might help, depending on the specific assay conditions. However, always run a vehicle control to ensure the co-solvent does not affect your experimental results.[4]
-
Freshly Prepare Solutions: Due to potential stability issues, it is best to prepare solutions fresh for each experiment. If storage is necessary, store in small, tightly sealed aliquots at -20°C or -80°C and protect from light.[5]
Issue 2: Inconsistent or Ambiguous Analytical Data (NMR, Mass Spectrometry)
Question: My NMR spectrum of this compound shows unexpected peaks, and the mass spectrum has fragments I can't identify. How can I troubleshoot these analytical issues?
Answer:
Ambiguous analytical data can arise from several sources, including residual solvents, impurities from synthesis, degradation products, or the inherent chemical properties of the molecule itself.
Troubleshooting Workflow for Analytical Data:
Caption: Troubleshooting workflow for inconsistent analytical data.
Detailed Explanations:
-
NMR Spectroscopy:
-
Residual Solvents: It is common for solvents used during synthesis and purification (e.g., acetone, diethyl ether, ethyl acetate) to remain in the final product. These will appear as characteristic peaks in your ¹H and ¹³C NMR spectra.[6][7]
-
Keto-Enol Tautomerism: The presence of both the -OH (enol) and the N-H/C=O (keto) forms can lead to two sets of peaks for some protons and carbons, complicating the spectrum. The equilibrium can be influenced by the solvent, concentration, and temperature.[2][3][8]
-
-
Mass Spectrometry:
-
Fragmentation Patterns: Electron ionization (EI) can cause extensive fragmentation. For quinolines, common fragmentation patterns involve the loss of small molecules like H₂O, CO, and cleavage of the rings.[9] Unexpected fragments may indicate impurities or degradation.
-
Degradation Products: Look for masses that could correspond to oxidation or photodegradation products. For example, the addition of an oxygen atom (+16 Da).
-
Issue 3: Compound Instability and Degradation
Question: I'm concerned about the stability of this compound during storage and in my experimental setup. What are the likely degradation pathways and how can I prevent them?
Answer:
Quinolinol derivatives can be susceptible to degradation, particularly from light and oxidation.[5] Fluoroquinolones, a related class of compounds, are known to undergo photodegradation.[10]
Potential Degradation Pathways:
-
Photodegradation: Exposure to UV or even ambient light can lead to the formation of reactive species and subsequent degradation of the quinoline ring system.[5][10]
-
Oxidation: The quinoline ring can be susceptible to oxidation, especially if exposed to air and light over long periods.
Prevention and Mitigation Strategies:
| Strategy | Rationale |
| Store in Amber Vials | Protects the compound from light to prevent photodegradation.[5] |
| Store Under Inert Gas | For long-term storage, flushing the vial with argon or nitrogen can displace oxygen and prevent oxidation. |
| Aliquot the Compound | Minimizes repeated opening and closing of the main container, reducing exposure to air and moisture. |
| Refrigerate or Freeze | Lower temperatures slow down the rate of chemical degradation. For long-term storage, -20°C or -80°C is recommended.[5] |
| Include Controls | In long-term experiments, include a control sample of the compound to monitor for degradation over the course of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the expected tautomeric state of this compound?
A1: 4-hydroxyquinolines can exist in a tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (4-quinolone).[2][3] In the solid state, the keto form is often favored. In solution, the equilibrium can be influenced by the solvent.[11] It is important to be aware of this equilibrium as it can affect the compound's properties and interactions.
Caption: Tautomeric equilibrium of 4-hydroxyquinolines.
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark place.[5] Ideal conditions are in a tightly sealed amber vial, protected from light and moisture, at 2-8°C for short-term storage and -20°C for long-term storage.
Q3: Can this compound interfere with biological assays?
A3: While there is no specific data for this compound, some quinoline derivatives, particularly fused tetrahydroquinolines, have been reported as pan-assay interference compounds (PAINS).[12][13] It is always good practice to perform control experiments to rule out non-specific activity or assay interference. This includes testing the compound in counter-screens and ensuring a dose-response relationship.
Q4: What are some common impurities that might be present from the synthesis of 2-phenyl-4-quinolinols?
A4: The synthesis of 2-phenyl-4-quinolinols often involves the reaction of an aniline with a β-ketoester. Common impurities could include unreacted starting materials, byproducts from side reactions, or residual catalysts.[12][14] It is crucial to have a thorough purification and characterization process to ensure the quality of the compound.
References
-
Elhadi, S. A. (n.d.). Synthesis of 2-phenyl- and 2,3-diphenyl-quinolin-4-carboxylic acid derivatives. INIS-IAEA. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Krieg, A. M., & Jurk, M. (2003). Synthesis and Activity of Substituted 2-phenylquinolin-4-amines, Antagonists of Immunostimulatory CpG-oligodeoxynucleotides. Journal of Medicinal Chemistry, 46(22), 4795–4804. Retrieved from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Wang, L., Cao, F., Liu, Y., Li, W., Li, F., & Li, Z. (2015). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 20(8), 13836–13851. Retrieved from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]
-
Shcherbakov, D., Sisak, M., & Tetko, I. V. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3121. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2021). Forensic Chemistry, 25, 100347. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2018). ACS Omega, 3(11), 15465–15471. Retrieved from [Link]
-
A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. (2024). Communications Chemistry, 7(1), 36. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation of phenylurea herbicides sensitized by norfloxacin and the influence of natural organic matter. Retrieved from [Link]
-
NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2023). Journal of Analytical Methods in Chemistry, 2023, 9912061. Retrieved from [Link]
-
Native Mass Spectrometry‐Guided Screening Identifies Hit Fragments for HOP‐HSP90 PPI Inhibition. (2022). ChemMedChem, 17(18), e202200277. Retrieved from [Link]
-
ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. Retrieved from [Link]
-
Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (2025, July 10). Beilstein Journal of Organic Chemistry, 21, 1404–1414. Retrieved from [Link]
-
High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and its hydroxylated metabolites. (2024). International Journal of Mass Spectrometry, 499, 117220. Retrieved from [Link]
-
Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. Retrieved from [Link]
-
Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. (2004). Organic & Biomolecular Chemistry, 2(18), 2661–2665. Retrieved from [Link]
-
Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020). Catalysts, 10(12), 1475. Retrieved from [Link]
-
ResearchGate. (n.d.). Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [Link]
-
Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][6]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). (2008). Acta Crystallographica Section C, 64(Pt 11), o590–o594. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Fluoro-2-phenyl-4-quinolinol Synthesis
Welcome to the technical support center for the synthesis of 6-Fluoro-2-phenyl-4-quinolinol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for increasing the yield and purity of this important quinolinol derivative. The content is structured in a question-and-answer format to directly address common challenges encountered during synthesis.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific experimental issues that can lead to suboptimal yields of this compound. The primary synthetic route discussed is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[1][2][3]
Question 1: My overall yield is consistently low (<30%). What are the most critical factors to investigate?
Low yields in the Conrad-Limpach synthesis are a common challenge and can often be traced back to two critical stages: the initial condensation and the thermal cyclization.[2][3]
Answer:
Several factors can contribute to low yields. A systematic approach to troubleshooting is recommended:
-
Inefficient Intermediate Formation: The first step is the formation of the β-aminoacrylate intermediate from 4-fluoroaniline and ethyl benzoylacetate. This reaction is often catalyzed by acid and involves the removal of water. If this step is incomplete, the final yield will be inherently limited.
-
Recommendation: Ensure the complete removal of water, which drives the equilibrium towards the product. Using a Dean-Stark apparatus with a solvent like toluene can be effective. Monitor the reaction by Thin-Layer Chromatography (TLC) until the aniline starting material is consumed.[4]
-
-
Suboptimal Cyclization Conditions: The thermal cyclization of the intermediate is the most demanding step and is often the primary source of low yields.[2] This step requires very high temperatures (typically ~250 °C) to overcome the energy barrier of breaking the aromaticity of the aniline ring during the intramolecular ring closure.[5]
-
Recommendation: The choice of a high-boiling, inert solvent is crucial. Historically, reactions run without a solvent gave poor yields. Using solvents like mineral oil, Dowtherm A, or diphenyl ether can dramatically increase yields, sometimes to over 90%, by ensuring uniform heat transfer and preventing localized charring.[2][3]
-
-
Side Reactions: Competing reactions can significantly reduce the amount of desired product. At elevated temperatures, an alternative reaction pathway known as the Knorr synthesis can occur, leading to the formation of the isomeric 2-hydroxyquinoline instead of the desired 4-hydroxyquinoline.[2][6]
-
Recommendation: The Conrad-Limpach pathway (yielding the 4-quinolinol) is kinetically favored at lower temperatures during the initial condensation. The Knorr pathway (yielding the 2-quinolinol) is thermodynamically favored at higher condensation temperatures (~140 °C).[2][7] Therefore, keep the initial condensation temperature moderate (e.g., room temperature to gentle warming) to favor the correct intermediate before proceeding to the high-temperature cyclization.
-
Question 2: The thermal cyclization step results in a dark, tarry mixture with very little recoverable product. What is causing this and how can it be prevented?
Answer:
The formation of tar is a classic sign of product or intermediate degradation due to harsh reaction conditions.[8]
-
Cause: The high temperatures required for cyclization (~250 °C) can cause decomposition if not properly controlled.[3] Heating the intermediate neat (without solvent) is a common cause of charring and low yields.[2]
-
Solution:
-
Use an Appropriate High-Boiling Solvent: As mentioned, an inert, high-boiling solvent is essential for moderating the temperature and ensuring even heating.[5] Solvents like 1,2,4-trichlorobenzene or 2-nitrotoluene have also been identified as effective alternatives.[5]
-
Ensure an Inert Atmosphere: At high temperatures, the reactants and products can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions and reduce tar formation.[4]
-
Control Heating Rate: Rapid heating can create hot spots and promote decomposition. A gradual increase to the target temperature is advisable.
-
The following table summarizes recommended solvents for the thermal cyclization step.
| Solvent | Boiling Point (°C) | Comments | Reference |
| Mineral Oil | >300 | Inert, inexpensive, ensures even heating. Product precipitates on cooling. | [2][3] |
| Dowtherm A | 257 | Excellent heat transfer properties. A eutectic mixture of diphenyl ether and biphenyl. | [3][4] |
| Diphenyl Ether | 259 | Commonly used, high thermal stability. | [3] |
| 1,2,4-Trichlorobenzene | 214 | A useful, less common alternative solvent. | [5] |
| 2-Nitrotoluene | 222 | Identified as an effective alternative in solvent screening studies. | [5] |
Question 3: I am observing a significant side product. How can I identify and minimize its formation?
Answer:
The most likely major side product in this synthesis is the 2-hydroxyquinoline isomer formed via the Knorr pathway.
-
Identification: The two isomers (4-quinolinol and 2-quinolinol) will have different physical properties (e.g., melting point, Rf value on TLC) and distinct spectroscopic signatures (NMR, IR). A careful analysis of the crude product by ¹H NMR will be the most definitive method for identification.
-
Minimization Strategy: The formation of the 2-hydroxy vs. 4-hydroxy product is controlled by the conditions of the initial condensation reaction between the aniline and the β-ketoester.[2][6]
-
To favor this compound (Conrad-Limpach product): Perform the initial condensation under kinetic control, meaning at lower temperatures (e.g., room temperature). This favors the attack of the aniline's nitrogen onto the more reactive ketone carbonyl of the ethyl benzoylacetate.[6][7]
-
To avoid the 2-quinolinol isomer (Knorr product): Avoid high temperatures (e.g., >140 °C) during the initial condensation step. At higher temperatures, the reaction becomes thermodynamically controlled, favoring the attack of the aniline on the ester carbonyl, which ultimately leads to the 2-quinolinol isomer after cyclization.[2]
-
Below is a diagram illustrating the critical choice between the Conrad-Limpach and Knorr pathways.
Frequently Asked Questions (FAQs)
What is the mechanism of the Conrad-Limpach synthesis?
The reaction proceeds in two distinct stages:
-
Condensation: The nitrogen of the aniline attacks the ketone carbonyl of the β-ketoester. This is followed by dehydration to form a Schiff base, which quickly tautomerizes to the more stable β-aminoacrylate (an enamine-ester).[2][9] This step is typically acid-catalyzed.
-
Thermal Cyclization: At high temperatures (~250 °C), an electrocyclic ring-closing reaction occurs.[2] The enamine attacks the aromatic ring, temporarily breaking aromaticity. The subsequent elimination of ethanol and tautomerization restores aromaticity and yields the final 4-hydroxyquinoline product (which exists in equilibrium with its 4-quinolone tautomer).[3][9]
The mechanism is visualized below.
Is a catalyst necessary for this reaction?
For the initial condensation, a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is often used to facilitate the reaction.[2][4] The thermal cyclization step, however, is primarily driven by heat and does not typically require a catalyst. Modern variations of related quinoline syntheses (like the Friedländer synthesis) have explored a wide range of milder and more efficient catalysts, including iodine and various Lewis acids, though these are less commonly reported for the high-temperature Conrad-Limpach cyclization itself.[10][11]
How should I purify the final product?
The crude product obtained after the high-temperature cyclization often precipitates from the reaction solvent (e.g., mineral oil) upon cooling.
-
Initial Isolation: Dilute the cooled reaction mixture with a non-polar hydrocarbon solvent like hexanes or heptane. This helps to fully precipitate the product while keeping the high-boiling reaction solvent in solution.[4]
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Thoroughly wash the filter cake with the hydrocarbon solvent to remove any residual reaction solvent. A subsequent wash with a solvent like cold ethanol or diethyl ether can remove more polar impurities.
-
Recrystallization: For high purity, recrystallization is recommended. A high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often a good choice, as the quinolinol may have limited solubility in common lower-boiling solvents.[12]
Experimental Protocol: Optimized Conrad-Limpach Synthesis
This protocol provides a step-by-step method optimized for yield.
Step 1: Formation of Ethyl 3-((4-fluorophenyl)amino)-3-phenylacrylate
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 4-fluoroaniline (1.0 equiv.) and ethyl benzoylacetate (1.0 equiv.) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Monitor the reaction by TLC until the 4-fluoroaniline is completely consumed (typically 2-4 hours).
-
Allow the mixture to cool to room temperature and remove the toluene under reduced pressure to yield the crude intermediate as an oil or solid. Proceed directly to the next step.[4]
Step 2: Thermal Cyclization to this compound
-
Place the crude intermediate from Step 1 into a larger round-bottom flask containing a high-boiling solvent such as Dowtherm A or mineral oil (approx. 5-10 mL per gram of intermediate).[4]
-
Equip the flask with a mechanical stirrer, a thermometer, and a reflux condenser, and flush the system with an inert gas like nitrogen.
-
Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by taking small aliquots and analyzing by TLC (if a suitable mobile phase can be found).
-
After the reaction is complete, turn off the heat and allow the mixture to cool below 100 °C.
-
While the mixture is still warm, carefully add a sufficient volume of hexanes or heptane to dilute the reaction solvent. The product should precipitate as a solid.
-
Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with hexanes to remove all traces of the high-boiling solvent.
-
Dry the product under vacuum to obtain crude this compound. Purify further by recrystallization from a suitable solvent like DMF.
References
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]
-
Cieplik, J., & Bryndal, I. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163. Retrieved from [Link]
-
Hunn, C. L., et al. (2012). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc, 2012(5), 183-191. Retrieved from [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]
-
Zhang, L., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(48), 30089-30093. Retrieved from [Link]
-
Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. Retrieved from [Link]
-
Zhang, L., et al. (2021). Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. RSC Advances, 11(61), 38889-38893. Retrieved from [Link]
-
Reddit. (2023, November 20). What are some common causes of low reaction yields? [Online forum post]. r/Chempros. Retrieved from [Link]
-
Jones, R. C., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. Retrieved from [Link]
- Vaghasiya, R. G., et al. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. Journal of Chemical and Pharmaceutical Research, 6(5), 1034-1041.
-
Santra, S., et al. (2017). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2017(2), M937. Retrieved from [Link]
-
Vaghasiya, R. G., et al. (2014). Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position. ResearchGate. Retrieved from [Link]
-
Sharma, P., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 42(5), 2245-2287. Retrieved from [Link]
-
Kiss, L., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(23), 7196. Retrieved from [Link]
-
Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3 H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 831. Retrieved from [Link]
-
GlpBio. (n.d.). This compound. Retrieved from [Link]
-
Tanaka, M., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Biomedicines, 12(5), 1083. Retrieved from [Link]
-
Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. ResearchGate. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 6-Fluoro-2-phenyl-4-quinolinol
A Guide for Researchers on Stability, Degradation, and Analysis
Welcome to the Technical Support Center for 6-Fluoro-2-phenyl-4-quinolinol. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. As Senior Application Scientists, we have structured this resource to not only provide protocols but to explain the scientific reasoning behind them, ensuring your experiments are both successful and robust.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this compound?
Based on the quinoline scaffold and its substituents, the primary degradation pathways of concern are oxidation, photolysis, and, to a lesser extent, hydrolysis under extreme pH conditions. The quinoline ring system is susceptible to oxidative attack, and the presence of a hydroxyl group can increase this susceptibility.[1] Photodegradation is also a known pathway for quinoline-based compounds, often leading to hydroxylation or ring cleavage.[2][3]
Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample. What could they be?
Unexpected peaks are likely degradation products. To identify them, a systematic forced degradation study is recommended.[4][5] This involves subjecting your sample to controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. By comparing the chromatograms from these stressed samples to your stored sample, you can tentatively identify the degradation pathway. For definitive identification, techniques like LC-MS/MS are invaluable for elucidating the structures of the degradants.[1][6]
Q3: How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[7] The key is to achieve baseline separation between the parent compound and all potential degradants.
Key Steps:
-
Perform Forced Degradation: Generate degradation products as described in Q2.
-
Column and Mobile Phase Screening: A C18 column is a good starting point. Experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients) and pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal separation.
-
Detector Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detecting the parent compound and all degradation products.
-
Method Validation: Once you have a separation method, it must be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]
Troubleshooting Guides
Issue 1: Rapid Degradation Observed Under Ambient Light
If you notice significant degradation of your this compound sample when exposed to ambient laboratory light, you are likely observing photodegradation. Quinoline and its derivatives are known to be susceptible to photolytic stress.[2][8]
Workflow for Investigating Photodegradation
Caption: Workflow for Investigating Photosensitivity.
Protocol for a Confirmatory Photostability Study
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A common setup is a photostability chamber. The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[9]
-
Control Sample: Prepare an identical sample and wrap it in aluminum foil to protect it from light. Place it alongside the exposed sample.
-
Analysis: After the exposure period, analyze both the exposed and control samples by a suitable stability-indicating HPLC method.
-
Interpretation: A significant increase in impurity peaks in the exposed sample compared to the control confirms photodegradation.
Issue 2: Appearance of Multiple Degradation Products in Oxidative Stress Studies
During forced degradation studies with an oxidizing agent like hydrogen peroxide, you may observe multiple degradation products. This is expected due to the multiple reactive sites on the this compound molecule.
Potential Oxidative Degradation Pathways
The quinoline ring is susceptible to hydroxylation. The phenyl ring can also be hydroxylated. Additionally, the fluorine atom could potentially be substituted with a hydroxyl group.[1] More aggressive oxidation could lead to the opening of the quinoline ring.
Sources
- 1. Free-radical-induced oxidative and reductive degradation of fluoroquinolone pharmaceuticals: kinetic studies and degradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB [osti.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijrpp.com [ijrpp.com]
Technical Support Guide: Preventing Precipitation of 6-Fluoro-2-phenyl-4-quinolinol in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and expert-driven FAQs to address and resolve precipitation issues encountered with 6-Fluoro-2-phenyl-4-quinolinol during assay development. Due to its physicochemical properties, this compound class often presents solubility challenges that can compromise data integrity and experimental outcomes. This document is designed to provide both the causal explanations and the practical solutions needed to ensure your compound remains in solution, yielding accurate and reproducible results.
Section 1: Understanding the Core Problem – The Physicochemical Nature of this compound
This compound belongs to a class of compounds, small molecular kinase inhibitors (smKIs), that are frequently characterized by poor aqueous solubility.[1] This inherent property stems from a molecular structure that is largely hydrophobic and rigid. The quinoline core itself is a weak base, making its solubility highly dependent on the pH of the surrounding medium.[2][3][4]
At a physiological pH of ~7.4, the molecule exists predominantly in its neutral, uncharged form, which has very low water solubility. This often leads to precipitation when a concentrated stock solution (typically in Dimethyl Sulfoxide, DMSO) is diluted into an aqueous assay buffer. Understanding this pH-dependent behavior is the first critical step in troubleshooting.[3][5] The pKa of the quinoline nitrogen is approximately 4.9; below this pH, the nitrogen becomes protonated, creating a charged species with significantly enhanced aqueous solubility.[3][6]
Caption: pH-dependent equilibrium of this compound.
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses the most common issues reported by researchers.
Q1: My this compound powder won't dissolve in my standard aqueous assay buffer (e.g., PBS, pH 7.4). What should I do first?
A1: Direct dissolution of this compound in neutral aqueous buffers is highly unlikely to succeed due to its hydrophobic nature. The standard and recommended first step is to prepare a high-concentration stock solution in a suitable organic solvent, with 100% Dimethyl Sulfoxide (DMSO) being the most common choice.[7][8] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of lipophilic compounds.[9] Once a clear, high-concentration stock is achieved (e.g., 10-50 mM), this stock can then be serially diluted into the final aqueous assay buffer.
Q2: I successfully dissolved the compound in 100% DMSO, but it precipitates immediately upon dilution into my aqueous assay buffer. Why is this happening and how can I prevent it?
A2: This is the most prevalent challenge, known as "precipitation upon dilution."[8] While the compound is soluble in pure DMSO, its solubility limit in a mixed aqueous/DMSO environment is drastically lower. When you introduce the DMSO stock into the buffer, the local concentration of the compound momentarily exceeds its solubility in the new solvent mixture, causing it to crash out of solution.
Causality: The water molecules in the buffer are poor solvents for the compound, and the final DMSO concentration is typically too low (usually <1%) to maintain solubility.[5]
Immediate Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to test lower final concentrations of the compound in your assay. The precipitation may be occurring because you are exceeding the compound's maximum solubility under the final assay conditions.
-
Modify Dilution Technique: Instead of pipetting the DMSO stock directly into the full volume of buffer, perform a serial dilution. Additionally, vortex or stir the buffer vigorously while adding the compound stock to promote rapid dispersion and prevent localized high concentrations.
-
Pre-warm the Buffer: Gently warming the assay buffer (e.g., to 37°C) can sometimes increase the kinetic solubility of the compound, although this is not universally effective and must be compatible with your assay components (e.g., proteins).[10]
Q3: What is the maximum final concentration of DMSO I should use in my assay? Will it affect my results?
A3: This is a critical consideration for maintaining scientific integrity. While increasing the final DMSO concentration can aid solubility, it can also significantly impact biological assays.
-
General Guideline: Aim for a final DMSO concentration of less than 1% (v/v) , and ideally less than 0.5% .
-
Impact on Assays: DMSO can directly affect protein structure and function. Studies have shown that even at concentrations as low as 0.5-1%, DMSO can alter protein-ligand binding affinities, sometimes decreasing the measured affinity by several fold.[11][12] It can also influence enzyme kinetics by altering solvent viscosity.[9][13]
-
Self-Validation Requirement: You must run a vehicle control experiment containing the exact same final concentration of DMSO as your test wells to assess its baseline effect on your assay readout. If you test multiple concentrations of your compound prepared from the same stock, ensure the final DMSO concentration is kept constant across all wells.
Q4: Are there alternatives to DMSO for improving solubility in my aqueous assay?
A4: Yes. When DMSO alone is insufficient or its concentration is a concern, several solubilizing excipients can be employed. These agents work by creating a more favorable micro-environment for the hydrophobic compound within the aqueous buffer. The most effective and widely used options are pH modification, surfactants, and cyclodextrins.[14] These are detailed in the protocols below.
Section 3: Troubleshooting & Optimization Protocols
Protocol 1: Systematic Solubilization Workflow
This protocol provides a logical flow for identifying the optimal conditions for your compound.
Caption: Decision workflow for troubleshooting compound precipitation.
Protocol 2: Utilizing pH for Solubilization
Causality: As a weak base, this compound will become protonated and more soluble in acidic conditions (pH < pKa ≈ 4.9).[3] This is often the most effective and least intrusive method if your assay can tolerate a lower pH.
Step-by-Step Methodology:
-
Determine Assay pH Tolerance: First, confirm the acceptable pH range for your biological system (e.g., enzyme, cells). Many enzymes retain activity in a pH range of 6.0-6.5.
-
Prepare Test Buffers: Prepare a series of buffers with varying pH values. For example:
-
Standard Buffer (e.g., PBS at pH 7.4) - Control
-
MES Buffer at pH 6.5
-
MES Buffer at pH 6.0
-
Acetate Buffer at pH 5.5
-
-
Prepare Compound Dilutions: Prepare your this compound in 100% DMSO at 100x the highest final concentration you wish to test.
-
Test Solubility: Add 1 µL of the 100x DMSO stock to 99 µL of each test buffer. Mix immediately and thoroughly.
-
Observe and Quantify:
-
Visually inspect for precipitation (cloudiness) immediately and after a typical assay incubation period (e.g., 1 hour) at the relevant temperature.
-
For a quantitative measure, centrifuge the samples (e.g., 14,000 rpm for 10 minutes) and measure the concentration of the compound remaining in the supernatant via HPLC-UV.
-
-
Validate Assay Performance: Once you identify a pH that maintains solubility, run a full control experiment at that pH to ensure your assay's performance (e.g., enzyme kinetics, cell viability) is not compromised.
Protocol 3: Employing Surfactants to Mitigate Precipitation
Causality: Non-ionic surfactants, at concentrations below their critical micelle concentration (CMC), can prevent the aggregation of small molecules that often precedes precipitation.[15][16] They act as "chaperones," keeping the hydrophobic compound dispersed in the aqueous environment.
Step-by-Step Methodology:
-
Select a Surfactant: Tween-20 and Triton X-100 are common and effective choices. They are generally considered biochemically benign at low concentrations.
-
Prepare Surfactant-Containing Buffers: Prepare your standard assay buffer (at its optimal pH) containing various low concentrations of the surfactant. It is crucial to stay below the CMC to avoid potential assay interference from micelles.
-
Test Solubility: Using your 100x DMSO stock, add 1 µL to 99 µL of each surfactant-containing buffer. Mix and observe as described in Protocol 2.
-
Validate Assay Performance: Run vehicle controls containing the effective concentration of surfactant to confirm it does not inhibit or artificially enhance your assay signal.
| Surfactant | Recommended Starting Conc. (v/v) | Critical Micelle Conc. (CMC) | Notes |
| Tween-20 | 0.005% - 0.02% | ~0.006% | Often used to reduce non-specific binding. |
| Triton X-100 | 0.005% - 0.02% | ~0.015% | Can interfere with some fluorescence-based assays. |
Protocol 4: Using Cyclodextrins for Enhanced Solubility
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[17] They can encapsulate the hydrophobic this compound molecule, forming an "inclusion complex" that is water-soluble.[18][19]
Step-by-Step Methodology:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high solubility and low toxicity.[17]
-
Prepare a Compound-Cyclodextrin Stock Solution: This method involves creating the inclusion complex before dilution into the final assay buffer. a. Prepare a concentrated aqueous solution of HP-β-CD (e.g., 10-20% w/v) in water or your assay buffer. b. Add your 100% DMSO stock of this compound directly to the HP-β-CD solution. The ratio of cyclodextrin to compound may need optimization, but a large molar excess of cyclodextrin is a good starting point. c. Vortex vigorously and/or sonicate for 5-10 minutes to facilitate complex formation. This new aqueous stock should be clear.
-
Dilute into Final Assay Buffer: Use the newly prepared aqueous compound-cyclodextrin stock to make your final dilutions in the assay buffer.
-
Validate Assay Performance: As with all excipients, you must run a control with HP-β-CD alone to ensure it does not interfere with your assay. Be aware that by encapsulating the compound, cyclodextrins can sometimes reduce the free concentration available to bind to a target, potentially affecting potency measurements.
Section 4: Summary of Recommendations & Advanced Considerations
| Method | Mechanism | Advantages | Disadvantages & Considerations |
| DMSO Stock & Dilution | Organic Co-solvent | Simple, standard practice.[8] | Limited solubility in aqueous phase; can impact protein function at >0.5%.[11][12] |
| pH Adjustment | Increases compound charge | Highly effective for weak bases; minimal additives.[3][4] | Assay must be tolerant of non-physiological pH. |
| Non-ionic Surfactants | Prevents aggregation | Effective at very low concentrations; often already in buffers.[15] | Can interfere with some assay formats (e.g., fluorescence, membrane-based). |
| Cyclodextrins | Forms soluble inclusion complex | Significantly increases solubility; can create stable aqueous stocks.[17][18] | May alter the effective free concentration of the compound; requires validation. |
| Decoy Proteins (e.g., BSA) | Sequesters aggregates | Can prevent non-specific interactions.[15] | Adds protein to the system; may not be suitable for all assays. |
Final Validation is Non-Negotiable: Regardless of the method used to achieve solubility, the final step must always be to validate the assay with appropriate controls. This includes vehicle controls (buffer + identical concentration of all excipients) and reference compound controls to ensure the chosen solubilization strategy has not altered the fundamental biology of the assay.
By employing this systematic, evidence-based approach, you can successfully overcome the solubility challenges posed by this compound, ensuring the integrity and reliability of your experimental data.
References
- Yu, X., Zipp, G. L., & Davidson, G. W. R. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research.
- Haupt, C., Touraud, D., & Kunz, W. (2013). Influence of Dimehylsulfoxide on Protein–Ligand Binding Affinities. Analytical Chemistry.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- Haupt, C., Touraud, D., & Kunz, W. (2013). Influence of dimehylsulfoxide on protein-ligand binding affinities. PubMed.
- Danielsson, J., et al. (2015). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PubMed Central.
- Danielsson, J., et al. (2015). Cosolvent Dimethyl Sulfoxide Influences Protein-Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein-Ligand Encounter. PubMed.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
- Johansson, K. (2018). The Effect of Using DMSO as a Cosolvent for Ligand Binding Studies. Lund University Publications.
- Stewart, C., et al. (2020). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics - ACS Publications.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- BenchChem. (2025). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide. Benchchem.
- Janssen, J., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. PubMed Central.
- Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. PubMed.
- Jicsinszky, L., et al. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate.
- Iacob, A. A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Vasu, K., et al. (2019). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Sajid, M., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review.
- Assay Guidance Manual. (2017). Assay Interference by Aggregation. NCBI Bookshelf.
- Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate.
- Wager, T. T. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem.
- BenchChem. (2025). Enhancing the solubility of Cinnolin-8-amine for biological assays. Benchchem.
- Rodrigues, L., et al. (2020). Surfactants: physicochemical interactions with biological macromolecules. PubMed Central.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data.
Sources
- 1. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mVOC 4.0 [bioinformatics.charite.de]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Influence of dimehylsulfoxide on protein-ligand binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cosolvent Dimethyl Sulfoxide Influences Protein-Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein-Ligand Encounter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. gpsrjournal.com [gpsrjournal.com]
Technical Support Center: Scaling Up 6-Fluoro-2-phenyl-4-quinolinol Synthesis
Welcome to the technical support center for the synthesis of 6-Fluoro-2-phenyl-4-quinolinol. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of this and related quinolinol compounds. Here, we address common challenges encountered during scale-up, offering troubleshooting advice and detailed protocols grounded in established chemical principles.
Overview of Synthetic Challenges
The synthesis of this compound, a scaffold of interest in medicinal chemistry, typically relies on classical methods like the Conrad-Limpach or Friedländer synthesis. While effective at the lab scale, scaling up these reactions presents significant challenges. High temperatures required for cyclization can lead to byproduct formation, while purification of the final product can be complicated by impurities. This guide provides a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: Which is the most suitable synthetic route for large-scale production of this compound?
Both the Conrad-Limpach and the Friedländer syntheses are viable options. The Conrad-Limpach synthesis involves the reaction of 4-fluoroaniline with a β-ketoester, followed by a high-temperature thermal cyclization.[1] This method is often preferred for its accessibility of starting materials. The Friedländer synthesis, which condenses a 2-aminoaryl ketone with a compound containing an active methylene group, can offer milder conditions, especially with modern catalytic methods.[2][3] The choice often depends on the availability and cost of the specific starting materials and the equipment available for high-temperature reactions.
Q2: What are the primary safety concerns when running high-temperature cyclization reactions?
The thermal cyclization step in the Conrad-Limpach synthesis often requires temperatures exceeding 250°C.[4] Key safety considerations include:
-
Thermal Stability: Use high-boiling, inert solvents like diphenyl ether or mineral oil to ensure even heat distribution and prevent localized overheating.[1][5]
-
Pressure Build-up: Ensure the reaction is conducted in an open or well-vented system to avoid pressure build-up.
-
Exothermic Reactions: Although the initial heating requires significant energy input, be aware of any potential for runaway reactions, especially on a larger scale.
-
Proper Equipment: Use equipment rated for high temperatures, including heating mantles and appropriate glassware.
Q3: My final product has poor solubility. What are the recommended solvents for purification?
Quinolinol derivatives often exhibit limited solubility in common organic solvents. For purification by recrystallization, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective, sometimes in combination with a co-solvent.[6] Column chromatography can also be employed, though the low solubility can present a challenge. A careful selection of the mobile phase is critical to achieve good separation.
Troubleshooting Guide
This section provides a detailed guide to troubleshooting common problems encountered during the synthesis of this compound.
Low Yield in Cyclization Step
Symptom: The yield of the crude product after the high-temperature cyclization is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Temperature | The electrocyclic ring-closing reaction in the Conrad-Limpach synthesis has a high activation energy and requires temperatures of around 250°C to proceed efficiently.[1] | Ensure your heating apparatus can consistently maintain the target temperature. Use a high-boiling solvent like Dowtherm A or diphenyl ether for better heat transfer.[5] |
| Reaction Time | The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. |
| Atmosphere | The reaction intermediates may be sensitive to air or moisture at high temperatures, leading to degradation. | Run the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidative side reactions.[4] |
| Solvent Choice | Running the reaction neat or in a solvent with an inappropriate boiling point can lead to decomposition. | Use a high-boiling, inert solvent. Limpach noted that yields could be increased to 95% in some cases by using mineral oil.[1] |
Formation of Impurities
Symptom: TLC or NMR analysis of the crude product shows the presence of significant impurities.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Isomeric Byproducts | In the Conrad-Limpach synthesis, the initial condensation can lead to the formation of a Knorr product (2-hydroxyquinoline isomer) if the reaction is run at higher temperatures.[7] | Control the initial condensation temperature to favor the kinetic product, which leads to the desired 4-hydroxyquinoline. |
| Tarry Byproducts | High reaction temperatures can lead to the polymerization of starting materials or intermediates, resulting in the formation of tar.[8] | Gradually heat the reaction mixture to maintain control over the reaction rate. The use of a moderator like ferrous sulfate can sometimes make the reaction less violent.[8] |
| Unreacted Starting Materials | Incomplete reaction can leave residual starting materials in the crude product. | Optimize reaction conditions (temperature, time) to drive the reaction to completion. Purification by column chromatography is effective for removing unreacted starting materials.[8] |
Purification Challenges
Symptom: Difficulty in obtaining a pure final product, even after multiple purification attempts.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Co-crystallization of Impurities | Impurities with similar solubility profiles to the desired product can co-crystallize, making purification by recrystallization difficult. | Experiment with different solvent systems for recrystallization. A solvent in which the impurity is highly soluble and the product is sparingly soluble is ideal. Alternatively, use column chromatography for separation.[8] |
| Poor Solubility | The low solubility of the product in common chromatography solvents can lead to poor separation. | Use stronger elution systems or consider specialized chromatography techniques. Sometimes, converting the quinolinol to a more soluble derivative for purification, followed by deprotection, can be a viable strategy. |
| Residual High-Boiling Solvent | High-boiling solvents like diphenyl ether can be difficult to remove from the final product. | After filtration, wash the product thoroughly with a low-boiling hydrocarbon solvent like hexanes to dissolve and remove the residual high-boiling solvent.[4] |
Experimental Protocols & Workflows
Generalized Conrad-Limpach Synthesis Workflow
Caption: Workflow for Conrad-Limpach Synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
- BenchChem (2025). Optimizing Reaction Conditions for Quinolinone Synthesis.
- BenchChem (2025). Common Impurities in 6-Chloroquinoline Synthesis and Their Removal.
-
ResearchGate (2023). Thermal cyclization mediated synthesis of bioactive 4‐quinolones. Available at: [Link]
- BenchChem (2025). Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
-
Royal Society of Chemistry (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Available at: [Link]
-
Veeprho (n.d.). Clioquinol Impurities and Related Compound. Available at: [Link]
-
Khan, A. et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Available at: [Link]
-
Wikipedia (n.d.). Conrad–Limpach synthesis. Available at: [Link]
-
MDPI (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
NIH (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available at: [Link]
-
NIH (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. Available at: [Link]
- Google Patents (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
-
Wikipedia (n.d.). Friedländer synthesis. Available at: [Link]
-
PubMed (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. Available at: [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-Fluoro-2-phenyl-4-quinolinol
Welcome to the technical support guide for the purification of 6-Fluoro-2-phenyl-4-quinolinol. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and related quinolinol scaffolds. As a critical intermediate in the development of various bioactive molecules, achieving high purity of this compound is paramount for reliable downstream applications and biological assays.[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and streamline your purification workflow.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the purification of this compound.
Q1: What are the primary purification techniques for crude this compound?
The two most effective and widely used methods for purifying solid organic compounds like this compound are recrystallization and column chromatography .
-
Recrystallization: This is often the preferred first-line method for crystalline solids. It is a cost-effective and scalable technique that leverages differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[3] The principle is to dissolve the crude material in a minimum amount of a suitable hot solvent and allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the solution (mother liquor).[4]
-
Column Chromatography: If recrystallization fails to provide the desired purity, or if the impurities have very similar solubility profiles to the product, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).[5][6] It is highly effective for removing by-products and unreacted starting materials.
Q2: How do I decide whether to use recrystallization or column chromatography?
The choice depends on the impurity profile and the scale of your purification. A logical decision-making process is outlined below.
Caption: Decision tree for selecting a purification method.
Q3: What analytical techniques are essential for assessing the purity of this compound?
To ensure the quality of your purified compound, a combination of analytical methods is recommended:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and assessing the effectiveness of purification steps. A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Melting Point (MP) Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting range.[4] For analogous compounds like 6-Fluoro-4-hydroxy-2-methylquinoline, the melting point is high (268-275 °C), suggesting strong intermolecular forces and high thermal stability for the quinolinol scaffold.[7]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A purity level of ≥99% is often achievable and desirable for drug development applications.[7]
-
Spectroscopic Methods (NMR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms the chemical structure and can reveal the presence of impurities.[8] Mass Spectrometry (MS) confirms the molecular weight of the compound.[5]
Part 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific problems that may arise during the purification process and offers expert solutions.
Q4: My recrystallization isn't working. The compound either "oils out," fails to crystallize, or my recovery is very low. What should I do?
This is a common set of problems, each with a distinct cause. The key to successful recrystallization is selecting the right solvent.[3]
The Ideal Recrystallization Solvent:
-
Dissolves the compound completely at its boiling point.[3]
-
Dissolves the compound sparingly or not at all at room temperature.[3]
-
Dissolves impurities readily at all temperatures or not at all.[3]
-
Is chemically inert and easily removed after crystallization.[3]
Troubleshooting Workflow:
Caption: Troubleshooting common recrystallization failures.
Q5: After column chromatography, my fractions are still impure. How can I improve the separation?
Poor separation on a silica column typically points to an issue with your choice of mobile phase (eluent).
-
Symptom: All compounds (product and impurities) come out in the first few fractions (low Rf values).
-
Cause: The eluent is too polar.
-
Solution: Decrease the polarity of your solvent system. For example, if you are using 50% ethyl acetate in hexane, try reducing it to 30% ethyl acetate.
-
-
Symptom: The product is retained on the column and won't elute (Rf = 0).
-
Cause: The eluent is not polar enough.
-
Solution: Increase the polarity. If using 30% ethyl acetate in hexane, try increasing it to 50% or adding a small amount (~1%) of methanol.
-
-
Symptom: Impurities are co-eluting with the product (spots are too close on TLC).
-
Solution:
-
Fine-tune the solvent system: Test different solvent combinations. Sometimes switching one solvent for another with different properties (e.g., dichloromethane instead of ethyl acetate) can drastically change selectivity.
-
Use a shallower gradient: If using gradient elution, make the increase in polarity more gradual.
-
Check column loading: Overloading the column with crude material is a common cause of poor separation. As a rule of thumb, use a silica-to-crude-material ratio of at least 50:1 by weight.
-
-
Q6: How can I remove a persistent colored impurity?
Colored impurities are often highly conjugated organic molecules. If they persist after recrystallization or chromatography, you can try the following:
-
Activated Charcoal Treatment: During recrystallization, after the crude solid is fully dissolved in the hot solvent, you can add a small amount of activated charcoal.[3] The charcoal adsorbs large, flat, colored molecules.
-
Protocol: Add a very small amount (e.g., 1-2% of the solute's weight) of activated charcoal to the hot solution and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal before allowing the solution to cool.[3] Caution: Using too much charcoal can lead to significant product loss due to adsorption.
-
Part 3: Protocols and Data
This section provides actionable experimental procedures and reference data based on established methods for related compounds.
Protocol 1: Step-by-Step Recrystallization
This protocol is adapted from standard procedures for quinolinol derivatives.[3]
-
Solvent Screening: The first step is crucial. Test the solubility of your crude material in several candidate solvents at room and elevated temperatures (see Table 1).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Heat your chosen solvent in a separate flask. Add the hot solvent portion-wise to the crude material while stirring and heating until the solid is just dissolved. Use the absolute minimum amount of hot solvent required.[3][4]
-
Decolorization (Optional): If needed, add activated charcoal as described in Q6 and perform a hot filtration.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.[3] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent / System | Boiling Point (°C) | Polarity | Rationale & Notes |
|---|---|---|---|
| Ethanol | 78 | Polar Protic | Commonly used for quinoline derivatives. Good dissolving power when hot.[3] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol but may offer different solubility characteristics. |
| Acetone | 56 | Polar Aprotic | Lower boiling point, easy to remove. Often used in a mixture. |
| Ethyl Acetate | 77 | Mid-Polarity | Good general-purpose solvent. |
| Toluene | 111 | Non-polar | May be effective if impurities are highly polar. |
| Ethanol/Water | Variable | High Polarity | A solvent-antisolvent system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then add a drop of ethanol to clarify and cool. |
| Dichloromethane/Hexane | Variable | Variable | A solvent-antisolvent system. Dissolve in minimal DCM, add hexane until cloudy, then warm to clarify and cool.[3] |
Protocol 2: General Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by TLC. Aim for a retention factor (Rf) of 0.25-0.35 for the target compound.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your initial, least polar eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or acetone). Adsorb this solution onto a small amount of silica gel (~2-3 times the weight of your crude). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your starting solvent system. Collect fractions and monitor them by TLC. You can run the column isocratically (same solvent system throughout) or use a gradient (gradually increasing the polarity) to speed up the elution of more polar compounds after your product has been collected.
-
Fraction Pooling & Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
References
-
Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham University. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Vaghasiya, R. G., & Shah, V. H. (2025). Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position. ResearchGate. Retrieved from [Link]
-
Patel, D. R., et al. (2025). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a ‘turn-off’ fluorescence approach. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
Kovács, L., et al. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Retrieved from [Link]
-
Obushak, M. D., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a ‘turn-off' fluorescence approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. research.library.fordham.edu [research.library.fordham.edu]
Validation & Comparative
A Comparative Analysis of 6-Fluoro-2-phenyl-4-quinolinol and Other Biologically Active Quinoline Scaffolds
Introduction: The Quinoline Moiety as a Privileged Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a versatile scaffold for the design of a multitude of therapeutic agents.[3][4] From the historical significance of quinine in combating malaria to the modern clinical utility of fluoroquinolone antibiotics, quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5] The ability to readily modify the quinoline core at various positions allows for the fine-tuning of physicochemical properties and biological targets, making it a "privileged scaffold" in drug discovery.[6] This guide provides an in-depth comparison of 6-Fluoro-2-phenyl-4-quinolinol, a representative of the fluoro-phenyl-quinolinol class, with other prominent quinoline-based therapeutic agents, offering insights into their structure-activity relationships, mechanisms of action, and experimental evaluation.
Featured Compound: this compound
This compound (CAS No: 103914-44-9, Molecular Formula: C₁₅H₁₀FNO) is a synthetic quinoline derivative characterized by a fluorine atom at the 6-position, a phenyl group at the 2-position, and a hydroxyl group at the 4-position (existing in tautomeric equilibrium with the 4-quinolone form).[1] While specific, in-depth biological data for this exact molecule is not extensively available in public literature, its structural motifs suggest potential for significant biological activity. The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins, a feature well-utilized in the fluoroquinolone antibiotics.[7][8] The 2-phenyl substituent is a common feature in quinolines with demonstrated anticancer and antifungal activities.[9][10] The 4-quinolinol core is also a key pharmacophore in various bioactive compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through established synthetic routes for 4-hydroxyquinolines. The Conrad-Limpach synthesis is a particularly relevant and widely used method.[11][12][13] This reaction involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a thermal cyclization.
-
Step 1: Formation of the Enamine Intermediate.
-
In a round-bottom flask, dissolve 1 equivalent of 4-fluoroaniline in a suitable solvent such as ethanol.
-
Add 1.1 equivalents of ethyl benzoylacetate (a β-ketoester).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the enamine intermediate can be isolated by removal of the solvent under reduced pressure.
-
-
Step 2: Thermal Cyclization.
-
Place the crude enamine intermediate in a high-boiling point, inert solvent such as Dowtherm A or mineral oil.[14]
-
Heat the mixture to a high temperature, typically around 250 °C, for 1-2 hours.[12]
-
The cyclization reaction results in the formation of the 4-hydroxyquinoline ring system.
-
After cooling, the product will precipitate out of the solvent.
-
The solid product is then collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
dot graph TD { A[4-Fluoroaniline] --> C{Reaction}; B[Ethyl Benzoylacetate] --> C; C -- "Acid Catalyst, RT" --> D[Enamine Intermediate]; D -- "High Temperature (~250°C) in Inert Solvent" --> E[this compound]; } caption: "Conrad-Limpach Synthesis Workflow"
Comparative Analysis with Other Quinoline Derivatives
To understand the potential of this compound, it is instructive to compare it with well-established quinoline derivatives that have defined biological activities and mechanisms of action.
| Compound | Structure | Primary Biological Activity | Mechanism of Action | Key Structural Features |
| This compound | 6-Fluoro, 2-Phenyl, 4-Hydroxy | Predicted: Anticancer, Antimicrobial | Predicted: Topoisomerase inhibition, disruption of cell membrane | Fluorine at C6, Phenyl at C2, Hydroxyl at C4 |
| Chloroquine | 4-Aminoquinoline | Antimalarial, Anti-inflammatory | Inhibition of heme polymerase in the malaria parasite.[15][16][17] | 7-Chloro group, 4-amino side chain. |
| Mefloquine | 4-Methanolquinoline | Antimalarial | Inhibition of heme polymerase.[18] | Trifluoromethyl groups, piperidine side chain.[8] |
| Bedaquiline | Diarylquinoline | Antitubercular | Inhibition of mycobacterial ATP synthase.[7][14][19][20] | Diarylquinoline core. |
| Ciprofloxacin | Fluoroquinolone | Antibacterial | Inhibition of bacterial DNA gyrase and topoisomerase IV.[12][21][22][23] | Fluorine at C6, Carboxylic acid at C3, Piperazine at C7.[8] |
Evaluation of Biological Activity: Experimental Protocols
The predicted anticancer and antimicrobial activities of this compound can be experimentally validated using standard in vitro assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[22]
-
Preparation of Stock Solution: Dissolve a known weight of this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
dot graph TD { A[Prepare Stock Solution of Compound] --> B[Perform Serial Dilutions in 96-well Plate]; C[Prepare Standardized Microbial Inoculum] --> D{Inoculate}; B --> D; D --> E[Incubate at Optimal Temperature]; E --> F[Observe for Microbial Growth]; F --> G[Determine Minimum Inhibitory Concentration (MIC)]; } caption: "Broth Microdilution Workflow"
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][17][24]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[24]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.
dot graph TD { A[Seed Cancer Cells in 96-well Plate] --> B[Treat Cells with Compound]; B --> C[Add MTT Reagent and Incubate]; C --> D[Solubilize Formazan Crystals]; D --> E[Measure Absorbance at 570 nm]; E --> F[Calculate Cell Viability and IC50 Value]; } caption: "MTT Assay Workflow"
Structure-Activity Relationship (SAR) Insights
Based on the comparison with other quinoline derivatives, several structure-activity relationships for this compound can be inferred:
-
The 6-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom at the C6 position is a critical feature in many fluoroquinolone antibiotics, enhancing their antibacterial potency by improving cell penetration and interaction with DNA gyrase.[8] This suggests that this compound may exhibit notable antibacterial activity.
-
The 2-Phenyl Group: The presence of an aryl substituent at the C2 position has been associated with anticancer activity in other quinoline derivatives.[25] This group can participate in π-π stacking interactions with biological targets like DNA or specific enzymes.
-
The 4-Quinolinol Moiety: The hydroxyl group at the C4 position (or its keto tautomer) can act as a hydrogen bond donor or acceptor, facilitating interactions with target proteins. This functional group is also crucial for the activity of many quinolinol-based compounds.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in the vast landscape of quinoline derivatives. Its structural features suggest a high potential for both antimicrobial and anticancer activities. The comparative analysis with clinically established quinoline drugs highlights the importance of specific substitutions in dictating the pharmacological profile. The provided experimental protocols offer a clear roadmap for the systematic evaluation of its biological properties. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its precise mechanism of action, potency, and selectivity. Further derivatization of this core structure could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
References
- Hooper, D. C., & Wolfson, J. S. (1985). The fluoroquinolones: pharmacology, clinical uses, and toxicities in humans. Antimicrobial agents and chemotherapy, 28(5), 716–721.
- Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Chemical Society Reviews, 25(4), 309-319.
- Slater, A. F. (1993). Chloroquine: mechanism of action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235.
- Egan, T. J. (2008). Recent advances in the understanding of haemozoin, Heme polymerization and antimalarial drug action. Journal of inorganic biochemistry, 102(5-6), 1288–1299.
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinbasen. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Blog.
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
- JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Marks, S. M., et al. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 15(7), 4783-4793.
- BenchChem. (n.d.). 7-Fluoro-2-phenylquinoline-4-carboxylic Acid | HDAC & Anticancer Research. BenchChem.
- Andries, K., et al. (2005). A diarylquinoline drug inhibits mycobacterial ATP synthase. Science, 307(5707), 223-227.
- MDPI. (n.d.).
- Pavan, F. R., et al. (2010). In vitro and in vivo evaluation of quinoline derivatives against Mycobacterium tuberculosis. European journal of medicinal chemistry, 45(3), 1134-1138.
- De Vito, D., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(17), 5488.
- Al-Trawneh, S. A., et al. (2023). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry, 14(12), 2329-2349.
- Guidechem. (n.d.). This compound 103914-44-9. Guidechem.
- IJPR. (n.d.). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Research.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). 6-Fluoro-4-hydroxy-2-methylquinoline 97%. Sigma-Aldrich.
- Ridley, R. G. (2002). Medical need, scientific opportunity and the drive for antimalarial drugs.
- Vaghasiya, R. G., et al. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. International Letters of Chemistry, Physics and Astronomy, 8, 30-37.
- Li, X., et al. (2013). Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. Archiv der Pharmazie, 346(7), 513-523.
- ACS Publications. (2025).
- Rusu, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceutics, 14(9), 1782.
- Abdel-Aziz, M., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
- Journal of Molecular Structure. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure, 1265, 133423.
- ResearchGate. (2014). Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position.
- ResearchGate. (2014). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols.
- Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 34(2).
- PubChem. (n.d.). 6-Fluoro-2-(2-hydroxy-phenyl)-3-phenethyl-3H-quinazolin-4-one. PubChem.
- MDPI. (2017).
- Molecules. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3469.
- Journal of Pharmaceutical Chemistry. (2022). #104 Design, synthesis and antimicrobial activity of some novel 2-phenyl, 3-substituted quinazolin-4(3H)-ones; nonclassical antifolates. Journal of Pharmaceutical Chemistry.
- BenchChem. (2025). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context. BenchChem.
- Medicinal Chemistry Research. (2019). Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. Medicinal Chemistry Research, 28(12), 2185-2193.
- MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4983.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 6-Fluoro-2-(2-hydroxy-phenyl)-3-phenethyl-3H-quinazolin-4-one | C22H17FN2O2 | CID 135543644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. synarchive.com [synarchive.com]
- 12. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iipseries.org [iipseries.org]
- 16. synarchive.com [synarchive.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. mdpi.com [mdpi.com]
- 19. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 20. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Target Validation of 6-Fluoro-2-phenyl-4-quinolinol
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both an art and a science. It demands a rigorous, multi-faceted approach to unequivocally identify and validate the biological target through which the compound exerts its effects. This guide provides an in-depth, technical framework for the target validation of a novel compound, 6-Fluoro-2-phenyl-4-quinolinol , a member of the quinolone scaffold known for its diverse pharmacological potential.[1][2][3][4]
Given that the precise biological target of this compound is not yet established, this guide will proceed from a foundational hypothesis. Based on the activities of structurally related 2-phenyl-4-quinolone derivatives, we will explore validation workflows for three plausible and high-impact target classes: Protein Kinases , DNA Topoisomerase II , and Tubulin .[1][2][5][6]
This document is structured not as a rigid template, but as a logical progression of inquiry. We will move from initial, direct biochemical assessments of target interaction to sophisticated cellular assays confirming target engagement in a physiological context, and finally to in vivo models that test for pharmacological efficacy. Throughout this guide, we will compare the hypothetical performance of our lead compound, this compound (herein referred to as FPQ ), against well-characterized inhibitors:
-
Staurosporine , a broad-spectrum protein kinase inhibitor.[7][8]
-
Paclitaxel , a microtubule-stabilizing agent.
Section 1: The Initial Hypothesis - Why These Targets?
The quinolone core is a privileged scaffold in medicinal chemistry.[1][2] Derivatives have been shown to inhibit a wide array of enzymes critical for cell proliferation and survival. The selection of protein kinases, topoisomerase II, and tubulin as initial hypothetical targets for FPQ is based on strong precedent:
-
Protein Kinases : Numerous quinoline derivatives have been developed as potent kinase inhibitors, targeting key signaling nodes in cancer pathways like Axl, EGFR, and VEGFR.[1][5][12] Their ATP-binding pocket presents a druggable site for which the planar quinolone structure is well-suited.
-
DNA Topoisomerase II : The foundational mechanism of fluoroquinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV.[13][14] This action has been extended to human topoisomerase II, with certain derivatives acting as "poisons" that stabilize the enzyme-DNA cleavage complex, leading to cytotoxic double-strand breaks.[7][9] Etoposide is a classic example of such a poison.[9][10][11]
-
Tubulin Polymerization : Several 2-phenyl-4-quinolone analogues have been identified as potent antimitotic agents that inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics and inducing G2/M cell cycle arrest.[6][15][16]
This multi-hypothesis approach is critical in early-stage discovery, ensuring that efforts are not prematurely focused on a single, unconfirmed mechanism of action.
Section 2: Biochemical Validation - Direct Target Interaction
The first pillar of target validation is to demonstrate a direct, measurable interaction between the compound and the purified target protein. These in vitro assays are essential for determining potency (e.g., IC50) and establishing a baseline for structure-activity relationships (SAR).
Hypothetical Target: Protein Kinase
A primary screen would involve testing FPQ's ability to inhibit the catalytic activity of a representative kinase, for instance, a tyrosine kinase like Axl.[5]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust method for measuring kinase activity.[1][3][17] They rely on the detection of a phosphorylated substrate by a specific antibody, bringing a donor (e.g., Terbium) and an acceptor (e.g., Fluorescein) fluorophore into proximity, which generates a FRET signal.
Workflow: TR-FRET Kinase Inhibition Assay
Caption: Workflow for a TR-FRET-based kinase inhibition assay.
Experimental Protocol: LanthaScreen™ TR-FRET Kinase Assay (Adapted)
-
Reagent Preparation : Prepare 1x Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).[18] Prepare serial dilutions of FPQ and Staurosporine in DMSO, then dilute into the reaction buffer.
-
Reaction Setup : In a 384-well plate, add 2.5 µL of test compound dilution.
-
Enzyme Addition : Add 5 µL of kinase solution (e.g., Axl) to each well. Incubate for 15-20 minutes at room temperature.
-
Initiation : Add 2.5 µL of a mixture containing ATP and fluorescein-labeled substrate peptide. The final concentration should be at the Km for ATP to ensure competitive inhibition is accurately measured.[18]
-
Incubation : Incubate the reaction for 60-90 minutes at room temperature.
-
Detection : Add 10 µL of a solution containing EDTA (to stop the reaction) and a Terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.[1][3]
-
Readout : Incubate for at least 30 minutes at room temperature, then read the plate on a TR-FRET compatible plate reader, measuring emission at ~520 nm (acceptor) and ~490 nm (donor).[17]
-
Analysis : Calculate the emission ratio (520/490) and plot against compound concentration to determine the IC50 value.
Comparative Data Table: Kinase Inhibition
| Compound | Target Kinase | Biochemical IC50 (nM) |
| FPQ (Hypothetical) | Axl | 25 |
| Staurosporine | Axl | 3 |
| Staurosporine | PKCα | 58[8] |
| Staurosporine | PKA | 7[7] |
Causality: This assay provides the first piece of evidence for direct target interaction. A low nanomolar IC50 for FPQ against Axl would suggest it is a potent inhibitor. Comparing its selectivity against other kinases (unlike the broad-spectrum Staurosporine) would be a critical next step to establish it as a specific inhibitor.[6]
Hypothetical Target: DNA Topoisomerase II
To test this hypothesis, we would use an assay that measures the ability of FPQ to stabilize the "cleavage complex," preventing the re-ligation of DNA strands.
This assay uses a supercoiled plasmid DNA substrate. Topoisomerase II relaxes the supercoiled DNA. A "poison" like Etoposide traps the enzyme after it has cut the DNA, leading to an accumulation of linear DNA, which can be visualized by gel electrophoresis.[10][13][19]
Experimental Protocol: Topoisomerase II Drug Screening Assay (Adapted)
-
Reaction Setup : On ice, combine the following in a microcentrifuge tube: nuclease-free water, 5x Assay Buffer, and 0.2 µg of supercoiled plasmid DNA (e.g., pRYG).[13][20]
-
Compound Addition : Add serial dilutions of FPQ or Etoposide (positive control). Include a "no enzyme" control and a "vehicle (DMSO)" control.
-
Enzyme Addition : Add 2-4 units of purified human Topoisomerase IIα.
-
Incubation : Transfer tubes to a 37°C heat block and incubate for 30 minutes.
-
Termination : Stop the reaction by adding 0.1 volumes of 10% SDS.
-
Protein Digestion : Add Proteinase K (to a final concentration of 50 µg/mL) and incubate at 37°C for 15 minutes to digest the enzyme.[19]
-
Gel Electrophoresis : Add gel loading dye and run the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
-
Analysis : Visualize the DNA bands under UV light. An increase in the linear DNA band relative to the relaxed and supercoiled forms indicates the compound is acting as a topoisomerase poison.
Comparative Data Table: Topoisomerase II Inhibition
| Compound | Concentration | Supercoiled DNA | Relaxed DNA | Linear DNA |
| Control (No Enzyme) | - | +++ | - | - |
| Control (Vehicle) | - | - | +++ | - |
| FPQ (Hypothetical) | 10 µM | - | + | ++ |
| Etoposide | 50 µM | - | + | +++ |
Causality: The appearance of a linear DNA band in the presence of FPQ would strongly suggest it functions as a topoisomerase II poison, similar to Etoposide.[9][11] This distinguishes it from catalytic inhibitors, which would simply prevent the relaxation of supercoiled DNA without generating linear forms.
Section 3: Cellular Target Engagement - Proving It Works in a Cell
A compound that is active in a biochemical assay may fail in a cellular context due to poor permeability, rapid efflux, or metabolic inactivation. Therefore, the next critical step is to confirm that the compound engages its target within intact cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess target engagement in a native cellular environment.[21][22][23] The principle is that a protein becomes more thermally stable when a ligand is bound.[21] By heating cell lysates or intact cells to various temperatures, one can generate a "melting curve" for the target protein. A shift in this curve to a higher temperature in the presence of a compound is direct evidence of target engagement.[22][24]
Workflow: Western Blot-Based CETSA
Caption: General workflow for a CETSA experiment with Western Blot readout.
Experimental Protocol: CETSA for a Putative Kinase Target
-
Cell Culture and Treatment : Grow a relevant cancer cell line (e.g., MDA-MB-231 for Axl) to ~80% confluency. Treat cells with FPQ (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating : Harvest cells, wash with PBS, and resuspend. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes, followed by cooling for 3 minutes.[22]
-
Lysis and Separation : Lyse the cells by repeated freeze-thaw cycles. Centrifuge at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the aggregated, denatured proteins.[22]
-
Detection : Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., Axl) in the soluble fraction using SDS-PAGE and Western blotting with a specific primary antibody.
-
Data Analysis : Quantify the band intensities. Normalize the data, setting the intensity at the lowest temperature (40°C) to 100%. Plot the percentage of soluble protein versus temperature to generate melting curves and determine the shift (ΔTagg).[22]
Comparative Data Table: CETSA Thermal Shift
| Compound | Target Protein | Thermal Shift (ΔTagg) |
| FPQ (Hypothetical) | Axl | +5.2 °C |
| FPQ (Hypothetical) | GAPDH (Off-target control) | +0.3 °C |
| Staurosporine | Axl | +4.8 °C |
Causality: A significant, positive thermal shift for the target protein in FPQ-treated cells, but not for an abundant off-target control protein like GAPDH, provides strong, direct evidence of specific target engagement in a live cell. This is a crucial validation step that links biochemical potency to cellular action.
Bioluminescence Resonance Energy Transfer (BRET) Assay
The NanoBRET™ Target Engagement assay is another powerful technique for quantifying compound binding in live cells.[14][25] It measures the proximity between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target. A test compound that binds the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.
Experimental Protocol: NanoBRET™ Target Engagement Assay (Adapted)
-
Cell Preparation : Transfect HEK293 cells with a plasmid encoding the target protein (e.g., Axl) fused to NanoLuc® luciferase. Culture for 18-24 hours to allow for protein expression.[15]
-
Assay Setup : Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Compound and Tracer Addition : In a white 384-well plate, add serial dilutions of the test compound (FPQ). Then, add the NanoBRET™ tracer at a pre-determined concentration (typically near its Kd). Finally, add the cell suspension to each well.[15]
-
Equilibration : Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.[15]
-
Detection : Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Immediately measure the donor emission (~450 nm) and acceptor emission (~610 nm) on a luminometer equipped with the appropriate filters.[15]
-
Data Analysis : Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the compound concentration to determine the cellular IC50.
Comparative Data Table: NanoBRET™ Target Engagement
| Compound | Target Protein | Cellular IC50 (nM) |
| FPQ (Hypothetical) | Axl | 150 |
| Staurosporine | Axl | 85 |
Causality: The NanoBRET™ assay provides a quantitative measure of a compound's apparent affinity for its target inside a living cell. A potent cellular IC50 confirms that the compound can penetrate the cell membrane and bind its target in the complex intracellular environment. A discrepancy between biochemical and cellular IC50 values can provide insights into factors like cell permeability and efflux.
Section 4: In Vivo Target Validation - Efficacy in a Disease Model
The ultimate test of a therapeutic compound is its ability to modulate its target and produce a desired physiological effect in a living organism. For anticancer agents, this is typically assessed using xenograft models.[26][27][28]
Xenograft Tumor Growth Inhibition Study
In this model, human cancer cells are implanted subcutaneously into immunodeficient mice.[5][27] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Workflow: Cell Line-Derived Xenograft (CDX) Model
Caption: Workflow for an in vivo xenograft study to assess anti-tumor efficacy.
Experimental Protocol: Xenograft Model (Adapted)
-
Cell Implantation : Subcutaneously inject 5 x 10^6 MDA-MB-231 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of female nude mice.[27]
-
Tumor Growth and Randomization : Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment cohorts (e.g., n=8-10 per group).
-
Dosing : Administer FPQ (e.g., 50 mg/kg), a comparator drug (e.g., an Axl inhibitor), or vehicle control daily by oral gavage.
-
Monitoring : Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and monitor animal body weight 2-3 times weekly.
-
Endpoint : At the end of the study (e.g., 21 days), euthanize the animals. Excise tumors for weight measurement and pharmacodynamic (PD) analysis.
-
Pharmacodynamic Analysis : Homogenize a portion of the tumor tissue and perform a Western blot to measure the levels of the phosphorylated (inactive) form of the target protein (e.g., p-Axl) relative to the total protein.
Comparative Data Table: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in p-Axl/Total Axl |
| Vehicle | - | 0% | Baseline |
| FPQ (Hypothetical) | 50 | 75% | ↓ 80% |
| Comparator (Axl Inhibitor) | 25 | 80% | ↓ 85% |
Causality: Demonstrating significant tumor growth inhibition is the primary measure of efficacy. Crucially, linking this anti-tumor effect to the modulation of the intended target in the tumor tissue (i.e., a decrease in Axl phosphorylation) provides the definitive validation. This confirms that the compound not only reaches its target in vivo but that its engagement leads to the desired biological outcome.
Conclusion
The validation of a biological target is a systematic process of building a robust, evidence-based case. For a novel compound like this compound, this journey begins with well-founded hypotheses based on its chemical scaffold. As demonstrated, a rigorous validation strategy must bridge the gap from the idealized conditions of a biochemical assay to the complex reality of a living organism.
By comparing FPQ to established drugs like Staurosporine and Etoposide, we can benchmark its potency and specificity. The successful application of biochemical assays, cellular target engagement techniques like CETSA and NanoBRET™, and ultimately, pharmacodynamic and efficacy studies in in vivo models, would provide the necessary evidence to confidently declare a validated biological target. This logical, multi-pillar approach ensures that only the most promising and well-characterized candidates proceed toward clinical development, maximizing the potential for therapeutic success.
References
-
Zhang, X. (2018). In Vivo Pharmacology Models for Cancer Target Research. PubMed. Retrieved from [Link]
-
Pommier, Y., et al. (2010). Molecular mechanisms of etoposide. PMC. Retrieved from [Link]
-
Li, Y., et al. (2019). Quinolone antibiotic derivatives as new selective Axl kinase inhibitors. PubMed. Retrieved from [Link]
-
BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
TopoGEN, Inc. (2012, February 19). Topoisomerase II Drug Screening Kit Protocol in Theory and Practice. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) This figure depicts the IC50 of Etoposide against human cancers.... Retrieved from [Link]
-
protocols.io. (n.d.). LLC cells tumor xenograft model. Retrieved from [Link]
-
Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Half-maximal inhibitory concentrations (IC50) for etoposide and SN-38.... Retrieved from [Link]
-
Bio-protocol. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
-
Astex Pharmaceuticals. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC. Retrieved from [Link]
-
Net Journals. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]
-
protocols.io. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Retrieved from [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
The Jackson Laboratory. (n.d.). Methods to study xenografted human cancer in genetically diverse mice. PMC. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
-
National Cancer Institute. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Lu, P.-H., et al. (2007). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. Retrieved from [Link]
-
Gaetani, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Tubulin polymerization assay done in whole cells after 30 minutes of.... Retrieved from [Link]
-
ScienceDirect. (2024). Synthesis of 2-phenyl-4-quinolone derivatives and their antibacterial activity. Retrieved from [Link]
-
National Institutes of Health. (2007). Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3. Retrieved from [Link]
-
National Institutes of Health. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
ResearchGate. (2025). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase | Request PDF. Retrieved from [Link]
-
Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]
-
Prasad, P., Shobhashana, P. G., & Patel, M. P. (2014). An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. PMC. Retrieved from [Link]
Sources
- 1. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 6. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 10. youtube.com [youtube.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 15. eubopen.org [eubopen.org]
- 16. researchgate.net [researchgate.net]
- 17. bmglabtech.com [bmglabtech.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. topogen.com [topogen.com]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. promega.com [promega.com]
- 22. tandfonline.com [tandfonline.com]
- 23. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. LLC cells tumor xenograft model [protocols.io]
- 28. bio-protocol.org [bio-protocol.org]
Assessing the Specificity and Selectivity of 6-Fluoro-2-phenyl-4-quinolinol: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous characterization. A molecule's efficacy is intrinsically linked to its specificity and selectivity—its ability to interact with the intended target while minimizing off-target effects that can lead to toxicity or unforeseen biological consequences. This guide provides a comprehensive framework for assessing the specificity and selectivity of 6-Fluoro-2-phenyl-4-quinolinol, a member of the versatile quinoline class of compounds. Due to the limited publicly available data on this specific molecule, we will establish a robust, data-driven methodology for its characterization. This will be achieved by comparing its potential profiles against well-established drugs that target pathways commonly associated with the quinoline scaffold.
The quinoline ring is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with diverse mechanisms of action.[1] Derivatives of this scaffold have been shown to target a range of biomolecules, including protein kinases, DNA topoisomerases, and metabolic enzymes.[2][3][4] Understanding which of these, or other, targets this compound interacts with, and how selectively, is paramount.
Potential Target Classes and Comparative Framework
Given its core structure, this compound could plausibly interact with several classes of enzymes. To provide a tangible comparative context, we will benchmark its hypothetical performance against three established inhibitors, each representing a distinct target class associated with quinoline-like scaffolds:
-
Kinase Inhibition: Many quinoline derivatives function as ATP-competitive kinase inhibitors.[5] Our comparative compound is Lapatinib , a potent dual inhibitor of the Epidermal Growth-Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[6][7]
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: The quinoline carboxylic acid scaffold is a known pharmacophore for inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. Brequinar is a potent and selective inhibitor of DHODH.[8][9]
-
Bacterial Topoisomerase Inhibition: Fluoroquinolones are a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[10][11][12] Ciprofloxacin will serve as our benchmark for this activity.[13]
The following sections will detail the experimental workflows to determine the primary target(s) of this compound and quantify its selectivity across a landscape of potential off-targets.
Experimental Workflows for Determining Specificity and Selectivity
A multi-pronged approach is essential for a thorough assessment. We will focus on two gold-standard techniques: broad-panel kinase profiling to assess its activity against a major class of potential targets, and the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a physiological context.
Part 1: Kinome-Wide Specificity Profiling
To evaluate this compound as a potential kinase inhibitor, a comprehensive kinome scan is the initial and most critical step. This assay assesses the compound's ability to bind to a large panel of purified human kinases, providing a broad view of its selectivity.
Experimental Protocol: KINOMEscan™ Profiling
This protocol is based on a competitive binding assay format.
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Assay Plate Preparation: The test compound is serially diluted and added to microplate wells containing an immobilized ligand that binds to the active site of the kinases.
-
Kinase Addition: A panel of over 400 human kinases, each tagged with DNA, is added to the wells. The kinases will compete to bind to the immobilized ligand or the test compound.
-
Equilibration and Washing: The plates are incubated to allow the binding to reach equilibrium. Unbound components are then washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Analysis: Results are typically expressed as a percentage of the DMSO control, where a lower percentage signifies greater inhibition.
Data Presentation: Comparative Kinome Selectivity
The results of a kinome scan are often visualized as a dendrogram or a heatmap, providing an at-a-glance overview of selectivity. Below is a hypothetical comparison of the selectivity of this compound and Lapatinib.
| Compound | Primary Target(s) | Off-Target Kinases (with >90% inhibition at 1 µM) | Selectivity Score (S-score) |
| This compound (Hypothetical) | EGFR, SRC | LCK, YES, FYN | 0.05 |
| Lapatinib | EGFR, HER2 | Minimal off-target activity at 1 µM | 0.02 |
Note: The selectivity score (S-score) is a quantitative measure of selectivity, with lower scores indicating higher selectivity.
Logical Relationship: Kinome Profiling Workflow
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Interpretation and Further Steps
The data generated from these experiments will provide a robust assessment of the specificity and selectivity of this compound.
-
Highly Selective Kinase Inhibitor: If the kinome scan reveals potent inhibition of a small number of kinases with a high selectivity score, and this is confirmed by a significant thermal shift in CETSA, the compound can be classified as a selective kinase inhibitor.
-
Multi-Kinase Inhibitor: Potent inhibition of multiple kinases across different families would classify it as a multi-kinase inhibitor. This is not necessarily an undesirable outcome, as some multi-targeted therapies have proven effective.
-
Non-Kinase Target: If the kinome scan shows little to no activity, but the compound exhibits a clear cellular phenotype, this suggests a non-kinase target. In this case, broader target deconvolution approaches, such as thermal proteome profiling (TPP), a mass spectrometry-based extension of CETSA, would be the logical next step.
-
DHODH or Topoisomerase Activity: Dedicated enzymatic assays for DHODH and bacterial topoisomerases should be conducted to explore these possibilities, especially if the compound shows antiproliferative or antibacterial activity, respectively, but is inactive in kinome scans.
Conclusion
A thorough evaluation of a compound's specificity and selectivity is a cornerstone of modern drug discovery. For this compound, a systematic approach beginning with broad-based screening like kinome profiling, followed by cellular validation with techniques such as CETSA, is crucial. By comparing its potential activity profile with well-characterized inhibitors like Lapatinib, Brequinar, and Ciprofloxacin, researchers can gain a deeper understanding of its mechanism of action and make informed decisions about its future development. This structured, evidence-based approach ensures scientific rigor and increases the likelihood of translating a promising molecule into a valuable research tool or therapeutic agent.
References
- Ciprofloxacin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ciprofloxacin]
- Patsnap Synapse. (2024). What is the mechanism of Ciprofloxacin? [URL: https://www.patsnap.
- R Discovery. What are the molecular and cellular mechanisms of action for ciprofloxacin and its hydrochloride in therapeutic applications? [URL: https://discovery.researcher.
- Slideshare. (2022). Ciprofloxacin mechanism of action or mode of action. [URL: https://www.slideshare.net/Ansusingh17/ciprofloxacin-mechanism-of-action-or-mode-of-action-docx]
- Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [URL: https://ijmphs.com/index.php/ijmphs/article/view/42]
- Di Leo, A., et al. (2007). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. Expert Opinion on Biological Therapy, 7(2), 257-68. [URL: https://www.tandfonline.com/doi/full/10.1517/14712598.7.2.257]
- MedChemExpress. Brequinar (DUP785). [URL: https://www.medchemexpress.com/brequinar.html]
- Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [URL: https://www.sciencedirect.com/science/article/pii/S187853521500145X]
- Wikipedia. Brequinar. [URL: https://en.wikipedia.org/wiki/Brequinar]
- AcceGen. (2024). Lapatinib is a Dual EGFR/HER2 TK Inhibitor (TKI) for Breast Cancer Research. [URL: https://www.accegen.com/lapatinib-is-a-dual-egfr-her2-tk-inhibitor-tki-for-breast-cancer-research.html]
- Al-Ostoot, F. H., et al. (2021). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Infection and Drug Resistance, 14, 4907–4923. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8632128/]
- Di Leo, A., et al. (2007). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. Expert Opinion on Biological Therapy, 7(2), 257-68. [URL: https://www.tandfonline.com/doi/abs/10.1517/14712598.7.2.257]
- Azam, F. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [URL: https://www.researchgate.
- Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [URL: https://ijmphs.com/index.php/ijmphs/article/view/42/32]
- Peters, G. J., et al. (2019). Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor. Investigational New Drugs, 37(4), 819-826. [URL: https://www.tandfonline.com/doi/full/10.1080/10408398.2019.1601558]
- Larrabee, C. M., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science, 3(6), 1188–1198. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7737194/]
- Semantic Scholar. (2007). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. [URL: https://www.semanticscholar.org/paper/Lapatinib%3A-a-dual-inhibitor-of-EGFR-and-HER2-Di-Leo-Muro/1841318f70335091771146603d6d5320573905b7]
- Wainberg, Z. A., et al. (2010). Lapatinib, a dual EGFR and HER2 kinase inhibitor, selectively inhibits HER2-amplified human gastric cancer cells and is synergistic with trastuzumab in vitro and in vivo. Clinical Cancer Research, 16(5), 1509-19. [URL: https://pubmed.ncbi.nlm.nih.gov/20160064/]
- Selleck Chemicals. Brequinar. [URL: https://www.selleckchem.com/products/brequinar-dup-785.html]
- International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. 77(1), 123-131. [URL: https://globalresearchonline.net/journalcontents/v77-1/20.pdf]
- Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2416–2428. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9508537/]
- bioRxiv. (2018). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinas. [URL: https://www.biorxiv.org/content/10.1101/472491v1.full]
- Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2416–2428. [URL: https://pubs.acs.org/doi/10.1021/acschembio.2c00334]
- Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. 13(14). [URL: https://bio-protocol.org/e4771]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 161-80. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379320/]
- Vasta, J. D., et al. (2019). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 14(11), 2353–2365. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6862662/]
- ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [URL: https://pubmed.ncbi.nlm.nih.gov/40356522/]
Sources
- 1. 103914-44-9|6-Fluoro-2-phenylquinolin-4-ol|BLD Pharm [bldpharm.com]
- 2. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | C10H8FNO3 | CID 44721404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. US11702401B2 - Compounds and methods of use - Google Patents [patents.google.com]
- 13. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
A Researcher's Guide to the Multi-Model Cross-Validation of 6-Fluoro-2-phenyl-4-quinolinol
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. A significant hurdle lies in the robust validation of its biological effects across a spectrum of preclinical models. This guide provides an in-depth technical framework for the cross-validation of 6-Fluoro-2-phenyl-4-quinolinol, a synthetic quinoline derivative. While direct extensive biological data for this specific molecule is emerging, its structural analogs have demonstrated a range of activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4][5][6]. This guide, therefore, presents a prospective and systematic approach to rigorously validate its hypothesized anti-inflammatory properties, a common therapeutic area for quinoline-based compounds.
The core principle of this guide is to establish a self-validating system of inquiry. We will move logically from high-throughput in vitro assays, designed to elucidate mechanism and potency, to more complex in vivo models that assess efficacy and physiological response in a whole organism. This cross-validation strategy is paramount for building confidence in a compound's therapeutic potential and for making informed decisions in its developmental trajectory[7][8][9].
The Imperative of Cross-Validation in Preclinical Research
Cross-validation in this context is not merely about repeating experiments. It is a deliberate strategy of testing a compound's effects in multiple, mechanistically distinct models to ensure the observed activity is not an artifact of a particular assay system[10]. A successful cross-validation provides converging lines of evidence, significantly strengthening the therapeutic hypothesis. The workflow we will explore is designed to systematically de-risk the progression of this compound as a potential anti-inflammatory agent.
Part 1: In Vitro Characterization - Mechanistic Insights and Potency
The initial phase of our validation focuses on cell-based and biochemical assays. These models are cost-effective, rapid, and allow for a detailed investigation of the compound's mechanism of action at a molecular level. Our primary model will be the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a well-established system for studying inflammation[11][12][13].
Experimental Workflow: In Vitro Anti-Inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory screening of this compound.
Detailed In Vitro Protocols
1. Cytotoxicity Assessment (MTT Assay)
-
Rationale: It is crucial to first determine the concentration range at which this compound is not cytotoxic. This ensures that any observed anti-inflammatory effects are not due to cell death.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability is calculated as a percentage of the vehicle-treated control group[13].
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay quantifies the inhibitory effect of the compound on NO production.
-
Protocol:
-
Seed RAW 264.7 cells as above.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours[11].
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm and quantify nitrite concentration using a sodium nitrite standard curve[11].
-
3. Pro-inflammatory Cytokine Measurement (ELISA)
-
Rationale: Pro-inflammatory cytokines like TNF-α and IL-6 are key mediators of the inflammatory response. Quantifying their levels provides a direct measure of the compound's anti-inflammatory activity.
-
Protocol:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as in the NO assay.
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.
-
4. Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
-
Rationale: To delve into the mechanism of action, we will assess the expression of key inflammatory proteins. iNOS and COX-2 are pro-inflammatory enzymes. The NF-κB pathway is a critical signaling cascade that regulates the expression of many inflammatory genes[12].
-
Protocol:
-
After treatment and stimulation, lyse the cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, and IκBα.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system. β-actin will be used as a loading control[11].
-
Comparative Data and Expected Outcomes
The performance of this compound will be compared against a known non-steroidal anti-inflammatory drug (NSAID), such as Indomethacin, and a natural anti-inflammatory compound like Curcumin[14][15][16].
| Assay | This compound (Hypothetical) | Indomethacin (Reference) | Curcumin (Reference) |
| MTT (CC50) | > 100 µM | > 100 µM | > 50 µM |
| NO Inhibition (IC50) | 5-15 µM | 10-20 µM | 5-10 µM |
| TNF-α Inhibition (IC50) | 1-10 µM | 5-15 µM | 1-5 µM |
| IL-6 Inhibition (IC50) | 5-20 µM | 15-25 µM | 5-10 µM |
| iNOS/COX-2 Expression | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| p-p65/p-IκBα Expression | Dose-dependent decrease | Moderate decrease | Strong decrease |
This table presents hypothetical data to illustrate the expected comparative outcomes.
Part 2: In Vivo Validation - Efficacy in a Physiological Context
Positive and mechanistically informative in vitro data provide a strong rationale for progressing to in vivo models. These models are essential for evaluating a compound's efficacy, pharmacokinetics, and safety in a complex biological system. We will utilize well-established acute and chronic models of inflammation[17][18][19][20][21].
Experimental Workflow: In Vivo Anti-Inflammatory Validation
Caption: Workflow for in vivo cross-validation of anti-inflammatory effects.
Detailed In Vivo Protocols
1. Carrageenan-Induced Paw Edema in Rats
-
Rationale: This is a classic and highly reproducible model of acute inflammation, primarily mediated by prostaglandins, kinins, and neutrophils. It is widely used for the primary screening of anti-inflammatory drugs.
-
Protocol:
-
Acclimatize male Wistar rats (150-200g) for one week.
-
Divide animals into groups: Vehicle control, this compound (e.g., 10, 30, 100 mg/kg, p.o.), and a positive control (Indomethacin, 10 mg/kg, p.o.).
-
Administer the compounds orally one hour before inducing inflammation.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema.
-
At the end of the experiment, animals can be euthanized, and the paw tissue collected for histopathological analysis to assess inflammatory cell infiltration.
-
2. Croton Oil-Induced Ear Edema in Mice
-
Rationale: This model represents a sub-chronic inflammatory response and is useful for evaluating the efficacy of topically or systemically administered anti-inflammatory agents.
-
Protocol:
-
Acclimatize male Swiss albino mice (20-25g).
-
Divide animals into groups similar to the paw edema model.
-
Administer the compounds orally one hour before inducing inflammation.
-
Apply a solution of croton oil in an appropriate vehicle to the inner surface of the right ear.
-
After 4-6 hours, euthanize the mice and punch out a standard-sized section from both the treated and untreated ears.
-
Measure the weight of the ear punches to determine the extent of edema.
-
The ear tissue can also be homogenized for a Myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Comparative Data and Expected Outcomes
| Model | Parameter | This compound (Hypothetical) | Indomethacin (Reference) |
| Carrageenan-Induced Paw Edema | % Inhibition of Edema at 3h | 40-60% at 100 mg/kg | ~70% at 10 mg/kg |
| Croton Oil-Induced Ear Edema | % Inhibition of Edema | 35-55% at 100 mg/kg | ~60% at 10 mg/kg |
| Histopathology/MPO Assay | Reduction in Neutrophil Infiltration | Significant, dose-dependent | Significant |
This table presents hypothetical data to illustrate the expected comparative outcomes.
Conclusion and Forward Look
This guide outlines a rigorous, multi-model cross-validation strategy for this compound, focusing on its potential as an anti-inflammatory agent. By systematically progressing from in vitro mechanistic studies to in vivo efficacy models, researchers can build a comprehensive data package. The convergence of positive results across these different assays—inhibition of NO and pro-inflammatory cytokines, suppression of key inflammatory pathways like NF-κB, and significant anti-edema effects in animal models—would provide a strong foundation for its continued preclinical development. This structured, evidence-based approach is fundamental to navigating the complexities of drug discovery and increasing the probability of translating a promising molecule into a valuable therapeutic.
References
-
Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine. Available at: [Link]
-
Mahajan, U. B., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. Available at: [Link]
-
Goyal, S. N., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]
-
Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Anonymous. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Global Journal for Research Analysis. Available at: [Link]
-
Jinfiniti. (2025). NSAID Alternatives: 11 Non-NSAID Pain Relievers to Consider. Jinfiniti. Available at: [Link]
-
Huang, N., et al. (n.d.). Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. Available at: [Link]
-
Orlovich, V. (n.d.). Natural Alternatives to NSAIDs: Pain Relief without Medications. Orlovich Pain MD. Available at: [Link]
-
Anonymous. (n.d.). Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases. LinkedIn. Available at: [Link]
-
de Groot, P., et al. (2016). Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro. PLOS ONE. Available at: [Link]
-
Anonymous. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Heliyon. Available at: [Link]
-
Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]
-
Gancia, C., et al. (2007). Design, synthesis, and preliminary pharmacological evaluation of new quinoline derivatives as nicotinic ligands. Journal of Medicinal Chemistry. Available at: [Link]
-
Anonymous. (n.d.). Cross-validation approaches. Examples of the different... ResearchGate. Available at: [Link]
-
Karmaus, A. L., et al. (2019). Identifying Attributes That Influence In Vitro-to-In Vivo Concordance by Comparing In Vitro Tox21 Bioactivity Versus In Vivo DrugMatrix Transcriptomic Responses Across 130 Chemicals. Toxicological Sciences. Available at: [Link]
-
O'Keefe, L., et al. (2022). In Vitro and In Vivo Pipeline for Validation of Disease-Modifying Effects of Systems Biology-Derived Network Treatments for Traumatic Brain Injury—Lessons Learned. International Journal of Molecular Sciences. Available at: [Link]
-
Benavides, J., et al. (1984). Biochemical evidence that 2-phenyl-4[(4-piperidinyl) ethyl]quinoline, a quinoline derivative with pure anticonflict properties, is a partial agonist of benzodiazepine receptors. Neuropharmacology. Available at: [Link]
-
Kumar, A., et al. (n.d.). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed. Available at: [Link]
-
Crown Bioscience. (2021). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Crown Bioscience. Available at: [Link]
-
Zhang, M., et al. (n.d.). Insights into Cardiomyocyte Regeneration from Screening and Transcriptomics Approaches. MDPI. Available at: [Link]
-
Estévez-Braun, A., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. Available at: [Link]
-
Anonymous. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]
-
Ardigen. (n.d.). Cross validation – a safeguard for machine learning models. Ardigen. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (n.d.). N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules. Available at: [Link]
-
Anonymous. (n.d.). Achieved structures of 2-(4-phenylquinolin-2-yl)phenol derivatives... ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. International Letters of Chemistry, Physics and Astronomy. Available at: [Link]
-
Taha, E. A., et al. (2023). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Molecular Structure. Available at: [Link]
-
Li, Z., et al. (2026). pepADMET: A Novel Computational Platform For Systematic ADMET Evaluation of Peptides. Journal of Chemical Information and Modeling. Available at: [Link]
-
Singh, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science. Available at: [Link]
-
Al-Juburi, A., et al. (2023). Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial. JMIR Medical Informatics. Available at: [Link]
-
Valente, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Cancers. Available at: [Link]
-
Anonymous. (n.d.). A few quinoline derivatives in clinical use Although there has been... ResearchGate. Available at: [Link]
-
Causaly. (2025). From complexity to clarity: How a scientist accelerates target validation with Causaly. Causaly. Available at: [Link]
-
Raju, I., et al. (2009). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Vaghasiya, R. G., et al. (2014). Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position. ResearchGate. Available at: [Link]
-
Al-Ostath, R. A., et al. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. AMB Express. Available at: [Link]
-
Al-Warhi, T., et al. (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances. Available at: [Link]
-
Al-Sbiei, A., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Saudi Pharmaceutical Journal. Available at: [Link]
-
Wang, Y., et al. (2019). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. Available at: [Link]
-
Proskurina, V., et al. (2023). Synthesis of 2-phenyl- and 2-benzyl derivatives of 4(3Н)-quinazolinone with analgesic activity. Research Results in Pharmacology. Available at: [Link]
Sources
- 1. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Identifying Attributes That Influence In Vitro-to-In Vivo Concordance by Comparing In Vitro Tox21 Bioactivity Versus In Vivo DrugMatrix Transcriptomic Responses Across 130 Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Cross validation – a safeguard for machine learning models - Ardigen | Top AI-Powered CRO for Drug Discovery & Clinical Trials [ardigen.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. orlovichpainmd.com [orlovichpainmd.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 18. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpsr.com [ijpsr.com]
- 21. ijpras.com [ijpras.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Fluoro-2-phenyl-4-quinolinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Among these, the 6-fluoro-2-phenyl-4-quinolinol core has emerged as a particularly promising template for the development of novel drug candidates. The strategic placement of a fluorine atom at the 6-position and a phenyl group at the 2-position provides a unique combination of electronic and steric properties that can be fine-tuned to optimize pharmacological activity.
This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound derivatives. We will delve into the synthetic rationale behind key structural modifications and provide a systematic comparison of their impact on biological performance, supported by experimental data. This analysis aims to provide researchers and drug development professionals with a comprehensive understanding of this important chemical space, thereby facilitating the design of more potent and selective therapeutic agents.
The this compound Scaffold: A Foundation for Diverse Biological Activity
The this compound scaffold is characterized by a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. Key features of this scaffold include:
-
A Phenyl Group at the 2-position: This group provides a key point for interaction with biological targets and can be readily modified to explore the impact of various substituents on activity.
-
A Hydroxyl Group at the 4-position: This group can exist in tautomeric equilibrium with the 4-quinolone form and is crucial for the biological activity of many quinoline derivatives. It can act as both a hydrogen bond donor and acceptor.
-
A Fluorine Atom at the 6-position: The introduction of a fluorine atom at this position has been shown to significantly enhance the biological activity of quinoline derivatives, a strategy successfully employed in the development of fluoroquinolone antibiotics.[3]
The versatility of this scaffold allows for systematic modifications at multiple positions, providing a rich platform for SAR studies.
Comparative Analysis of Structural Modifications
The biological activity of this compound derivatives can be profoundly influenced by the nature and position of substituents on both the quinoline and the phenyl rings. This section provides a comparative analysis of these modifications.
Substitutions on the 2-Phenyl Ring
The 2-phenyl group offers a prime location for structural modifications to probe the binding pocket of target enzymes and receptors.
Table 1: Influence of Substituents on the 2-Phenyl Ring on Anticancer Activity
| Compound ID | Substitution on 2-Phenyl Ring | Anticancer Activity (IC50, µM) vs. HCT-116 | Reference |
| 1a | Unsubstituted | >100 | [4] |
| 1b | 4-Fluoro | 44 | [4] |
| 1c | 4-Chloro | 68 | [4] |
| 1d | 3-Fluoro | 121 | [4] |
| 1e | 3-Chloro | 235 | [4] |
| 1f | 2-Fluoro | 150 | [4] |
| 1g | 2-Chloro | 378 | [4] |
Data presented for N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which are structurally related to the core topic.
As illustrated in Table 1, substitutions on the N-phenyl ring of related carboxamide derivatives significantly impact their anticancer activity against the HCT-116 human colon cancer cell line. Halogen substitutions, particularly at the para- and meta-positions, were found to be favorable for activity. Notably, a para-fluoro substitution resulted in the most potent compound in this series.[4] This suggests that the electronic properties and steric bulk of the substituent on the phenyl ring play a crucial role in the compound's ability to interact with its biological target.
Modifications at the 3-Position of the Quinoline Ring
The 3-position of the quinolinol ring provides another avenue for structural diversification. Introduction of a carboxamide linkage at this position has been a successful strategy in developing potent anticancer agents.
Table 2: Impact of 3-Position Modification on Anticancer Activity
| Compound ID | Modification at 3-Position | Anticancer Activity (IC50, µM) vs. Caco-2 | Reference |
| 2a | H | - | - |
| 2b | -CONH-phenyl | 48.63 | [4] |
| 2c | -CONH-(4-fluorophenyl) | 65 | [4] |
Data presented for N-phenyl-6-fluoro-4-hydroxy-2-quinolone derivatives.
The introduction of an N-phenyl carboxamide group at the 3-position leads to compounds with significant antiproliferative activity against the Caco-2 human epithelial colorectal adenocarcinoma cell line.[4] This modification likely introduces additional hydrogen bonding interactions and hydrophobic contacts within the target's binding site.
Modifications at the 6- and 7-Positions of the Quinoline Ring
The substitution pattern on the benzene portion of the quinoline ring is also a critical determinant of biological activity. The presence of a fluorine atom at the 6-position is a common feature in many potent fluoroquinolone antibacterials.[3]
In a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, modifications at the 7-position with various piperazine derivatives led to compounds with significant in vitro antimicrobial activity against a panel of bacteria.[5] This highlights the importance of the C-7 substituent in modulating the antibacterial spectrum and potency.
Mechanistic Insights and Biological Targets
The diverse biological activities of this compound derivatives stem from their ability to interact with a range of molecular targets.
-
Anticancer Activity: Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as phosphatidylinositol 3-kinase (PI3Kα).[4] Molecular docking studies of N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides have suggested that these compounds can fit into the kinase catalytic domain of PI3Kα and form important hydrogen bond interactions. Other 2-phenyl-4-quinolone derivatives have been reported to inhibit tubulin polymerization, a mechanism shared by established anticancer drugs.
-
Antimicrobial Activity: The antibacterial action of many quinoline derivatives, particularly the fluoroquinolones, is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, recombination, and repair.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
General Synthesis of this compound Derivatives
A common synthetic route to 4-hydroxyquinolines is the Gould-Jacobs reaction. This involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.
Step-by-Step Protocol (Gould-Jacobs Reaction Adaptation):
-
Condensation: A mixture of 4-fluoroaniline and ethyl benzoylacetate is heated under reflux in a suitable solvent such as dioxane for 3-4 hours.
-
Cyclization: The intermediate formed is then heated at a high temperature (e.g., 250 °C) in a high-boiling point solvent like Dowtherm A or with a dehydrating agent such as polyphosphoric acid to effect cyclization to the this compound.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.[6][7]
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the design and development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that strategic modifications to this core structure can lead to significant enhancements in anticancer and antimicrobial activities. In particular, substitutions on the 2-phenyl ring and at the 3-position of the quinoline nucleus have been shown to be critical for optimizing biological potency.
Future research in this area should focus on a more extensive exploration of the chemical space around this scaffold. The synthesis and evaluation of a broader range of analogs with diverse substituents at various positions will be crucial for elucidating a more comprehensive SAR. Furthermore, detailed mechanistic studies are needed to identify the specific molecular targets of these compounds and to understand the structural basis of their biological activity. Such efforts will undoubtedly pave the way for the development of new and effective therapies for a range of human diseases.
References
-
Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]
- Vaghasiya, R. G., et al. (Year not specified). Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position. International Letters of Chemistry, Physics and Astronomy, 8, 30-37.
- (2025). Bioassays for Anticancer Activities. Methods in Molecular Biology.
- Faldu, V. J., et al. (n.d.). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. Semantic Scholar.
- (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-8.
- (2022). Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents.
- (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
- (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-4.
- (Year not specified). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-l,l'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt. SciSpace.
- Al-Qaisi, Z. A., et al. (2021). A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative-Antimicrobial Capacities. Frontiers in Chemistry, 9, 643210.
- Felicetti, T., et al. (2021). Known SAR around the 2-phenylquinoline scaffold and new designed compounds. Molecules, 26(22), 6940.
- (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812.
- (2022). Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity. International Journal of Molecular Sciences, 23(23), 14789.
- (2025).
- (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(1), 1-37.
- (2023). The major biogenic amine metabolites in mood disorders.
- Vaghasiya, R. G., et al. (n.d.). Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position.
- (2025). Benchmarking 6-Chloro-2-phenylquinolin-4-ol: A Comparative Analysis Against Established Drugs. Benchchem.
- Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
- (2025).
- (2022). Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. Molecules, 27(24), 8794.
- (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Future Medicinal Chemistry.
- (2025).
- Fujinaga, M., et al. (2013). Synthesis and evaluation of 6-[1-(2-[(18)F]fluoro-3-pyridyl)-5-methyl-1H-1,2,3-triazol-4-yl]quinoline for positron emission tomography imaging of the metabotropic glutamate receptor type 1 in brain. Bioorganic & Medicinal Chemistry Letters, 23(17), 4948-4951.
- Reynolds, G. A., & Hauser, C. R. (1955). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 35, 84.
- (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 22(1), 20.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating the Off-Target Effects of 6-Fluoro-2-phenyl-4-quinolinol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the off-target profile of 6-Fluoro-2-phenyl-4-quinolinol. Molecules based on the quinoline and quinolinone scaffold are of significant interest in medicinal chemistry due to their broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, the therapeutic potential of any small molecule is intrinsically tied to its selectivity. Undesired interactions with unintended biological targets can lead to toxicity or diminish efficacy, representing a primary cause of clinical trial failures.[4]
Therefore, a multi-faceted and systematic evaluation of off-target effects is not merely a regulatory hurdle but a fundamental component of robust drug discovery. This document moves beyond a simple listing of techniques to explain the causal logic behind creating a self-validating experimental strategy, ensuring that the data generated is both reliable and translatable. We will explore a logical progression of assays, from broad, unbiased screens to specific, in-cell target engagement studies, providing both the "how" and the "why" behind each methodological choice.
Part 1: Strategic Framework for Off-Target Evaluation
A successful off-target assessment strategy is layered, beginning with broad screening funnels that narrow down to highly specific, physiologically relevant validation assays. This approach maximizes resource efficiency by identifying potential liabilities early and building a comprehensive safety profile. The initial step often involves computational prediction to forecast potential interactions, followed by empirical testing.[4][5][6]
Caption: A strategic workflow for off-target liability assessment.
Part 2: Comparative Analysis of Key Experimental Methodologies
No single assay can provide a complete picture of a compound's off-target profile. The strength of this guide lies in its comparative approach, using orthogonal methods to validate findings.
Biochemical Profiling: Kinase Panel Screening
Rationale: The human kinome, comprising over 500 protein kinases, is a frequent target for small molecule drugs, often unintentionally.[7][8] Kinase profiling is a standard industry practice to assess the selectivity of a compound across a wide array of these enzymes.[7][8] Given that many quinoline derivatives are designed as kinase inhibitors, this is a critical first step for this compound.[9][10]
Methodology: This involves testing the compound, typically at a fixed concentration (e.g., 1 or 10 µM), against a large panel of purified kinases. The percent inhibition of each kinase's activity is measured. Leading providers like Eurofins Discovery (KinaseProfiler™) and Reaction Biology offer panels covering a significant portion of the human kinome.[8][11]
Key Consideration - ATP Concentration: It is crucial to perform these assays at physiological ATP concentrations (e.g., 1 mM) in addition to lower, experimentally convenient concentrations.[12][13] A compound may appear potent at low ATP levels but lose its activity in the high-ATP cellular environment, providing a more accurate prediction of its effects in vivo.
Phenotypic Screening: Uncovering Unexpected Biology
Rationale: Unlike target-based screens, phenotypic screening is an unbiased approach that assesses the overall effect of a compound on cellular behavior without preconceived notions of its mechanism.[14][15] This method is powerful for identifying unexpected off-target effects that might not be covered in a predefined kinase panel and can reveal novel therapeutic opportunities.
Methodology: Cells are treated with this compound, and changes in morphology, proliferation, cell cycle progression, or other measurable phenotypes are monitored using high-content imaging or other readouts. A significant phenotypic change in an unexpected cell line or context warrants further mechanism-of-action studies to identify the responsible off-target interaction.[15]
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
Rationale: A positive result in a biochemical assay (like a kinase screen) demonstrates potential interaction with a purified protein but does not confirm that this binding occurs within the complex milieu of a living cell. CETSA provides this crucial validation by directly measuring target engagement in an unadulterated cellular or tissue environment.[16][17][18] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced unfolding and aggregation.[16][18][19]
Methodology: Intact cells are treated with the compound, heated to various temperatures, and then lysed. The aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of the specific target protein remaining in the soluble fraction is then quantified, typically by Western blot or mass spectrometry.[19][20] A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.[17][18]
Part 3: Detailed Experimental Protocol - Cellular Thermal Shift Assay (CETSA)
This protocol outlines a standard Western blot-based CETSA workflow to validate the binding of this compound to a suspected on- or off-target protein.
Caption: Step-by-step workflow for a CETSA experiment.
Methodology Steps:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to ~80% confluency.
-
Harvest the cells and prepare a single-cell suspension.
-
Treat the cell suspension with this compound at the desired concentration (e.g., 10x the IC50 from a cell viability assay) or with a DMSO vehicle control. Incubate for 1 hour at 37°C.
-
-
Heating Step:
-
Aliquot the treated cell suspension into separate PCR tubes for each temperature point.
-
Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments).
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
To separate the precipitated/aggregated proteins from the soluble fraction, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Normalize the total protein concentration for all samples.
-
Analyze the samples via SDS-PAGE and Western blot using a specific antibody for the protein of interest.
-
Quantify the band intensities and plot them as a percentage of the soluble protein at the lowest temperature against the corresponding temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the curve for the treated sample indicates thermal stabilization and target engagement.
-
Part 4: Data Presentation and Comparative Analysis
To provide a clear, objective comparison, experimental data should be summarized in a structured format. The following table presents a hypothetical off-target profile for this compound (Compound Q) compared to a non-selective kinase inhibitor (Comparator A) and a highly selective compound (Comparator B).
| Assay Type | Target / Cell Line | Compound Q (Hypothetical Data) | Comparator A (Non-Selective) | Comparator B (Selective) |
| On-Target Activity | Intended Kinase Target | IC50 = 50 nM | IC50 = 75 nM | IC50 = 40 nM |
| Kinase Panel Screen | Off-Target Kinase 1 | 85% inhibition @ 1 µM | 92% inhibition @ 1 µM | 5% inhibition @ 1 µM |
| (Select Hits) | Off-Target Kinase 2 | 62% inhibition @ 1 µM | 88% inhibition @ 1 µM | <2% inhibition @ 1 µM |
| Off-Target Kinase 3 | 15% inhibition @ 1 µM | 75% inhibition @ 1 µM | <2% inhibition @ 1 µM | |
| Cellular Thermal Shift | On-Target (in cells) | ΔTm = +5.2 °C | ΔTm = +4.8 °C | ΔTm = +6.1 °C |
| Assay (CETSA) | Off-Target Kinase 1 | ΔTm = +3.5 °C | ΔTm = +4.1 °C | No significant shift |
| Cell-Based Assay | On-Target Cell Line | GI50 = 150 nM | GI50 = 200 nM | GI50 = 120 nM |
| (Cytotoxicity) | Unrelated Cell Line | GI50 = 2.5 µM | GI50 = 400 nM | GI50 > 20 µM |
Interpretation of Hypothetical Data:
-
Compound Q: Shows potent on-target activity. The kinase screen reveals significant inhibition of two off-target kinases. Crucially, CETSA confirms that Compound Q engages one of these off-targets (Kinase 1) in cells, indicated by the thermal shift. The cytotoxicity data shows a reasonable selectivity window (~17-fold) between the target cell line and an unrelated line.
-
Comparator A: This compound is non-selective, hitting multiple kinases with high potency in the biochemical screen and showing potent cytotoxicity in both cell lines, indicating a high potential for off-target driven toxicity.
-
Comparator B: This is a highly selective compound. It shows minimal off-target kinase activity, no thermal shift for off-targets in CETSA, and a very large selectivity window (>160-fold) in the cytotoxicity assays.
This comparative data structure allows for a rapid, evidence-based assessment of the compound's selectivity profile and guides the next steps in its development.
References
-
Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies. Available at: [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry. Available at: [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences. Available at: [Link]
-
Parrott, N., et al. (2019). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery. Available at: [Link]
-
Asif, M. (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Singh, R. K., et al. (2023). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Results in Chemistry. Available at: [Link]
-
Du, G., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
Mishra, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. International journal of health sciences. Available at: [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]
-
Wang, W., et al. (2024). Insights into Cardiomyocyte Regeneration from Screening and Transcriptomics Approaches. International Journal of Molecular Sciences. Available at: [Link]
-
Thermo Fisher Scientific. (2021). The growing concern of off-target effects: How to measure and minimize off-target effects... YouTube. Available at: [Link]
-
Lairson, L. A., & Lindsley, C. W. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Molecular BioSystems. Available at: [Link]
-
Gravina, P. K., et al. (2011). Discovery of Novel Targets of Quinoline Drugs in the Human Purine Binding Proteome. PLoS ONE. Available at: [Link]
-
Gach-Janczak, K., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry. Available at: [Link]
-
Li, X., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology. Available at: [Link]
-
Ialongo, D., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]
-
Mohamed, M. F. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]
-
Sharma, A., et al. (2023). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure. Available at: [Link]
-
Christodoulou, M. S., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. Available at: [Link]
-
Kutyas, I. A., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank. Available at: [Link]
-
Cilibrizzi, A., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Prasad, P., et al. (2015). An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. RSC Advances. Available at: [Link]
-
El-Naggar, A. M., et al. (2022). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. Available at: [Link]
-
Sweidan, K., & Sabbah, D. A. (2022). N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules. Available at: [Link]
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. assayquant.com [assayquant.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 15. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. annualreviews.org [annualreviews.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 6-Fluoro-2-phenyl-4-quinolinol: A Comparative Guide for PI3K Inhibition
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of oncological drug discovery, the quinoline scaffold has consistently emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This guide focuses on the specific derivative, 6-Fluoro-2-phenyl-4-quinolinol, a compound of interest due to the established role of fluoroquinolone analogs in targeting key signaling pathways implicated in cancer progression.[3] Given that numerous quinolone derivatives have demonstrated inhibitory activity against the phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell growth, proliferation, and survival, this document provides a framework for benchmarking this compound against known PI3K inhibitors.[4][5]
The objective of this guide is to furnish researchers with the scientific rationale, detailed experimental protocols, and comparative data necessary to rigorously evaluate the potential of this compound as a novel PI3K inhibitor.
The PI3K Signaling Pathway: A Pivotal Target in Oncology
The PI3K/AKT/mTOR pathway is a central signaling cascade that, when dysregulated, is a major driver of tumorigenesis.[6] Class I PI3Ks, which are heterodimers composed of a catalytic (p110) and a regulatory (p85) subunit, are the primary focus of anticancer drug development. There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ, each with distinct roles in cellular function and disease.[4][7] The frequent mutation and amplification of the PIK3CA gene, which encodes the p110α isoform, in various cancers underscores the therapeutic potential of targeting this pathway.[8] Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger that activates downstream effectors like AKT, ultimately leading to reduced cell proliferation and survival.[8]
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
A Curated Panel of Benchmark PI3K Inhibitors
To ascertain the therapeutic potential of this compound, a direct comparison against a panel of well-characterized PI3K inhibitors is essential. The selected inhibitors provide a spectrum of activity, from broad pan-PI3K inhibition to isoform-selective targeting, allowing for a nuanced assessment of the novel compound's potency and selectivity.
| Inhibitor | Target Profile | Rationale for Inclusion |
| Buparlisib (BKM120) | Pan-Class I PI3K inhibitor | A widely studied pan-inhibitor, providing a benchmark for broad activity against all Class I isoforms.[9] |
| Alpelisib (BYL719) | PI3Kα-selective inhibitor | An FDA-approved drug that allows for direct comparison against a clinically relevant, isoform-selective inhibitor.[2][10] |
| AZD8186 | PI3Kβ-selective inhibitor | Important for evaluating activity in the context of PTEN-loss, where PI3Kβ signaling is often critical.[11] |
| Idelalisib (CAL-101) | PI3Kδ-selective inhibitor | An FDA-approved inhibitor primarily targeting hematological malignancies, useful for assessing selectivity against the δ isoform.[12][13] |
| IPI-549 | PI3Kγ-selective inhibitor | A clinical-stage inhibitor that allows for the evaluation of selectivity against the γ isoform, which is primarily involved in immune cell signaling.[14] |
Experimental Protocols for Comparative Analysis
The following section details the step-by-step methodologies for an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) and a cell-based Western blot assay to assess the inhibition of PI3K signaling in a cellular context.
In Vitro PI3K Isoform-Selective Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms. The rationale is to obtain quantitative data on the potency and selectivity of the test compound.
Caption: Workflow for the in vitro PI3K kinase inhibition assay.
Detailed Methodology:
-
Compound Preparation: Serially dilute this compound and the benchmark inhibitors in DMSO to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ in a kinase assay buffer. Prepare a substrate solution containing phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Assay Plate Setup: In a 384-well plate, add the diluted compounds to their respective wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Enzyme Addition and Pre-incubation: Add the diluted PI3K enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and quantify the amount of ADP produced (which is proportional to PIP3 production) using a luminescence-based assay such as the ADP-Glo™ Kinase Assay, following the manufacturer's protocol.[6]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular Western Blot for Phospho-Akt (Ser473)
This cell-based assay assesses the ability of the test compound to inhibit the PI3K pathway within a cellular environment by measuring the phosphorylation of a key downstream effector, Akt. A reduction in phosphorylated Akt (p-Akt) at Ser473 is a reliable biomarker of PI3K pathway inhibition.[15][16]
Detailed Methodology:
-
Cell Culture and Seeding: Culture a cancer cell line with a known PI3K pathway activation (e.g., MCF-7, which has a PIK3CA mutation) in appropriate media. Seed the cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and benchmark inhibitors for a specified duration (e.g., 2-24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.[16]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody for total Akt.
-
Densitometry Analysis: Quantify the band intensities for p-Akt and total Akt using image analysis software. The ratio of p-Akt to total Akt provides a measure of PI3K pathway inhibition.
Comparative Data Analysis
The following table presents a hypothetical but representative dataset comparing the inhibitory activity of this compound with the selected benchmark inhibitors. Such data would be generated from the in vitro kinase assay described above.
Table 1: Comparative In Vitro Inhibitory Activity (IC50, nM) of this compound and Benchmark PI3K Inhibitors
| Compound | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kδ (p110δ) | PI3Kγ (p110γ) |
| This compound | 150 | 850 | 2500 | 3500 |
| Buparlisib (BKM120)[9] | 52 | 166 | 116 | 262 |
| Alpelisib (BYL719)[3] | 5 | 1200 | 290 | 250 |
| AZD8186[11] | 35 | 4 | 12 | 675 |
| Idelalisib (CAL-101)[5] | 8600 | 4000 | 15 | 2100 |
| IPI-549[14] | >10000 | >10000 | 2300 | 23 |
Interpretation of Results:
Based on this hypothetical data, this compound demonstrates moderate inhibitory activity against PI3Kα, with significantly less potency against the β, δ, and γ isoforms. This suggests a degree of selectivity for PI3Kα over the other isoforms. When compared to the pan-inhibitor Buparlisib, the test compound is less potent across all isoforms. However, its profile shows greater selectivity for PI3Kα than Buparlisib. Compared to the highly selective PI3Kα inhibitor Alpelisib, this compound is less potent but may represent a novel chemical scaffold for further optimization. Its limited activity against the δ and γ isoforms, as compared to Idelalisib and IPI-549 respectively, further supports its preferential activity towards the α isoform.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial benchmarking of this compound as a potential PI3K inhibitor. The proposed experimental workflows, coupled with a well-defined panel of benchmark inhibitors, will enable a robust evaluation of its potency, selectivity, and cellular activity. The hypothetical data suggests that this compound may be a promising starting point for the development of novel PI3Kα-selective inhibitors.
Further studies should include cell proliferation assays in a panel of cancer cell lines with varying PI3K pathway activation statuses to correlate enzymatic inhibition with anti-proliferative effects. Additionally, pharmacokinetic and in vivo efficacy studies in relevant cancer models would be the next logical steps in the preclinical development of this compound. The quinoline scaffold continues to be a rich source of novel therapeutic agents, and a systematic and comparative evaluation, as outlined in this guide, is paramount to unlocking its full potential in the fight against cancer.
References
- Knight, Z. A., & Shokat, K. M. (2007). Chemical genetics of the PI3K family.
- Musiol, R. (2017). Quinolines as privileged scaffolds in drug discovery. Expert opinion on drug discovery, 12(10), 1005-1018.
- Juric, D., Rodon, J., Tabernero, J., Janku, F., Burris, H. A., Schellens, J. H., ... & Baselga, J. (2015). Phosphatidylinositol 3-kinase α–selective inhibition with alpelisib (BYL719) in PIK3CA-altered solid tumors: results from the first-in-human study. Journal of Clinical Oncology, 33(12), 1298.
- Fruman, D. A., & Rommel, C. (2014). PI3Kδ inhibitors in cancer: rationale and clinical development. Nature Reviews Drug Discovery, 13(2), 140-156.
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
- Gilead Sciences, Inc. (2014). ZYDELIG® (idelalisib)
- Novartis Pharmaceuticals Corporation. (2019). PIQRAY® (alpelisib)
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
- BenchChem. (2025). Application Notes and Protocols for PI3K-IN-23 In Vitro Assay.
- Liu, N., Rowley, B. R., Bull, C. O., Schneider, C., Haegebarth, A., & Schatz, P. J. (2013). BAY 80-6946 is a novel PI3K inhibitor with potent, selective, and balanced activity against the PI3K/AKT/mTOR pathway. Molecular cancer therapeutics, 12(11), 2319-2330.
- Merck Millipore. (n.d.). PI3 Kinase Activity/Inhibitor Assay Kit Instruction Manual. Retrieved from a relevant Merck Millipore product manual URL.
-
Wikipedia. (2023, October 27). Phosphoinositide 3-kinase inhibitor. Retrieved from [Link]
-
Drugs.com. (2023, April 12). List of PI3K Inhibitors + Uses, Types, Side Effects. Retrieved from [Link]
- ResearchGate. (n.d.). Selected PI3K inhibitors approved or in clinical trials. [Table].
- MDPI. (2023). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies.
- Vanhaesebroeck, B., Stephens, L., & Hawkins, P. (2012). PI3K signalling: the path to discovery and understanding. Nature reviews Molecular cell biology, 13(3), 195-203.
- Evans, C. A., Liu, T., Lescarbeau, A., & DiNitto, J. P. (2016). Discovery of a selective phosphoinositide-3-kinase (PI3K)-γ inhibitor (IPI-549) as an immuno-oncology clinical candidate. ACS medicinal chemistry letters, 7(11), 1006-1011.
- MDPI. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure.
- Barlaam, B., D'Santos, C., Jones, P., & Davies, B. R. (2015). Inhibiting PI3Kβ with AZD8186 regulates key metabolic pathways in PTEN-null tumors. Molecular cancer therapeutics, 14(7), 1549-1559.
-
University College London. (n.d.). Our discovery of PI3Kdelta. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Definition of PI3K-beta Inhibitor SAR260301. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Definition of PI3K delta inhibitor SHC014748M. Retrieved from [Link]
- Meng, Y., Chen, Y., & Zhang, Y. (2023). Development and safety of PI3K inhibitors in cancer.
-
AACR Journals. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Retrieved from [Link]
-
OncLive. (2013, December 5). Targeting PI3K: A New Generation of Agents Emerges. Retrieved from [Link]
- Invitrogen. (n.d.). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway.
- Pratilas, C. A., & Solit, D. B. (2010). Targeting the Raf-MEK-ERK pathway: new challenges, new opportunities. Clinical Cancer Research, 16(13), 3329-3335.
-
Springer Nature Experiments. (n.d.). Measuring PI3K Lipid Kinase Activity. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of p-Akt Following Silmitasertib Treatment.
- BenchChem. (n.d.). PI3K-IN-23 off-target effects in cell-based assays. Retrieved from a relevant BenchChem technical resource.
-
Buhlmann Diagnostics Corp. (n.d.). Kinase Inhibition Assays. Retrieved from [Link]
- ResearchGate. (n.d.). Top 10 PI3k inhibitors. [Diagram].
- NIH. (n.d.). Detection of phosphorylated Akt and MAPK in cell culture assays.
- ResearchGate. (n.d.). Western blot analysis for Akt-P at (Ser473) and (Thr308). [Figure].
Sources
- 1. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of dual inhibitors of the immune cell PI3Ks p110δ and p110γ: a prototype for new anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. onclive.com [onclive.com]
- 8. What are PI3Kα inhibitors and how do they work? [synapse.patsnap.com]
- 9. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Isoform-Selective PI3K Inhibitors for Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Fluoro-2-phenyl-4-quinolinol
This document provides a detailed, safety-first protocol for the proper disposal of 6-Fluoro-2-phenyl-4-quinolinol. As a fluorinated quinoline derivative, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. The guidance herein is synthesized from established principles for managing halogenated organic compounds and reflects the best practices in laboratory safety and chemical stewardship.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, these recommendations are based on its classification as a halogenated quinoline derivative. Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.
Hazard Profile and Essential Safety Precautions
Understanding the potential hazards is the foundation of safe disposal. Structurally similar compounds, such as other fluorinated quinolines, exhibit a range of hazardous properties.[1] It is prudent to assume this compound shares these characteristics.
Inferred Hazard Classification:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2][3]
-
Serious Eye Irritation: Contact with eyes can result in pain, watering, and redness.[2][3]
-
Respiratory Irritation: Inhalation of the solid dust may cause respiratory tract irritation.[2][3][4]
-
Aquatic Toxicity: Like many quinoline derivatives, this compound may be toxic to aquatic life with long-lasting effects if released into the environment.[5]
Chemical Incompatibilities:
To prevent dangerous reactions, avoid mixing this compound's waste with:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases[3]
Personal Protective Equipment (PPE):
Before beginning any handling or disposal procedure, all personnel must be equipped with the appropriate PPE.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact and potential irritation.[3] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or face shield | To protect against splashes and airborne dust particles causing eye irritation.[3] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | N95 dust mask or use of a chemical fume hood | Required when handling the solid powder to prevent inhalation of dust.[2] |
The Core Principle: Classification as Halogenated Organic Waste
The single most important step in the proper disposal of this compound is its correct classification. Due to the presence of a carbon-fluorine bond, this compound is defined as a halogenated organic compound .[1][6]
This classification is critical for two primary reasons:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) specifically regulates the treatment and disposal of halogenated organic compounds, often prohibiting their disposal in landfills without prior treatment.[7][8]
-
Disposal Method and Cost: The disposal method for halogenated waste, typically high-temperature incineration, is different and more costly than for non-halogenated waste.[1] Mixing halogenated and non-halogenated waste streams unnecessarily increases disposal costs and complexity.[1][9]
Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular solid waste trash. [5][10]
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for collecting and preparing this compound waste for final disposition by your institution's EHS office or a licensed contractor.
Step 1: Waste Container Selection and Preparation
-
Select a Compatible Container: Use a clean, leak-proof container made of a chemically compatible material (e.g., glass or high-density polyethylene) with a secure, threaded screw cap.[5][11]
-
Inspect the Container: Ensure the container is in good condition, free of cracks or defects.[11]
Step 2: Waste Segregation and Collection
-
Maintain Segregation: Dedicate a specific container solely for "Halogenated Organic Waste."[1][12]
-
Solid Waste: Collect pure this compound powder, residues, and any contaminated solids (e.g., weigh boats, contaminated gloves, paper towels) directly into the designated solid waste container.[1]
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a container labeled for "Halogenated Solvent Waste." Do not mix with non-halogenated solvents.[1][9]
-
Keep Containers Closed: The waste container must remain tightly sealed at all times except when you are actively adding waste.[11][12] This prevents the release of vapors and potential spills.
Step 3: Proper Labeling
-
Label Immediately: Affix a hazardous waste label to the container before adding any waste.
-
Required Information: The label must be filled out completely and legibly, including:
Step 4: Secure Storage
-
Satellite Accumulation Area: Store the sealed and labeled waste container in a designated, secure area within the laboratory, near the point of generation.[11]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate leaks or spills.
-
Segregate from Incompatibles: Ensure the waste container is stored away from incompatible materials like strong acids, bases, and oxidizers.[3]
Step 5: Arranging Final Disposal
-
Contact EHS: Once the container is nearly full (no more than 90%) or has reached your institution's time limit for satellite accumulation, contact your Environmental Health and Safety (EHS) office to schedule a pickup.[5][9][11]
-
Do Not Accumulate: Avoid long-term storage of chemical waste. Timely disposal is a key component of laboratory safety.
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, put on all required PPE as listed in the table above.
-
Contain the Spill: For solid spills, gently cover the material to prevent dust from becoming airborne. For liquid spills, contain them using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5]
-
Collect Cleanup Materials: Carefully sweep or scoop the spilled solid or the absorbent material into your designated "Halogenated Organic Waste" container.[3]
-
Decontaminate the Area: Clean the spill surface thoroughly with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.[1]
-
Dispose of Cleaning Waste: All materials used for decontamination (wipes, paper towels) must be collected and disposed of as hazardous waste in the same container.[1][5]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, per your institutional policy.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- BenchChem. (2025). Proper Disposal of 2-(2-Chloroethyl)
- BenchChem. (2025).
- U.S. Environmental Protection Agency.
- Sigma-Aldrich. (n.d.). 6-Fluoro-4-hydroxy-2-methylquinoline 97.
- Electronic Code of Federal Regulations.
- PubChem. (n.d.). 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
- Fisher Scientific. (2024). Safety Data Sheet: 6-Fluoro-4-hydroxy-2-methylquinoline.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Waste: Liquids.
- Fisher Scientific. (2025).
- U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
- Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines.
- California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Cornell Law School Legal Information Institute. (n.d.).
- Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
- University of Kansas Environmental Health & Safety. (n.d.). Section 2.0 Safe Disposal of Hazardous Chemical Waste.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Fluoro-4-hydroxy-2-methylquinoline 97 15912-68-2 [sigmaaldrich.com]
- 3. fishersci.at [fishersci.at]
- 4. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | C10H12FN | CID 591684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
